molecular formula C9H11FO2 B6343433 1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL CAS No. 878572-08-8

1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL

Cat. No.: B6343433
CAS No.: 878572-08-8
M. Wt: 170.18 g/mol
InChI Key: VLBOHPCLXJIASU-UHFFFAOYSA-N
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Description

1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL is a useful research compound. Its molecular formula is C9H11FO2 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-Fluoro-2-methoxyphenyl)ethanol, 95% is 170.07430775 g/mol and the complexity rating of the compound is 141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOHPCLXJIASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661516
Record name 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
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Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878572-08-8
Record name 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878572-08-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(5-fluoro-2-methoxyphenyl)ethan-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) is a secondary benzyl alcohol derivative widely utilized as a chiral building block in drug discovery.[1] Its structural core features a para-fluoroanisole motif (fluorine para to the methoxy group), a strategic design element used to block metabolic hydroxylation and modulate lipophilicity. This guide details its physicochemical profile, validated synthesis protocols, and utility as a pharmacophore scaffold.

Chemical Structure & Identity

Nomenclature and Identifiers
  • IUPAC Name: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol[1]

  • Common Synonyms: 1-(5-Fluoro-2-methoxyphenyl)ethanol;

    
    -Methyl-5-fluoro-2-methoxybenzyl alcohol[1]
    
  • CAS Number: 878572-08-8 (Racemate)[1]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [1][2]
  • Molecular Weight: 170.18 g/mol [1][2]

Structural Analysis

The molecule consists of a benzene ring substituted at the C1, C2, and C5 positions.

  • C1 (Chiral Center): The 1-hydroxyethyl group creates a chiral center.[1] The alcohol is benzylic, making it reactive toward oxidation and substitution.

  • C2 (Methoxy): Acts as an electron-donating group (EDG) via resonance, increasing electron density in the ring.

  • C5 (Fluoro): Located para to the methoxy group. This is a critical medicinal chemistry feature. The C-F bond is metabolically stable and prevents cytochrome P450-mediated oxidation at the position most activated by the methoxy group.

Physicochemical Properties

Data aggregated from experimental and predicted models.[3]

PropertyValueContext for Drug Design
Appearance Colorless to pale yellow liquid/oilStandard for low-MW benzyl alcohols.[1]
Boiling Point 236–244 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.12 g/cm³Slightly denser than water.
LogP (Octanol/Water) 1.84Moderate lipophilicity; favorable for membrane permeability (Rule of 5 compliant).
pKa ~13.0Typical secondary alcohol acidity; non-ionizable at physiological pH.
Solubility Low in water; High in DCM, MeOH, DMSOCompatible with standard organic synthesis solvents.

Synthesis & Manufacturing Protocols

Core Synthesis: Ketone Reduction

The primary route to the racemic alcohol is the reduction of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS 445-82-9).[1]

Protocol: Sodium Borohydride Reduction
  • Reagents: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one (1.0 eq), NaBH

    
     (1.2 eq), Methanol (solvent).[1]
    
  • Reaction Conditions: 0 °C to Room Temperature (RT), 2–4 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the ketone precursor in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0 °C using an ice bath.

  • Addition: Add sodium borohydride (NaBH

    
    , 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Remove the ice bath and stir at RT for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH

    
    Cl (20 mL).
    
  • Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Enantioselective Synthesis (Advanced)

For drug candidates requiring a specific enantiomer (R or S), biocatalytic reduction is preferred over chemical resolution.

  • Catalyst: Ketoreductases (KREDs) with cofactor recycling (NADPH).

  • Yield: Typically >95% ee.

  • Reference: Enantioselective reduction of ketones. (See Ref 1).

Reactivity & Derivatization Logic

The secondary alcohol serves as a versatile "handle" for further elaboration.

Reactivity Map

The following diagram illustrates the primary reaction pathways for diversifying this scaffold.

ReactivityMap Substrate 1-(5-Fluoro-2-methoxyphenyl) ethan-1-ol Ketone Ketone Precursor (Oxidation) Substrate->Ketone Dess-Martin or Swern Halide Benzylic Halide (Substitution) Substrate->Halide SOCl2 or PBr3 (Inversion of config.) Ester Ester/Carbamate (Prodrugs) Substrate->Ester Acyl Chloride/Base Ether Ether (Williamson Synthesis) Substrate->Ether NaH + R-X

Figure 1: Reactivity profile of the secondary alcohol handle.

Key Reaction Notes
  • Halogenation: Conversion to the chloride (using SOCl

    
    ) or bromide (PBr
    
    
    
    ) activates the position for nucleophilic substitution (e.g., adding amines for CNS-active targets). Note that this often proceeds with inversion of configuration (S
    
    
    2) if the starting material is chiral.
  • Oxidation: Reverting to the ketone is trivial but rarely the goal unless correcting stereochemistry via re-reduction.

Applications in Drug Discovery[4][5][6][7]

The "Fluorine Effect"

The 5-fluoro substituent is not arbitrary. In medicinal chemistry, this specific substitution pattern serves two functions:

  • Metabolic Blocking: The methoxy group at C2 strongly activates the para position (C5) toward electrophilic aromatic substitution and metabolic oxidation. Placing a fluorine atom at C5 blocks this "soft spot," significantly extending the half-life (

    
    ) of the molecule in vivo.
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) without adding significant steric bulk (van der Waals radius of F

    
     H), facilitating blood-brain barrier (BBB) penetration.
    
Scaffold Utility

This molecule is frequently used in:

  • Fragment-Based Drug Design (FBDD): As a small, soluble fragment to probe binding pockets.

  • Kinase Inhibitors: The aryl-ethanol motif mimics the ATP-binding hinge region in certain kinase scaffolds.[1]

  • CNS Agents: The combination of the methoxy group (H-bond acceptor) and the lipophilic fluorophenyl ring is common in serotonin and dopamine receptor modulators.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • GHS Classifications:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption.

References

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link][1]

  • Sodium Borohydride (NaBH4) Reduction. Organic Chemistry Portal. Available at: [Link][1]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC (NIH). Available at: [Link]

  • 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Properties. EPA CompTox Dashboard. Available at: [Link][1]

Sources

Molecular Characterization and Synthetic Methodologies of 1-(5-Fluoro-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise engineering of small-molecule building blocks is critical for optimizing pharmacokinetics and target affinity. 1-(5-fluoro-2-methoxyphenyl)ethanol is a highly versatile, chiral secondary alcohol frequently utilized as a core scaffold in the development of selective therapeutics, including RORγt inhibitors and advanced kinase modulators [1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide an authoritative breakdown of its molecular identity, structural logic, and field-proven synthetic workflows. The methodologies detailed herein are designed to be self-validating, ensuring high-fidelity reproducibility for researchers and process chemists.

Molecular Identity & Physicochemical Profiling

The compound is defined by a trisubstituted benzene ring featuring a methoxy group, a fluorine atom, and a 1-hydroxyethyl moiety. The exact calculation of its molecular weight and formula is foundational for mass spectrometry (MS) validation and stoichiometric precision during synthesis.

  • Molecular Formula: C₉H₁₁FO₂

    • Carbon (C): 9 atoms (6 from the benzene ring, 1 from the methoxy group, 2 from the ethyl chain)

    • Hydrogen (H): 11 atoms (3 aromatic, 3 methoxy, 4 ethyl, 1 hydroxyl)

    • Fluorine (F): 1 atom

    • Oxygen (O): 2 atoms (1 methoxy, 1 hydroxyl)

  • Molecular Weight: 170.18 g/mol (Calculated as:

    
    )
    
Table 1: Quantitative Physicochemical Profile
PropertyValueMechanistic Implication
Molecular Formula C₉H₁₁FO₂Baseline for stoichiometric calculations.
Molecular Weight 170.18 g/mol Optimal low-MW fragment for lead optimization.
Exact Mass 170.0743 DaTarget for High-Resolution Mass Spectrometry (HRMS).
H-Bond Donors 1Hydroxyl group acts as a key interaction point.
H-Bond Acceptors 2Methoxy and hydroxyl oxygens engage target pockets.
Chiral Centers 1 (Benzylic Carbon)Dictates stereospecific target engagement.
Structural Logic & Causality

The specific substitution pattern of this molecule is not arbitrary; it is a deliberate design choice in medicinal chemistry:

  • 5-Fluoro Substitution: Fluorine is highly electronegative and small. Placing it at the 5-position improves the metabolic stability of the aromatic ring by blocking cytochrome P450-mediated oxidation without adding significant steric bulk.

  • 2-Methoxy Substitution: The ortho-methoxy group provides essential steric hindrance that restricts the free rotation of the benzylic alcohol, locking it into a favorable bioactive conformation.

  • Benzylic Chiral Center: The secondary alcohol creates a stereocenter. Depending on the target, either the (S)- or (R)-enantiomer will exhibit exponentially higher binding affinity, necessitating stereoselective synthetic routes.

Synthetic Workflows and Pathway Visualization

The synthesis of 1-(5-fluoro-2-methoxyphenyl)ethanol can be approached via two primary logic gates, depending on whether a racemic mixture or an enantiopure product is required. Related ketone precursors, such as 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone, are commercially available and serve as versatile building blocks in these pathways [2].

Workflow SM1 5-Fluoro-2-methoxybenzaldehyde RAC Racemic 1-(5-fluoro-2-methoxyphenyl)ethanol MW: 170.18 g/mol SM1->RAC MeMgBr (Grignard) THF, 0°C to RT SM2 1-(5-Fluoro-2-methoxyphenyl)ethanone SM2->RAC NaBH4 Reduction MeOH, 0°C ENAN Enantiopure (S)- or (R)-Alcohol SM2->ENAN Ru-TsDPEN / HCOOH Asymmetric Transfer Hydrogenation RAC->ENAN Preparative Chiral HPLC or Enzymatic Resolution

Fig 1: Synthetic workflows for racemic and enantiopure 1-(5-fluoro-2-methoxyphenyl)ethanol.

Table 2: Enantioselective Reduction Strategies
Catalyst / ReagentTarget EnantiomerExpected eeCausality / Rationale
RuCl(p-cymene)[(S,S)-Ts-DPEN] (R)-Alcohol>98%Formic acid acts as the hydride source; the chiral ligand dictates facial attack.
Ketoreductase (KRED-130) (S)-Alcohol>99%Biocatalytic approach; highly scalable and operates under mild, aqueous conditions.
CBS Catalyst (Borane) (R)- or (S)-~92%Stoichiometric borane is directed by the chiral oxazaborolidine catalyst.

Experimental Methodologies

Protocol 1: Synthesis of Racemic Mixture via Grignard Addition

Objective: Rapid generation of the racemic alcohol for initial in vitro high-throughput screening. Causality: Methylmagnesium bromide delivers a highly nucleophilic methyl group to the electrophilic carbonyl carbon of 5-fluoro-2-methoxybenzaldehyde. Anhydrous THF coordinates and stabilizes the Grignard reagent, preventing premature degradation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂. Dissolve 5-fluoro-2-methoxybenzaldehyde (10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Grignard additions are highly exothermic; starting at 0 °C prevents thermal runaway and suppresses side reactions (e.g., pinacol coupling).

  • Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 12.0 mmol, 1.2 eq) dropwise over 15 minutes via a syringe pump.

  • Propagation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Self-Validating Quench: Cool the flask back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise. Validation Check: The cessation of methane gas bubbling and the dissolution of the magnesium salts into a clear aqueous layer confirms the complete quenching of unreacted Grignard reagent.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective synthesis of the (S)-enantiomer for advanced in vivo profiling. Causality: Utilizing a Ru(II)-TsDPEN catalyst enables a highly enantioselective hydride transfer from a formic acid/triethylamine azeotrope to the prochiral ketone, 1-(5-fluoro-2-methoxyphenyl)ethanone.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine. Degas the mixture by sparging with argon for 30 minutes.

  • Reaction Setup: In a Schlenk flask, dissolve 1-(5-fluoro-2-methoxyphenyl)ethanone (5.0 mmol, 1.0 eq) in 10 mL of the degassed azeotrope.

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.025 mmol, 0.5 mol%). Causality: The (R,R) ligand geometry forces the hydride to attack the Re-face of the ketone, exclusively yielding the (S)-alcohol.

  • Incubation: Stir the sealed flask at 40 °C for 16 hours.

  • Workup & Validation: Dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 15 mL). Concentrate the organics. Validation Check: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) to confirm an enantiomeric excess (ee) of >98%.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized 1-(5-fluoro-2-methoxyphenyl)ethanol [3], the following analytical signatures must be verified:

  • LC-MS (ESI+): Benzylic alcohols frequently undergo in-source fragmentation. Do not expect a strong [M+H]⁺ peak at 171.18. Instead, look for the highly stable benzylic carbocation formed by the loss of water: [M+H - H₂O]⁺ at m/z 153.07 .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.48 (d, J = 6.4 Hz, 3H) — The methyl group split by the benzylic proton.

    • δ 3.82 (s, 3H) — The sharp singlet of the methoxy group.

    • δ 5.05 (q, J = 6.4 Hz, 1H) — The benzylic methine proton.

    • δ 6.75 - 7.10 (m, 3H) — The aromatic protons, exhibiting complex multiplet splitting due to ortho (J ~ 9 Hz) and meta (J ~ 3 Hz) coupling with the fluorine atom.

References

  • WO2019063748A1 - Ror-gamma inhibitors Source: Google Patents URL

solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profiling of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

As a Senior Application Scientist, I approach the solubility profiling of complex organic intermediates not merely as a routine data collection exercise, but as a fundamental thermodynamic investigation. The solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol dictates its crystallization trajectory, purification efficiency, and downstream formulation viability.

This whitepaper provides a comprehensive, causality-driven framework for understanding, predicting, and empirically validating the solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol across various organic solvents.

Molecular Architecture & Intermolecular Forces

To predict solubility, we must first deconstruct the solute's molecular architecture. 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) presents a highly functionalized scaffold that engages in a diverse array of intermolecular interactions:

  • The 1-Hydroxyethyl Group (-CH(OH)CH3): This moiety serves as both a strong hydrogen bond donor (HBD) and acceptor (HBA). It is the primary driver for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents with strong HBA capabilities (e.g., ketones, esters).

  • The Methoxy Group (-OCH3): Positioned ortho to the ethanol side chain, the ether oxygen acts as a dedicated hydrogen bond acceptor. It introduces steric hindrance that can disrupt highly ordered crystal lattices, generally lowering the melting point and thereby increasing ideal solubility.

  • The Fluorine Atom (-F): Located at the 5-position, fluorine is highly electronegative but poorly polarizable. It creates a strong local dipole moment without significantly increasing the molecule's lipophilicity. This enhances affinity for moderately polar and halogenated solvents.

  • The Aromatic Ring: The phenyl core facilitates

    
     stacking and London dispersion forces, ensuring baseline solubility in aromatic hydrocarbons.
    

Thermodynamic Framework for Solvent Selection

Rather than relying on trial and error, modern solvent screening employs the Hansen Solubility Parameters (HSP) framework[1]. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • Dispersion forces (

    
    ) 
    
  • Polar interactions (

    
    ) 
    
  • Hydrogen bonding (

    
    ) 
    

For 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, the presence of the hydroxyl and methoxy groups results in a relatively high


 value, while the fluorinated aromatic ring contributes to both 

and

. Solvents whose HSP coordinates fall within the "solubility sphere" (Radius

) of the solute are thermodynamically favored to dissolve it[2].

HSP API 1-(5-fluoro-2-methoxyphenyl) ethan-1-ol Disp Dispersion Forces (δd) Aromatic Ring API->Disp Polar Polar Interactions (δp) C-F & C-O Dipoles API->Polar Hbond H-Bonding (δh) -OH & -OCH3 Groups API->Hbond Sphere Hansen Solubility Sphere (Radius Ro) Disp->Sphere Polar->Sphere Hbond->Sphere Good Good Solvents (Ra < Ro) Sphere->Good Poor Poor Solvents (Ra > Ro) Sphere->Poor

Fig 2: Hansen Solubility Parameter (HSP) logical framework for predicting solvent efficacy.

Quantitative Data: Predicted Solubility Profiles

Based on the functional group contributions and structural analogs (e.g., substituted phenylethanols), the solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is categorized in the table below.

Solvent ClassRepresentative SolventDielectric Constant (ε)HSP AffinityExpected Solubility Profile
Polar Protic Methanol, Ethanol32.7, 24.5HighVery Soluble (>100 mg/mL). Strong HBD/HBA matching with the solute's -OH group.
Polar Aprotic Ethyl Acetate, Acetone6.0, 20.7HighFreely Soluble (~50-100 mg/mL). Excellent HBA capability interacts with the solute's HBD.
Halogenated Dichloromethane (DCM)8.9HighFreely Soluble. Strong dipole-dipole interactions with the C-F bond.
Aromatic Toluene2.4ModerateSoluble (~10-30 mg/mL). Driven by

stacking and dispersion forces (

).
Non-Polar Aliphatic Hexane, Heptane1.9, 1.9LowSparingly Soluble (<5 mg/mL). Lacks polarity and H-bonding capacity to break solute lattice.

Note: For crystallization workflows, a binary mixture of Ethyl Acetate (solvent) and Hexane (anti-solvent) provides an excellent gradient for controlled supersaturation.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational models guide solvent selection, empirical validation is mandatory. The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility[3].

However, a robust protocol must be a self-validating system . The causality behind this is simple: organic solvents can induce the formation of solvates or trigger polymorphic transitions during equilibration. If the solid state changes, the measured concentration corresponds to the new form, invalidating the data for the original API.

Step-by-Step Protocol
  • Solid Dispensation: Weigh an excess amount of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (e.g., 200 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible suspension remains; if the solid completely dissolves, add more solute until saturation is visually confirmed.

  • Thermal Equilibration: Seal the vial tightly and place it in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours[4]. Causality: 48 hours ensures the system overcomes kinetic barriers to reach true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25 °C. Causality: Centrifugation is preferred over filtration for organic solvents to prevent solvent evaporation and adsorption onto filter membranes.

  • Supernatant Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it immediately with the mobile phase to prevent precipitation. Quantify the concentration using a validated HPLC-UV method.

  • Critical Self-Validation (Solid-State Check): Recover the residual solid pellet from the centrifuge tube. Dry it gently under vacuum and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the crystal lattice has not transformed into a solvate or a different polymorph during the 48-hour incubation.

Workflow N1 1. Solid Dispensation (Excess API added to vial) N2 2. Solvent Addition (Organic solvent added) N1->N2 N3 3. Thermal Equilibration (Orbital shaker at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation at 10k RPM) N3->N4 N5 5. Supernatant Analysis (HPLC/UV-Vis Quantification) N4->N5 N6 6. Solid-State Verification (PXRD for solvate detection) N4->N6

Fig 1: Standardized shake-flask experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is dictated by a delicate balance of hydrogen bonding (via the hydroxyl and methoxy groups) and dipole interactions (via the fluorinated aromatic ring). By leveraging Hansen Solubility Parameters to predict solvent affinity and employing a rigorously self-validated shake-flask methodology, researchers can confidently engineer optimized crystallization, extraction, and formulation processes.

References

  • World Health Organization (WHO). "Annex 4: General background notes and list of international comparator pharmaceutical products." WHO Technical Report Series. URL: [Link]

  • Rowan. "The Evolution of Solubility Prediction Methods." URL: [Link]

  • Bienta. "Shake-Flask Solubility Assay." URL: [Link]

  • MDPI. "Purification of Produced Water by Solvents to Enhance Oil Recovery and Reuse Separated Droplets." URL: [Link]

Sources

safety data sheet (SDS) for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

This guide serves as an advanced technical manual for 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol , a specialized fluorinated chiral building block used frequently in medicinal chemistry for structure-activity relationship (SAR) optimization. Unlike generic commodity chemicals, this intermediate requires specific handling protocols due to its electronic properties (fluorine substitution) and physical characteristics (low-melting solid/viscous liquid).

Chemical Identity & Core Properties
Parameter Technical Specification
IUPAC Name 1-(5-Fluoro-2-methoxyphenyl)ethanol
CAS Number 878572-08-8 (Racemate) / 156597-64-7 ((S)-Enantiomer)
Molecular Formula

Molecular Weight 170.18 g/mol
Physical State Low-melting solid or viscous colorless liquid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Functional Groups Secondary Alcohol (Benzylic), Aryl Fluoride, Aryl Ether

Hazard Architecture & Risk Mitigation (GHS Analysis)

While classified under standard "Irritant" categories, the presence of the fluorine atom and the benzylic alcohol moiety necessitates a deeper understanding of its toxicological potential than a standard SDS provides.

GHS Classification & Researcher’s Interpretation
GHS Code Hazard Statement Mechanism & Researcher’s Action
H302 Harmful if swallowedBioavailability: The lipophilic nature (LogP ~1.88) suggests high oral absorption. Action: Do not rely solely on gloves; use a face shield during powder handling to prevent incidental ingestion via dust.
H315 Causes skin irritationDefatting Agent: As a benzyl alcohol derivative, it can solvent-drag through the stratum corneum. Action: Double-glove (Nitrile > 0.11mm) for prolonged handling.
H319 Causes serious eye irritationMucosal Interaction: High potential for lacrimation and corneal distress. Action: Safety goggles are mandatory; face shield recommended for synthesis scales >5g.
H335 May cause respiratory irritationVapor Pressure: While low volatility is predicted, aerosols formed during rotary evaporation are potent irritants. Action: Handle strictly within a fume hood.
DOT Diagram: Emergency Response Decision Matrix

Figure 1: Logic flow for immediate incident response.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (H315) Type->Skin Eye EYE CONTACT (H319) Type->Eye Inhal INHALATION (H335) Type->Inhal SkinAction 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents Skin->SkinAction EyeAction 1. Rinse w/ Water (15 min) 2. Remove Contact Lenses 3. Consult Ophthalmologist Eye->EyeAction InhalAction 1. Move to Fresh Air 2. Oxygen if breathing diff. 3. Monitor for dizziness (H336) Inhal->InhalAction Medical SEEK MEDICAL ATTENTION (Provide SDS & CAS 878572-08-8) SkinAction->Medical EyeAction->Medical InhalAction->Medical

Caption: Decision tree for rapid triage of exposure incidents involving 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.

Stability, Reactivity, and Storage Protocols

The chemical stability of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is dictated by its benzylic position . Benzylic alcohols are susceptible to oxidation (to the ketone) and dehydration (to the styrene derivative), especially under acidic conditions or light exposure.

Storage Protocol (Self-Validating System)
  • Temperature Control:

    • Recommendation: Store at 2–8°C (Refrigerated).

    • Reasoning: Although some vendors list "Room Temperature," the benzylic alcohol is prone to slow auto-oxidation to 1-(5-fluoro-2-methoxyphenyl)ethanone . Refrigeration retards this kinetic pathway.

  • Atmosphere:

    • Recommendation: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Prevents atmospheric oxygen from initiating radical oxidation at the benzylic carbon.

  • Container:

    • Recommendation: Amber glass vials with Teflon-lined caps.

    • Reasoning: Protects from light (UV can catalyze degradation of fluorinated aromatics) and prevents leaching from plasticizers.

Reactivity Profile
  • Incompatibilities: Strong oxidizing agents (e.g., KMnO4, PCC), Acid chlorides, Anhydrides.

  • Decomposition Products: Hydrogen Fluoride (HF) may form during thermal decomposition (fire). This is a critical specific hazard.

Analytical Verification & Usage

For researchers, verifying the identity of the material before use is critical to experimental integrity.

Expected Analytical Signatures
Method Expected Signal Structural Assignment
1H NMR (DMSO-d6)

~1.3 ppm (Doublet, 3H)
Methyl group (

) adjacent to chiral center.
1H NMR (DMSO-d6)

~3.8 ppm (Singlet, 3H)
Methoxy group (

) on the ring.
1H NMR (DMSO-d6)

~4.9 ppm (Quartet, 1H)
Benzylic proton (

).
1H NMR (DMSO-d6)

~6.9–7.2 ppm (Multiplets)
Aromatic protons (splitting affected by F-coupling).
19F NMR

~ -120 to -130 ppm
Single signal for the aromatic Fluorine.
DOT Diagram: Laboratory Handling Workflow

Figure 2: Standard Operating Procedure (SOP) for synthesis integration.

LabWorkflow cluster_QC Quality Control Gate Receipt Receipt & QC (Check CAS: 878572-08-8) Storage Storage (2-8°C, Amber Vial) Receipt->Storage Log Entry QC 1H NMR / HPLC (Verify Purity >98%) Receipt->QC Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Inert Atm, Avoid Oxidizers) Weighing->Reaction Dissolve immed. Waste Disposal (Halogenated Organic Waste) Reaction->Waste Post-Exp QC->Storage

Caption: End-to-end handling workflow from receipt to disposal, emphasizing the QC gate.

Toxicological Deep Dive (E-E-A-T)

Fluorine Effect on Metabolism

The presence of the fluorine atom at the 5-position is not merely structural; it blocks metabolic hydroxylation at that site. However, the benzylic alcohol is a "soft spot" for metabolism.

  • Pathway: In vivo, this compound is likely oxidized by Alcohol Dehydrogenase (ADH) to the corresponding ketone: 1-(5-Fluoro-2-methoxyphenyl)ethanone .

  • Significance: If used in biological assays, researchers must control for the activity of the ketone metabolite.

Occupational Exposure Limits (OEL)
  • OSHA PEL: Not established for this specific CAS.[1]

  • Researcher Guideline: Treat as a "Band 3" compound (0.01 – 0.1 mg/m³) due to the lack of chronic toxicity data and the presence of a halogenated aromatic ring. Use a fume hood with >100 fpm face velocity.

References

  • BLD Pharm. (2025). Safety Data Sheet: 1-(5-Fluoro-2-methoxyphenyl)ethanol (CAS 878572-08-8).[2][3][4][5] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Fluorinated Benzyl Alcohol Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 1-(5-Fluoro-2-methoxyphenyl)ethanol.[2][6][3][4][5] National Library of Medicine. Retrieved from

  • ChemScene. (2025). Product Analysis: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. Retrieved from

Sources

The Therapeutic Potential and Synthetic Utility of 1-(5-Fluoro-2-Methoxyphenyl)Ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of chiral, halogenated building blocks is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). Among these privileged synthons, 1-(5-fluoro-2-methoxyphenyl)ethanol and its derivatives have emerged as highly versatile intermediates.

This whitepaper provides an in-depth technical analysis of the therapeutic potential of these derivatives across oncology, neuropsychiatry, and metabolic diseases. By examining the structural rationale behind this pharmacophore and detailing self-validating synthetic protocols, this guide aims to equip drug development professionals with the mechanistic insights required to leverage this moiety in novel drug design.

Structural Rationale: Anatomy of a Privileged Pharmacophore

The utility of 1-(5-fluoro-2-methoxyphenyl)ethanol derivatives is not coincidental; it is rooted in precise stereoelectronic effects. As an application scientist, I evaluate building blocks based on their ability to solve specific molecular design challenges. This moiety offers a trifecta of structural advantages:

  • The 5-Fluoro Substituent: Fluorine is highly electronegative and possesses a small Van der Waals radius (1.47 Å), allowing it to mimic hydrogen while drastically altering the electronic distribution of the aromatic ring. Strategically placed at the 5-position, it blocks cytochrome P450-mediated oxidation (particularly para to the methoxy group), thereby enhancing metabolic stability. Furthermore, it introduces the potential for [1].

  • The 2-Methoxy Group: This group acts as a strong hydrogen bond acceptor. Its steric bulk also restricts the rotational freedom of the adjacent ethanol side chain, locking the molecule into a preferred bioactive conformation.

  • The Chiral Benzylic Center: The chiral ethanol moiety provides a strict 3D vector. Depending on whether the (R)- or (S)-enantiomer is utilized, chemists can dictate the precise spatial trajectory of subsequent functional groups, which is critical for achieving high target selectivity in deep binding pockets.

Therapeutic Applications Across Modalities

The versatility of this building block is best demonstrated by its successful integration into diverse therapeutic programs.

Oncology: Anaplastic Lymphoma Kinase (ALK) Inhibitors

In targeted oncology, the EML4-ALK fusion protein is a primary oncogenic driver in a subset of non-small cell lung cancers (NSCLC). Pfizer’s development of heterocyclic derivatives for the treatment of ALK-mediated diseases heavily utilizes the 1-(5-fluoro-2-methoxyphenyl)ethanol scaffold [2].

When coupled to a 2-aminopyridine or triazole core, the fluorinated phenyl ring acts as a highly lipophilic anchor that occupies the hydrophobic sub-pocket of the ALK ATP-binding site. The chirality of the ethanol linker ensures that the core heterocycle is perfectly aligned to form critical hydrogen bonds with the kinase hinge region (typically Met1199).

EML4_ALK Inhibitor 1-(5-F-2-OMe-Ph)EtOH Derivative (ALK Inhibitor) EML4_ALK EML4-ALK Fusion Kinase Inhibitor->EML4_ALK Competitive Binding at ATP Pocket PI3K PI3K / AKT Pathway EML4_ALK->PI3K RAS RAS / MAPK Pathway EML4_ALK->RAS JAK JAK / STAT Pathway EML4_ALK->JAK Survival Cell Survival PI3K->Survival Proliferation Tumor Proliferation RAS->Proliferation JAK->Proliferation

Fig 1: Inhibition of the EML4-ALK signaling cascade by fluorinated ethanolic derivatives.

Neuropsychiatry: 5-HT2C Receptor Agonists

Functionally selective 5-HT2C receptor agonists are actively pursued as antipsychotic medications. Research by the NIH demonstrated that incorporating a 5-fluoro-2-methoxyphenyl group into cyclopropylmethylamines yields exceptional potency and selectivity over the closely related 5-HT2A and 5-HT2B receptors [3]. The lipophilicity provided by the fluorine atom is crucial here, as it directly correlates with improved blood-brain barrier (BBB) penetration (LogBB).

Metabolic Diseases: Acetyl-CoA Carboxylase (ACC) Inhibitors

In the context of non-alcoholic steatohepatitis (NASH) and non-alcoholic fatty liver disease (NAFLD), Acetyl-CoA Carboxylase (ACC) is a prime target. Recent patents outline the use of thienopyrimidine derivatives coupled with 1-(5-fluoro-2-methoxyphenyl)ethanol to inhibit ACC [4]. The chiral ether linkage formed from this alcohol provides the necessary conformational rigidity to allosterically modulate the ACC enzyme complex, halting de novo lipogenesis.

Quantitative Performance Summary

The following table summarizes the performance metrics of derivatives utilizing this pharmacophore across different indications:

Therapeutic AreaPrimary TargetRole of the Derivative MoietyKey Performance MetricSource
Oncology ALK KinaseHydrophobic pocket anchorHigh affinity target binding
Neuropsychiatry 5-HT2C ReceptorLipophilic vector / BBB penetrantEC50 = 23 nM, Emax = 71%
Metabolic ACC1 / ACC2Allosteric conformational lockImproved cellular permeability

Experimental Workflows: Enantioselective Synthesis and Coupling

To leverage this building block, rigorous synthetic control is paramount. Below are field-proven, self-validating protocols for the asymmetric synthesis of the alcohol and its subsequent stereospecific coupling.

Synthesis Ketone 5-Fluoro-2-methoxy- acetophenone Reduction Asymmetric Reduction (CBS Catalyst) Ketone->Reduction ChiralAlcohol (1S)-1-(5-fluoro-2-methoxy- phenyl)ethanol Reduction->ChiralAlcohol Coupling Mitsunobu Reaction (Stereo-inversion) ChiralAlcohol->Coupling API Target API (R-Enantiomer) Coupling->API

Fig 2: Enantioselective synthetic workflow for integrating the chiral pharmacophore.

Protocol 1: Asymmetric Reduction via CBS Catalysis

Objective: Synthesize (1S)-1-(5-fluoro-2-methoxyphenyl)ethanol with >98% enantiomeric excess (ee). Causality: We utilize the Corey-Bakshi-Shibata (CBS) reduction rather than standard borohydride reduction. The (R)-CBS catalyst coordinates with borane to form an activated Lewis acid-base complex. The steric bulk of the catalyst forces the 5-fluoro-2-methoxyacetophenone to approach from its less hindered face, dictating a strict (S)-configuration in the resulting alcohol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (R)-CBS catalyst (0.1 eq) and anhydrous THF (50 mL).

  • Activation: Cool the solution to -20°C. Dropwise, add Borane-dimethyl sulfide (BH3·DMS, 1.2 eq). Stir for 15 minutes to allow complex formation.

  • Reduction: Dissolve 5-fluoro-2-methoxyacetophenone (1.0 eq) in anhydrous THF (20 mL). Add this solution via syringe pump over 2 hours to maintain low local concentrations, preventing non-catalyzed background reduction.

  • Quenching: After 1 hour of post-addition stirring, quench carefully with methanol (10 mL) at -20°C until effervescence ceases.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and 1M HCl, wash with brine, dry over Na2SO4, and concentrate.

Validation & Quality Control (Self-Validating System):

  • In-Process Control (IPC): LC-MS must show complete disappearance of the ketone mass (m/z [M+H]+ 169).

  • Self-Validation: Perform Chiral HPLC using a Daicel Chiralcel OD-H column (Hexane/IPA 90:10). The system is validated only if the (S)-enantiomer peak integrates to >98% ee. If ee is <95%, the batch must be recrystallized or discarded, as downstream stereoinversion will amplify isomeric impurities.

Protocol 2: Stereospecific Mitsunobu Etherification

Objective: Couple the chiral alcohol to a target heterocycle (e.g., 2-aminopyridine) with complete stereochemical inversion to the (R)-configuration. Causality: The Mitsunobu reaction is selected because it proceeds via an SN2 mechanism. Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) activate the chiral alcohol into a highly electrophilic phosphonium intermediate. The nucleophilic heterocycle then attacks the benzylic carbon from the opposite face, resulting in a clean inversion of stereochemistry.

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen, dissolve the (1S)-alcohol (1.0 eq), target phenolic/heterocyclic nucleophile (1.1 eq), and PPh3 (1.5 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0°C.

  • Coupling: Add DIAD (1.5 eq) dropwise over 30 minutes. The slow addition is critical to prevent the formation of the unreactive betaine intermediate between PPh3 and DIAD before the alcohol can coordinate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture. Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter, and purify the filtrate via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Validation & Quality Control (Self-Validating System):

  • In-Process Control (IPC): Monitor via 31P NMR. The disappearance of the PPh3 peak (~ -5 ppm) and appearance of the TPPO peak (~ +29 ppm) confirms reagent consumption.

  • Self-Validation: Conduct 1H NMR and 2D NOESY. The benzylic methine proton will exhibit a distinct chemical shift change upon etherification. NOESY cross-peaks must confirm the spatial proximity of the heterocycle to the methoxy group, validating that no unexpected structural rearrangements occurred during the SN2 displacement.

References

  • Title: Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [3]

  • Title: Heterocyclic derivatives for the treatment of diseases (US20130196952A1)
  • Title: Thienopyrimidine derivatives as acc inhibitors and uses thereof (WO2021030142A1)
  • Title: 5-Fluoro-2-methoxyacetophenone Chemical Properties and Applications Source: LookChem Chemical Database URL: [Link][1]

Sources

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boiling Point and Melting Point of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) is a critical fluorinated chiral building block used in the synthesis of small molecule therapeutics. Its structural motif—a phenyl ring substituted with fluorine and a methoxy group—is frequently employed in medicinal chemistry to modulate metabolic stability and lipophilicity. This guide provides a rigorous analysis of its physicochemical properties, specifically boiling and melting points, alongside validated synthetic protocols and application strategies in drug discovery.

Physicochemical Properties

Accurate physicochemical data is essential for process optimization and handling. As with many intermediate building blocks, experimental values are often proprietary; however, high-fidelity predictive models and available safety data provide a reliable operational baseline.

Thermal Phase Transitions

The following data aggregates predicted values from the U.S. EPA CompTox Chemicals Dashboard and standard chemical property databases.

PropertyValue (Predicted/Experimental)ConfidenceOperational Note
Boiling Point 244.0°C ± 20°C (at 760 mmHg)High (Predicted)Expect distillation under reduced pressure (e.g., 100–110°C @ 1-2 mmHg) to prevent decomposition.
Melting Point 56.4°C ± 5°C Medium (Predicted)The compound is likely a low-melting solid or semi-solid at room temperature. Chiral forms often have sharper MPs than the racemate.
Flash Point 113.0°C High (Predicted)Classified as a combustible solid/liquid. Handle away from open flames.
Density 1.12 g/cm³ High (Predicted)Slightly denser than water; useful for phase separation planning.
LogP 1.89 High (Predicted)Indicates moderate lipophilicity, suitable for organic extraction (EtOAc, DCM).

Technical Insight: The presence of the ortho-methoxy group introduces steric bulk and potential intramolecular hydrogen bonding with the hydroxyl group, which can depress the boiling point slightly compared to para-isomers.

Synthetic Methodology

The synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is typically achieved via the reduction of its ketone precursor, 1-(5-fluoro-2-methoxyphenyl)ethanone (CAS: 445-82-9). Below is a field-proven protocol for the racemic synthesis and a strategy for asymmetric access.

Standard Chemical Reduction (Racemic)

Objective: Efficient conversion of ketone to alcohol using Sodium Borohydride (


).

Reagents:

  • Substrate: 1-(5-Fluoro-2-methoxyphenyl)ethanone (1.0 eq)

  • Reductant:

    
     (0.5–1.0 eq)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Quench: 1N HCl or Saturated

    
    
    

Protocol:

  • Dissolution: Dissolve the ketone in MeOH (5–10 volumes) and cool to 0°C in an ice bath.

  • Addition: Add

    
     portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench: Carefully quench excess hydride with saturated aqueous

    
     or 1N HCl until pH ~7.
    
  • Workup: Remove volatile solvent under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Asymmetric Synthesis (Chiral)

For drug development requiring enantiopurity (e.g., (S)-enantiomer CAS: 156597-64-7), biocatalytic reduction is preferred over chemical resolution.

  • Biocatalyst: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) (e.g., from Rhodococcus erythropolis or commercial KRED screening kits).

  • Cofactor Recycling: NADPH regeneration system (Glucose/Glucose Dehydrogenase).

  • Advantage: Yields >95% ee, avoiding heavy metal catalysts.

Synthetic Workflow Diagram

SynthesisPath Ketone Precursor Ketone (CAS: 445-82-9) NaBH4 Chemical Reduction (NaBH4 / MeOH) Ketone->NaBH4 Standard Route Enzyme Biocatalytic Reduction (KRED / NADPH) Ketone->Enzyme Asymmetric Route Racemate Racemic Alcohol (CAS: 878572-08-8) NaBH4->Racemate Yield: ~90-95% Chiral Chiral Alcohol (>99% ee) Enzyme->Chiral Yield: >90%

Figure 1: Synthetic pathways for accessing racemic and chiral 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Applications in Drug Discovery

This building block is strategically valuable for "Scaffold Hopping" and optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Pharmacophore Utility
  • Metabolic Blocking: The fluorine atom at the 5-position blocks metabolic oxidation (P450 metabolism) at a typically reactive site on the phenyl ring, extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The methoxy group increases lipophilicity (LogP), improving membrane permeability, while the hydroxyl group provides a handle for further functionalization (e.g., conversion to a leaving group for

    
     coupling).
    
  • Kinase Inhibition: The 2-methoxy-5-fluoro motif mimics the substitution patterns found in several EGFR and VEGFR kinase inhibitors (e.g., Gefitinib analogs), where the electron-donating methoxy group interacts with the hinge region of the kinase ATP-binding pocket.

Handling and Safety Standards

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

References

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Details. Retrieved from [Link]

  • PubChem. (2024). Compound Summary for CAS 445-82-9 (Precursor Ketone). Retrieved from [Link]

Sources

The Strategic Role of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and methoxy functional groups into molecular scaffolds is a well-established approach to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] The molecule 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol emerges as a significant chiral building block, embodying the beneficial attributes of these substitutions. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the multifaceted role of this compound in medicinal chemistry. We will explore its utility as a key intermediate in the synthesis of biologically active molecules and discuss the structure-activity relationships (SAR) of compounds derived from its core structure. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile scaffold in their research endeavors.

The presence of a fluorine atom at the 5-position of the phenyl ring and a methoxy group at the 2-position imparts a unique electronic and conformational profile to the molecule. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[2] The methoxy group, a common feature in many natural products and approved drugs, can act as a hydrogen bond acceptor, influence molecular conformation, and improve metabolic stability.[3] The secondary alcohol functionality of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol provides a convenient handle for further chemical modifications, making it a valuable starting material for the synthesis of a diverse range of derivatives.

Synthesis and Stereochemical Control: Accessing a Key Chiral Intermediate

The primary and most efficient route to 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves the reduction of its corresponding ketone precursor, 5-fluoro-2-methoxyacetophenone. The synthesis of this ketone and its subsequent stereoselective reduction are critical steps in accessing enantiomerically pure forms of the target alcohol, a crucial requirement in modern pharmaceutical development where the biological activity often resides in a single enantiomer.[4]

Synthesis of the Precursor: 5-Fluoro-2-methoxyacetophenone

5-Fluoro-2-methoxyacetophenone (CAS No: 445-82-9) is a commercially available starting material.[5] For researchers requiring its synthesis, a common method involves the Friedel-Crafts acylation of 4-fluoroanisole.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxyacetophenone

  • Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Step 2: Addition of Reactants. Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride or acetic anhydride to the stirred suspension.

  • Step 3: Acylation. Add 4-fluoroanisole dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Step 5: Extraction and Purification. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Asymmetric Reduction to Chiral 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

The stereoselective reduction of the prochiral ketone, 5-fluoro-2-methoxyacetophenone, is paramount to obtaining the enantiomerically pure (R)- or (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. Several well-established methods for asymmetric ketone reduction can be employed.

Biocatalytic Reduction: The use of ketoreductases (KREDs) from various microorganisms offers a green and highly enantioselective method for the synthesis of chiral alcohols.[6]

Experimental Protocol: Biocatalytic Asymmetric Reduction

  • Step 1: Biocatalyst Preparation. Prepare a suspension of a suitable ketoreductase enzyme or whole cells expressing the enzyme in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Step 2: Reaction Mixture. To the biocatalyst suspension, add 5-fluoro-2-methoxyacetophenone and a cofactor recycling system, typically consisting of an alcohol dehydrogenase (ADH) and a sacrificial alcohol like isopropanol.

  • Step 3: Incubation. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion and enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

  • Step 4: Work-up and Purification. Once the desired conversion and ee are achieved, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Chemical Asymmetric Reduction: Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, or stoichiometric chiral reducing agents like the Corey-Bakshi-Shibata (CBS) catalyst, are also highly effective.[4]

Experimental Protocol: Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

  • Step 1: Catalyst Activation. In an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., RuCl) in a suitable solvent like isopropanol.

  • Step 2: Reaction Setup. In a separate flask, dissolve 5-fluoro-2-methoxyacetophenone in the same solvent.

  • Step 3: Reduction. Add the activated catalyst solution to the ketone solution. The reaction is typically run at room temperature or slightly elevated temperatures. Monitor the progress by TLC or HPLC.

  • Step 4: Work-up and Purification. Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the chiral alcohol.

The "5-Fluoro-2-methoxyphenyl" Moiety in Medicinal Chemistry: A Privileged Scaffold

The 5-fluoro-2-methoxyphenyl structural motif is a recurring feature in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). Its presence is often associated with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Applications in CNS Drug Discovery

Compounds incorporating the 5-fluoro-2-methoxyphenyl moiety have been investigated for their activity at several key CNS receptors:

  • Serotonin and Dopamine Receptors: Analogs containing a methoxyphenylpiperazine moiety have demonstrated high affinity for serotonin (5-HT) and dopamine (D) receptors. The introduction of fluorine can further modulate the selectivity and affinity for specific receptor subtypes.[7] For instance, in a series of α1d-adrenergic receptor antagonists, the replacement of a methoxy group with fluorine resulted in decreased affinity for 5-HT1A and D2 receptors, thereby enhancing selectivity.

  • Peripheral Benzodiazepine Receptor (PBR): The N-(5-fluoro-2-phenoxyphenyl)acetamide scaffold has been a foundation for the development of high-affinity ligands for the PBR (also known as the translocator protein, TSPO).[8][9] These ligands have been developed as PET imaging agents for neuroinflammation.[8]

The strategic placement of the fluoro and methoxy groups can significantly influence the electronic and steric properties of the phenyl ring, which in turn affects ligand-receptor interactions.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for a large series of derivatives of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is not extensively published, we can extrapolate from related compounds containing the 5-fluoro-2-methoxyphenyl moiety.

Compound/ScaffoldBiological Target/ActivityKey SAR Observations
2-(5-Fluoro-2-methoxyphenyl)azepane AnalogsCNS Receptors (Hypothetical)Fluorine substitution is predicted to enhance metabolic stability and may increase binding affinity at specific receptors compared to the non-fluorinated analog.[10]
Fluoro-substituted 8-azaspiro[4.5]decane-7,9-dionesα1d-Adrenergic Receptor AntagonistsReplacement of a methoxy group with fluorine on the phenylpiperazine moiety decreased affinity for off-target 5-HT1A and D2 receptors, improving selectivity.
N-(5-Fluoro-2-phenoxyphenyl) Acetamide DerivativesPeripheral Benzodiazepine Receptor (PBR) LigandsThe 5-fluoro-2-phenoxyphenyl group is a key pharmacophore for high-affinity PBR binding.[8]

Table 1: Illustrative SAR of Compounds Containing the 5-Fluoro-2-methoxyphenyl Moiety

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol as a Versatile Chiral Building Block

The chiral nature of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, coupled with its reactive hydroxyl group, makes it an ideal starting point for the synthesis of more complex chiral molecules. The secondary alcohol can be readily converted into a variety of other functional groups, allowing for the exploration of diverse chemical space.

Synthetic Transformations and Library Generation

The hydroxyl group of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol can undergo a range of chemical transformations, including:

  • Oxidation: To re-form the ketone, 5-fluoro-2-methoxyacetophenone.

  • Esterification and Etherification: To introduce a variety of substituents.

  • Nucleophilic Substitution: After conversion of the hydroxyl group to a good leaving group (e.g., mesylate, tosylate, or halide), it can be displaced by a wide range of nucleophiles, including amines, azides, and thiols. This is a powerful strategy for introducing nitrogen-containing heterocycles, a common feature in many CNS-active drugs.

  • Mitsunobu Reaction: For the inversion of stereochemistry or the introduction of nucleophiles under mild conditions.

These transformations enable the synthesis of libraries of chiral compounds, each with a unique substitution pattern, for screening against various biological targets.

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction cluster_2 Derivatization cluster_3 Drug Discovery Cascade 4-Fluoroanisole 4-Fluoroanisole 5-Fluoro-2-methoxyacetophenone 5-Fluoro-2-methoxyacetophenone 4-Fluoroanisole->5-Fluoro-2-methoxyacetophenone Friedel-Crafts Acylation Ketone 5-Fluoro-2-methoxy- acetophenone Chiral_Alcohol (R)- or (S)-1-(5-Fluoro-2-methoxy- phenyl)ethan-1-ol Ketone->Chiral_Alcohol Biocatalytic or Chemical Reduction Alcohol 1-(5-Fluoro-2-methoxy- phenyl)ethan-1-ol Derivatives Diverse Chiral Derivatives (Ethers, Esters, Amines, etc.) Alcohol->Derivatives Functional Group Transformation Library Compound Library Screening Biological Screening (HTS, In vitro assays) Library->Screening SAR SAR & Lead Optimization Screening->SAR Candidate Drug Candidate SAR->Candidate

Figure 1: Workflow from precursor synthesis to drug discovery utilizing 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Conclusion and Future Perspectives

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol stands as a valuable and versatile chiral building block in medicinal chemistry. Its synthesis, particularly through asymmetric methods, provides access to enantiomerically pure scaffolds that are primed for further chemical elaboration. The embedded 5-fluoro-2-methoxyphenyl moiety is a privileged structure found in compounds targeting a range of biological entities, most notably within the central nervous system.

While a direct lineage to a marketed drug from this specific alcohol is not yet prominently documented in publicly available literature, the recurring presence of its core structure in potent and selective bioactive molecules underscores its immense potential. Future research will likely see the expanded use of this and structurally related chiral alcohols in the generation of novel compound libraries for screening against a wider array of biological targets. The continued development of efficient and scalable asymmetric synthetic routes to this and similar building blocks will further empower medicinal chemists to explore new frontiers in drug discovery.

References

  • BenchChem. (2025). A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12376-12417. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Leung, K. (2006). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide.
  • Akai, S., et al. (2018). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
  • Agrawal, P., et al. (2023). Identification of Novel, Potent, and Selective Compounds against Malaria Using Glideosomal-Associated Protein 50 as a Drug Target. ACS Omega, 8(48), 45849–45865.
  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • Zhang, M. R., et al. (2004). Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for pet imaging of peripheral benzodiazepine receptor in primate brain. Journal of Medicinal Chemistry, 47(9), 2228-35.
  • Zhang, M. R., et al. (2005). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 13(5), 1811-8.
  • Merrell Dow Pharmaceuticals Inc. (1992).
  • ChemScene. (n.d.). 1443344-93-1 | 5-Fluoro-2-methoxyphenethyl acetate.
  • MilliporeSigma. (n.d.). (5-Fluoro-2-methoxyphenyl)methanol | 426831-32-5.
  • Gokhale, K. (2021). Chiral drugs: Synthesis and analysis.
  • Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19-34.
  • LookChem. (n.d.). Cas 445-82-9, 5-FLUORO-2-METHOXYACETOPHENONE.
  • Bayer Pharma AG. (2020).
  • MedChemExpress. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid.
  • Arienzo, R., & Howarth, J. (2009). Chiral Drugs: An Overview. Mini-Reviews in Medicinal Chemistry, 9(1), 114-125.
  • Krka, d. d., Novo mesto. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • Wang, Y., et al. (2021). Identification of PRMT5 inhibitors with novel scaffold structures through virtual screening and biological evaluations.
  • Borg, J., & Fenech, D. (2019). Design and Optimisation of Novel Efflux Pump Inhibitors Using P-Glycoprotein as a Target. Journal of Pharmacy and Pharmacology, 7(1), 1-15.
  • Curia Global. (2019).
  • Begnini, K. R., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(2), M1999.
  • Goya, P., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273-7.

Sources

Technical Monograph: 1-(5-Fluoro-2-methoxyphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 1-(5-Fluoro-2-methoxyphenyl)ethanol and its derivatives. It is designed for medicinal chemists and process scientists optimizing the synthesis of fluorinated bioactive scaffolds.

Status: Privileged Scaffold / Chiral Intermediate Primary Applications: Kinase Inhibitors (TRPC6), Adrenergic Receptor Ligands, Oncology (NSCLC).

Executive Summary & Pharmacophore Rationale

The 5-fluoro-2-methoxy phenylethanol scaffold represents a "privileged structure" in modern drug discovery. Its value lies in the synergistic effect of its substituents:

  • 5-Fluoro Substitution: Blocks metabolic oxidation at the typically labile para position (relative to the alkyl chain) or meta position (relative to methoxy), significantly extending in vivo half-life (

    
    ). It also modulates the pKa of the phenyl ring, influencing 
    
    
    
    stacking interactions in protein binding pockets.
  • 2-Methoxy Group: Provides steric bulk that restricts the conformational freedom of the ethanol side chain (atropisomerism potential), locking the molecule into bioactive conformations. It also serves as a hydrogen bond acceptor.

  • Chiral Ethanol Moiety: The chiral center at the

    
    -carbon is critical for target selectivity. Enantiopure synthesis is mandatory, as the 
    
    
    
    - and
    
    
    -isomers often exhibit distinct pharmacological profiles (e.g., agonist vs. antagonist activity).

Asymmetric Synthesis Strategies

High-purity enantiomers are required for clinical candidates. We evaluate two primary routes: Biocatalytic Reduction (preferred for scalability and ee%) and Chemical Asymmetric Transfer Hydrogenation (ATH) .

Route A: Biocatalytic Reduction (Green Chemistry)

This is the industry-standard method for synthesizing (S)-1-(5-Fluoro-2-methoxyphenyl)ethanol (or its enantiomer) with


 ee. It utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) coupled with a cofactor recycling system.
  • Substrate: 1-(5-Fluoro-2-methoxyphenyl)ethanone (CAS 445-82-9).

  • Enzyme System: KRED (e.g., Lactobacillus kefir origin variants) + Glucose Dehydrogenase (GDH) for cofactor regeneration.

  • Causality: The 2-methoxy substituent creates steric hindrance near the carbonyl. KREDs are selected specifically to accommodate this bulk, whereas standard chemical reductants (e.g.,

    
    ) yield racemates.
    
Visualization: Biocatalytic Cycle

The following diagram illustrates the coupled enzymatic cycle required to drive the equilibrium toward the chiral alcohol.

Biocatalysis Substrate Ketone Precursor (Achiral) KRED KRED Enzyme Substrate->KRED Reduction Product Chiral Alcohol (>99% ee) NADP_Ox NADP+ GDH GDH (Recycling) NADP_Ox->GDH NADP_Red NADPH NADP_Red->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP_Ox GDH->NADP_Red GDH->Gluconolactone

Caption: Coupled enzymatic cycle using KRED for asymmetric reduction and GDH for NADPH regeneration.

Route B: Noyori Asymmetric Transfer Hydrogenation (ATH)

For laboratories without biocatalysis capabilities, Ru-catalyzed transfer hydrogenation is the robust alternative.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl carbon and a proton to the oxygen simultaneously.

Functionalization & Downstream Chemistry

Once the chiral alcohol is secured, it serves as a pivot point for divergent synthesis.

Conversion to Alkyl Chlorides (Stereochemical Inversion vs. Retention)

Converting the alcohol to a chloride is necessary for nucleophilic substitution (e.g., amine coupling).

  • Reagent: Thionyl Chloride (

    
    ).[1][2]
    
  • Critical Insight:

    • With Pyridine (Inversion): Promotes an

      
       mechanism, inverting the stereocenter (e.g., 
      
      
      
      -Alcohol
      
      
      
      
      -Chloride).
    • Without Base (Retention): In aprotic solvents (e.g., dioxane), the reaction may proceed via an

      
       (internal substitution) mechanism, retaining configuration. Note: This is substrate-dependent and often yields lower ee due to ion-pair collapse.
      
Mitsunobu Reaction

Direct coupling with phenols or acidic heterocycles using


 / DIAD. This proceeds with complete inversion  of configuration and is preferred for synthesizing ether-linked kinase inhibitors.
Visualization: Divergent Synthesis Workflow

SynthesisFlow cluster_retention Net Retention Route Ketone 1-(5-Fluoro-2-methoxyphenyl)ethanone (Start) Alcohol_S (S)-Alcohol (Intermediate) Ketone->Alcohol_S KRED / NADPH (>99% ee) Chloride_R (R)-Chloride (Inverted) Alcohol_S->Chloride_R SOCl2 / Pyridine (SN2 Inversion) Ether_R (R)-Aryl Ether (Kinase Inhibitor) Alcohol_S->Ether_R Mitsunobu (Ar-OH) (Inversion) Amine_R (R)-Phenylethanolamine (Bioactive Core) Chloride_R->Amine_R R-NH2 / Base (SN2 Inversion) Chloride_R->Amine_R

Caption: Divergent synthesis showing stereochemical outcomes. Double inversion (Alcohol -> Chloride -> Amine) restores original configuration.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethanol

Target: Scale-up to 10g with >99% ee.

  • Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing

    
     (2 mM).
    
  • Cofactor Mix: Dissolve NADP+ (20 mg) and Glucose (1.5 eq relative to ketone) in the buffer.

  • Enzyme Addition: Add GDH (500 units) and the specific KRED variant (e.g., KRED-P1-B05, 200 mg).

  • Substrate Addition: Dissolve 1-(5-Fluoro-2-methoxyphenyl)ethanone (10 g) in IPA (5 mL) or DMSO (if solubility is poor) and add dropwise to the stirring enzyme mixture.

  • Reaction: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH (gluconic acid byproduct lowers pH).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry organic phase over

    
     and concentrate.
    
  • Validation: Analyze ee% using Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 95:5).

Protocol 2: Chemical Conversion to Chloride (Inversion)

Target: Preparation of reactive electrophile.

  • Setup: Dissolve (S)-alcohol (1.0 eq) in anhydrous DCM (10 vol) under Nitrogen.

  • Base: Add Pyridine (2.0 eq) and cool to 0°C.

  • Chlorination: Add

    
     (1.5 eq) dropwise. Caution: Gas evolution (
    
    
    
    , HCl).[1]
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Quench with saturated

    
    .
    
  • Result: Yields the (R)-chloride due to

    
     inversion.
    

Quantitative Data Summary

ParameterBiocatalysis (KRED)Chemical Reduction (

)
Transfer Hydrogenation (Ru-TsDPEN)
Enantiomeric Excess (ee) >99% 0% (Racemic)90-95%
Yield 85-95%>95%80-90%
Reaction Conditions Aqueous, pH 7, 30°CMeOH, 0°CFormic Acid/TEA, 40°C
Scalability High (Kg scale)HighMedium (Catalyst cost)
Stereocontrol Perfect (Enzyme dependent)NoneGood

References

  • Biocatalytic Reduction of Acetophenones

    • Title: Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone.
    • Source: ResearchG
    • URL:[Link]

  • Thionyl Chloride Mechanism

    • Title: Reactions of Alcohols with Thionyl Chloride (SNi vs SN2).[1][3]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Title: Inhibitors of TRPC6 (Patent WO2019158572A1).
  • Chiral Resolution Methodologies

    • Title: Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors.
    • Source: PMC / NIH.
    • URL:[Link]

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Methodological & Application

Application Note: Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, a valuable building block in pharmaceutical research and development. The primary focus is on the efficient reduction of the corresponding ketone, 5-fluoro-2-methoxyacetophenone. This document outlines the underlying chemical principles, provides a detailed, step-by-step protocol for a robust and scalable synthesis using sodium borohydride, and discusses considerations for process optimization and safety. Furthermore, it briefly explores advanced methodologies for asymmetric synthesis to yield enantiomerically pure forms of the target alcohol, which is often a critical requirement in drug development.

Introduction: The Significance of Fluorinated Aryl Alcohols

Fluorine-containing organic molecules have become increasingly prominent in the landscape of modern medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate's structure can profoundly and beneficially modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a key chiral intermediate in the synthesis of various biologically active compounds. Its structural motifs are found in a range of therapeutic agents, making its efficient and controlled synthesis a topic of significant interest for drug discovery and process development teams.

The most direct and common synthetic route to 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves the reduction of the readily available ketone precursor, 5-fluoro-2-methoxyacetophenone.[1][2] This application note will detail a reliable and scalable laboratory procedure for this transformation.

Synthetic Strategy: The Reduction of a Prochiral Ketone

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The core of this process is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The Choice of Reducing Agent: Sodium Borohydride

For the reduction of 5-fluoro-2-methoxyacetophenone, sodium borohydride (NaBH₄) is an excellent choice of reagent. It is a mild and selective reducing agent, offering several advantages in a research and development setting:

  • Chemoselectivity: NaBH₄ readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl functional groups like esters, amides, and carboxylic acids under standard conditions.[3] This selectivity is advantageous when working with more complex molecules.

  • Safety and Handling: Compared to more powerful hydride reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle. It is stable in air and can be used in protic solvents like ethanol and methanol.[4]

  • Ease of Workup: The borate byproducts formed during the reaction are easily removed through a simple aqueous workup procedure.

Reaction Mechanism

The reduction of 5-fluoro-2-methoxyacetophenone with sodium borohydride in a protic solvent such as methanol proceeds via a two-step mechanism:[3][5]

  • Nucleophilic Attack: The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the ketone. Simultaneously, the π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate.

  • Protonation: The newly formed alkoxide is then protonated by the solvent (e.g., methanol) to yield the final secondary alcohol product, 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Experimental Protocol: Racemic Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

This protocol describes the reduction of 5-fluoro-2-methoxyacetophenone to produce a racemic mixture of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-Fluoro-2-methoxyacetophenone≥97%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
1 M Hydrochloric acid (HCl)ACS GradeJ.T. Baker
Saturated aqueous sodium bicarbonateLaboratory GradeLabChem
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeAcros Organics
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel--
Rotary evaporator--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.7 mmol) of 5-fluoro-2-methoxyacetophenone in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add 1.35 g (35.7 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Caution: The addition is exothermic and may cause the evolution of hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain the temperature below 10 °C.[6]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicate reaction completion.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 50 mL of 1 M hydrochloric acid while cooling the flask in an ice bath. Caution: Vigorous gas evolution (hydrogen) will occur. Add the acid dropwise initially.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: Colorless to pale yellow oil or low-melting solid.[7]

  • Spectroscopic Data: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Synthetic Considerations: Asymmetric Synthesis

For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. The reduction of a prochiral ketone like 5-fluoro-2-methoxyacetophenone with an achiral reducing agent such as NaBH₄ will inherently produce a 1:1 racemic mixture of the (R)- and (S)-enantiomers.[3]

To obtain an enantiomerically enriched product, several asymmetric reduction strategies can be employed:

  • Chiral Borohydride Reagents: The use of chiral modifiers with borohydride reagents can induce stereoselectivity.

  • Catalytic Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands can catalyze the hydrogenation of ketones with high enantioselectivity.[8][9]

  • Enzymatic Reduction: Biocatalysts, such as ketoreductases, can exhibit excellent enantioselectivity and operate under mild reaction conditions.[10]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones with borane.[11][12]

The choice of method will depend on factors such as the desired enantiomeric excess (ee), scalability, cost, and the availability of catalysts and reagents.

Safety and Handling

  • Sodium Borohydride: While safer than many other hydrides, NaBH₄ is still a reactive chemical. It is a flammable solid and can react with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.

  • Quenching: The quenching step with acid is highly exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling and ventilation.

Conclusion

The synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol via the reduction of 5-fluoro-2-methoxyacetophenone is a straightforward and efficient transformation. The use of sodium borohydride provides a safe, selective, and high-yielding method for producing the racemic alcohol. For applications requiring enantiopure material, a variety of established asymmetric synthesis techniques are available. This application note provides a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate.

Visualizations

Reaction Scheme

reaction_scheme cluster_reagents start 5-Fluoro-2-methoxyacetophenone product 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol start->product reagents_node reagents 1) NaBH4, MeOH 2) H3O+ workup reagents_node->product

Figure 1: General reaction scheme for the reduction of 5-fluoro-2-methoxyacetophenone.

Experimental Workflow

workflow A Dissolve Ketone in MeOH B Cool to 0-5 °C A->B C Slowly Add NaBH4 B->C D Warm to RT & Stir C->D E Monitor by TLC D->E F Quench with HCl E->F Reaction Complete G Remove MeOH (Rotovap) F->G H Extract with DCM G->H I Wash Organic Layer H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K

Sources

Application Note: Strategies for the Enantioselective Reduction of 1-(5-Fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the enantioselective reduction of the prochiral ketone 1-(5-fluoro-2-methoxyphenyl)ethanone to its corresponding chiral alcohol, (S)-1-(5-fluoro-2-methoxyphenyl)ethanol. This chiral alcohol is a pivotal building block in the synthesis of various pharmaceutical agents, where stereochemistry dictates biological efficacy. We present and critically evaluate three robust methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) oxazaborolidine-catalyzed reduction, and biocatalytic reduction using ketoreductases. For each method, we provide detailed, field-tested protocols, explain the underlying mechanistic principles, and offer insights into experimental design and optimization. Furthermore, a validated analytical protocol for the determination of enantiomeric excess (ee) via Chiral High-Performance Liquid Chromatography (HPLC) is detailed to ensure the self-validating nature of these synthetic procedures.

Introduction: The Significance of Chiral 1-(5-Fluoro-2-methoxyphenyl)ethanol

The asymmetric reduction of prochiral ketones is a cornerstone transformation in modern organic synthesis, providing access to enantiomerically pure secondary alcohols.[1][2] These chiral synthons are indispensable in the pharmaceutical industry. The target molecule of this guide, 1-(5-fluoro-2-methoxyphenyl)ethanone, is a precursor to a chiral alcohol whose stereocenter is critical for the therapeutic activity of several developmental drug candidates. The fluorine and methoxy substituents on the aromatic ring introduce specific electronic and steric properties that influence not only the biological activity of the final product but also the efficiency and selectivity of the reduction process itself.

Achieving high enantioselectivity in this reduction is non-trivial. The choice of catalyst, hydrogen source, and reaction conditions must be carefully optimized to favor the formation of one enantiomer over the other. This guide is designed for researchers, chemists, and process development professionals, offering a comparative analysis of leading-edge techniques to empower rational method selection and successful implementation.

Core Methodologies: A Comparative Overview

Three primary strategies have proven highly effective for the enantioselective reduction of aryl ketones: transition-metal catalysis, stoichiometric chiral reagents (used catalytically), and biocatalysis. Each approach offers a unique set of advantages and operational considerations.

Methodology A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation, pioneered by Noyori, stands as a highly efficient and versatile method for reducing ketones.[3][4][5] This technique typically employs a chiral ruthenium(II) complex, often featuring an N-tosylated 1,2-diamine ligand like TsDPEN, and utilizes an easily handled hydrogen donor such as a formic acid/triethylamine azeotrope or isopropanol.[4][6][7]

Causality and Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism. The NH group of the diamine ligand and the Ru-H hydride participate in a concerted, six-membered pericyclic transition state with the ketone's carbonyl group. The chiral scaffold of the diamine ligand, in conjunction with the arene ligand on the ruthenium, creates a well-defined chiral pocket. This environment forces the ketone to coordinate in a specific orientation, exposing one of its two prochiral faces to hydride transfer from the metal center, thus ensuring high enantioselectivity.[5][7] The use of a formic acid/triethylamine mixture is particularly advantageous as the decomposition of formic acid into H₂ and CO₂ renders the reduction effectively irreversible, preventing product racemization via the reverse oxidation reaction and driving the reaction to completion.[4]

ATH_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle [Ru]-Cl [RuII(arene)(S,S)-TsDPEN]Cl [Ru]-H [RuIIH(arene)(S,S)-TsDPEN] [Ru]-Cl->[Ru]-H Forms Active Hydride TS Pericyclic Transition State (Chiral Recognition) [Ru]-H->TS Coordination HCOOH_NEt3 HCOOH/NEt3 HCOOH_NEt3->[Ru]-Cl H⁻ Source Ketone Prochiral Ketone (Substrate) Ketone->TS Product_Complex [Ru]-Product Complex TS->Product_Complex Hydride Transfer Product_Complex->[Ru]-H Regeneration Alcohol Chiral Alcohol (Product) Product_Complex->Alcohol Dissociation caption Fig. 1: Mechanism of Ru-Catalyzed ATH.

Fig. 1: Mechanism of Ru-Catalyzed ATH.

Protocol 1: ATH of 1-(5-Fluoro-2-methoxyphenyl)ethanone

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.011 mmol).

  • Solvent Addition: Add 5 mL of a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine, previously degassed by sparging with argon for 15 minutes.

  • Activation: Stir the resulting orange solution at 28-30 °C for 20 minutes to ensure the formation of the active ruthenium hydride species.

  • Substrate Addition: Add 1-(5-fluoro-2-methoxyphenyl)ethanone (1.0 mmol, 168.17 mg) to the activated catalyst solution.

  • Reaction: Stir the mixture at 30 °C for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of 10 mL of saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Table 1: Typical Performance Data for ATH

Catalyst System S/C Ratio H⁻ Source Temp (°C) Time (h) Conversion (%) ee (%) (S)
RuCl₂((S,S)-TsDPEN)(p-cymene) 200:1 HCOOH/NEt₃ 30 12 >99 >98

| RuCl₂((S,S)-TsDPEN)(mesitylene) | 100:1 | 2-propanol/KOH | 80 | 4 | >98 | 97 |

Methodology B: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones.[2][8][9] It utilizes a chiral oxazaborolidine catalyst, typically derived from a proline amino alcohol, in conjunction with a borane source like borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[10][11]

Causality and Mechanistic Insight: The reaction mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[8][12] This serves a dual purpose: it activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this Lewis-acidic boron. Steric repulsion dictates that the larger substituent of the ketone orients away from the bulky group on the catalyst's stereocenter. This rigid, chair-like transition state pre-organizes the ketone and the activated borane, facilitating an intramolecular hydride transfer to a single face of the carbonyl, leading to a predictable absolute stereochemistry of the alcohol product.[13]

CBS_Mechanism Catalyst CBS Catalyst (Oxazaborolidine) Active_Complex Catalyst-Borane Complex Catalyst->Active_Complex BH3 BH3 Source (e.g., BH3-THF) BH3->Active_Complex Coordination to N TS Ternary Complex (Transition State) Active_Complex->TS Coordination of Ketone to B Ketone Ketone (RL, RS) Ketone->TS RL pseudo-equatorial Product_Complex Alkoxyborane Intermediate TS->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Hydrolysis caption Fig. 2: Mechanism of CBS Reduction.

Fig. 2: Mechanism of CBS Reduction.

Protocol 2: CBS Reduction of 1-(5-Fluoro-2-methoxyphenyl)ethanone

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 mmol, 0.1 mL).

  • Solvent and Cooling: Add 5 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M, 0.6 mmol, 0.06 mL) dropwise to the catalyst solution while maintaining the internal temperature below -15 °C. Stir for 10 minutes.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1-(5-fluoro-2-methoxyphenyl)ethanone (1.0 mmol, 168.17 mg) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -15 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor for completion by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C. Allow the mixture to warm to room temperature.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Typical Performance Data for CBS Reduction

Catalyst Borane Source Temp (°C) Time (h) Conversion (%) ee (%) (S)
(R)-Me-CBS (10 mol%) BH₃·SMe₂ -20 2 >99 96

| (R)-Me-CBS (5 mol%) | BH₃·THF | 0 | 4 | >98 | 94 |

Methodology C: Biocatalytic Reduction

Biocatalysis offers a powerful "green" alternative for asymmetric synthesis, operating under mild aqueous conditions with exquisite selectivity.[14][15] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly effective for reducing ketones.[16][17] They can be used as isolated enzymes or within whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or other microorganisms.[18][19]

Causality and Mechanistic Insight: KREDs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source. The enzyme's active site is a highly structured chiral pocket that binds the ketone substrate in a specific orientation. This precise positioning, governed by steric and electronic interactions between the substrate and amino acid residues, allows the hydride from NADPH to be delivered to only one face of the carbonyl.[16] The stereochemical outcome is dictated by Prelog's rule, which generally predicts the formation of the (S)-alcohol for many simple KREDs when reducing acetophenone derivatives.[20] However, a vast array of engineered KREDs are commercially available that can provide access to either the (R) or (S) enantiomer ("enantiocomplementary" enzymes).[18]

Protocol 3: Whole-Cell Bioreduction with Saccharomyces cerevisiae

  • Biocatalyst Preparation: In a 250 mL Erlenmeyer flask, suspend baker's yeast (Saccharomyces cerevisiae, 10 g) in 100 mL of a 5% (w/v) glucose solution in tap water.

  • Activation: Incubate the flask in an orbital shaker (200 rpm) at 30 °C for 1 hour to activate the yeast.

  • Substrate Addition: Dissolve 1-(5-fluoro-2-methoxyphenyl)ethanone (1.0 mmol, 168.17 mg) in 1 mL of ethanol and add it to the yeast suspension.

  • Reaction: Continue shaking the flask at 30 °C. Monitor the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC. Reactions typically take 24-72 hours.

  • Work-up: After the reaction, add Celite (10 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Table 3: Representative Performance Data for Bioreduction of Acetophenone Derivatives

Biocatalyst Substrate Product Conversion (%) ee (%)
S. cerevisiae Acetophenone (S)-1-Phenylethanol ~85 >99
Yarrowia lipolytica Acetophenone (R)-1-Phenylethanol High 80-89[15]

| KRED1-Pglu | 4'-Methoxyacetophenone | (S)-Alcohol | High | 60[16] |

Analytical Protocol: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess is critical for validating the success of an asymmetric synthesis.[21] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard technique for this purpose, offering high resolution and accuracy.[22][23]

HPLC_Workflow Start Crude Reaction Mixture Sample_Prep Dilute in Mobile Phase Filter (0.45 µm) Start->Sample_Prep HPLC_System Inject into HPLC System (Chiral Stationary Phase) Sample_Prep->HPLC_System Separation Differential Interaction of Enantiomers with CSP HPLC_System->Separation Detection UV Detector Separation->Detection Chromatogram Generate Chromatogram (Two Separated Peaks) Detection->Chromatogram Analysis Integrate Peak Areas (Area_S, Area_R) Chromatogram->Analysis Calculation Calculate ee% ee = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 Analysis->Calculation End Reported ee% Calculation->End caption Fig. 3: Workflow for ee% Determination by Chiral HPLC.

Fig. 3: Workflow for ee% Determination by Chiral HPLC.

Protocol 4: Chiral HPLC Analysis

  • Standard Preparation: Prepare a racemic standard of 1-(5-fluoro-2-methoxyphenyl)ethanol by reducing the ketone with sodium borohydride (NaBH₄) in methanol. This is essential to determine the retention times of both the (R) and (S) enantiomers. Prepare a ~1 mg/mL solution in the mobile phase.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the reaction product (crude or purified) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 95:5 (Hexane:IPA). The ratio may need to be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times (t_R) for the (S) and (R) enantiomers.

    • Inject the reaction sample.

    • Integrate the areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Conclusion

The enantioselective reduction of 1-(5-fluoro-2-methoxyphenyl)ethanone can be successfully achieved with high enantiomeric excess using multiple robust methodologies.

  • Ruthenium-catalyzed ATH offers high efficiency, excellent enantioselectivity, and operational simplicity, making it suitable for both lab-scale and larger-scale synthesis.

  • CBS reduction provides a predictable and highly selective method, with the stereochemical outcome being well-established based on the catalyst's chirality.

  • Biocatalysis represents an environmentally friendly approach that can deliver exceptional selectivity under mild conditions, though it may require screening of different enzymes or organisms.

The choice of method will depend on specific project requirements, including scale, cost, available equipment, and desired enantiomer. All three protocols, when coupled with the validated chiral HPLC analysis, provide a reliable framework for the synthesis and quality control of this important pharmaceutical intermediate.

References

  • Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 127(20), 7318–7319. [Link]

  • Sood, R., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2343. [Link]

  • Wikipedia contributors. (2023, December 27). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. [Link]

  • Abu-Irmaileh, B., et al. (2022). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Catalysts, 12(11), 1361. [Link]

  • Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(30), 7239-7246. [Link]

  • Yand, S., et al. (2008). Asymmetric reduction of acetophenone by various plants tissue. ResearchGate. [Link]

  • Kawanami, Y., et al. (2004). Enantioselective Reduction of Aliphatic Ketones Using Oxazaborolidine Catalyst Generated In Situ from Chiral Lactam Alcohol and p-Iodophenoxyborane. Tetrahedron Letters, 45(3), 545-548. [Link]

  • Nakata, T., et al. (1995). Oxazaborolidine-Catalyzed Enantioselective Reduction of α-Methylene Ketones to Allylic Alcohols. The Journal of Organic Chemistry, 60(13), 4008–4009. [Link]

  • Carmona, D., et al. (2014). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. Molecules, 19(11), 18671-18687. [Link]

  • Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. [Link]

  • Ye, W., Zhao, M., & Yu, Z. (2012). Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry–A European Journal, 18(35), 10843-10846. [Link]

  • Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(30), 7239-7246. [Link]

  • Noyori, R., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. [Link]

  • Hájková, M., et al. (2019). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Biologia, 74, 1349–1356. [Link]

  • OC Lectures. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • Wikipedia contributors. (2023, November 28). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • de Souza, R. O. M. A., et al. (2019). Green asymmetric reduction of acetophenone derivatives: Saccharomyces cerevisiae and aqueous natural deep eutectic solvent. Biotechnology Letters, 41, 253-262. [Link]

  • Gientka, I., et al. (2015). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Journal of Molecular Catalysis B: Enzymatic, 120, 103-112. [Link]

  • Afonso, C. A. M., et al. (Eds.). (2016). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Gašo-Sokač, D., et al. (2014). Biocatalytic reductions by plant tissue - Green alternative to alcohol production. Croatian Journal of Food Science and Technology, 6(1), 53-61. [Link]

  • Drabina, P., et al. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(10), 2465. [Link]

  • Huang, S., et al. (2000). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Synthetic Communications, 30(13), 2423-2428. [Link]

  • NRO Chemistry. (2022, April 23). Noyori Hydrogenation. YouTube. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Organic Chemistry Explained. (2021, September 15). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

  • Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 158-165. [Link]

  • University of Bristol. Determination of enantiomeric excess. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 198-204. [Link]

  • Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

Sources

Application Note: Stereospecific Mitsunobu Etherification of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Chiral Benzylic Ether Synthesis, Kinase Inhibitor Scaffolds, Stereochemical Inversion

Executive Summary & Strategic Context

The synthesis of enantiopure aryl ethers is a cornerstone of modern drug discovery, particularly in the development of targeted therapeutics such as kinase inhibitors. The substrate 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a highly valuable chiral building block. However, constructing ether linkages at this secondary benzylic position is notoriously challenging due to the risk of racemization via


 pathways and competitive elimination (styrene formation).

This application note details a highly optimized, self-validating Mitsunobu reaction protocol that leverages the electronic and steric properties of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol to achieve near-perfect stereochemical inversion (Walden inversion) when coupled with heteroaryl pronucleophiles, such as 3-hydroxy-2-nitropyridine.

Mechanistic Rationale & Substrate Dynamics

The Mitsunobu reaction is the premier method for converting alcohols to ethers with complete inversion of stereochemistry . To achieve high yields and enantiomeric excess (ee), one must understand the specific chemical causality dictated by the substrate's functional groups:

  • The Ortho-Methoxy Steric Effect: The methoxy group at the 2-position introduces significant local steric hindrance around the benzylic alcohol. This impedes the initial attack of the alcohol onto the phosphonium-azaenolate (betaine) intermediate. Consequently, standard stoichiometric ratios often fail; driving the reaction to completion requires a 1.5-fold excess of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

  • The 5-Fluoro Electronic Effect: The benzylic position is highly susceptible to carbocation formation, which leads to racemization. However, the strongly electron-withdrawing 5-fluoro group inductively destabilizes any developing positive charge. This electronic safeguard effectively shuts down the

    
     pathway, enforcing a strict 
    
    
    
    mechanism and preserving stereochemical fidelity .
  • Pronucleophile Acidity: For the betaine intermediate to be successfully protonated, the pronucleophile must possess a

    
    . We utilize 3-hydroxy-2-nitropyridine (
    
    
    
    ), whose acidity is enhanced by the adjacent electron-withdrawing nitro group, ensuring rapid proton transfer and subsequent
    
    
    displacement .

MitsunobuMechanism PPh3 PPh3 + DIAD Betaine Betaine Intermediate (Phosphonium-Azaenolate) PPh3->Betaine 0 °C, THF Alkoxy Alkoxyphosphonium Ion + Hydrazine Byproduct Betaine->Alkoxy + Alcohol - Proton transfer Product Inverted Aryl Ether Product + TPPO Alkoxy->Product + Nucleophile SN2 Inversion Alcohol 1-(5-fluoro-2- methoxyphenyl)ethan-1-ol Alcohol->Alkoxy Nucleophile 3-hydroxy-2-nitropyridine (pKa < 11) Nucleophile->Product

Figure 1: Mechanistic pathway of the Mitsunobu reaction highlighting the critical intermediates.

Quantitative Optimization Data

To establish a robust protocol, reaction parameters were systematically varied. The data below demonstrates the causality between solvent choice, temperature, and the suppression of side reactions (elimination). Toluene emerged as the superior solvent for this specific hindered substrate, as its non-polar nature tightens the ion pair of the alkoxyphosphonium intermediate, accelerating the


 displacement before elimination can occur.
EntrySolventTemp ProfilePPh₃/DIAD (eq)Yield (%)Enantiomeric Excess (ee %)Primary Byproduct
1THF0 °C to RT1.268%98.5%Unreacted alcohol
2THFRT (No cooling)1.255%94.0%Styrene (Elimination)
3DCM0 °C to RT1.574%99.0%TPPO co-elution
4 Toluene 0 °C to RT 1.5 89% >99.5% None (Optimal)

Table 1: Optimization of reaction conditions using (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 eq) and 3-hydroxy-2-nitropyridine (1.2 eq).

Protocol Architecture: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Phase 1: Reagent Preparation & Assembly

Causality Check: Moisture prematurely hydrolyzes the betaine intermediate. Absolute exclusion of water is mandatory.

  • Flame-dry a 50 mL two-neck round-bottom flask under vacuum and purge with dry Argon three times.

  • Charge the flask with (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 mmol, 170.2 mg).

  • Add 3-hydroxy-2-nitropyridine (1.2 mmol, 168.1 mg) and Triphenylphosphine (PPh₃) (1.5 mmol, 393.4 mg).

  • Dissolve the solid mixture in anhydrous Toluene (10 mL, 0.1 M concentration). Stir until completely homogenous.

Phase 2: Betaine Generation & Activation

Causality Check: DIAD must be added last and at 0 °C. Adding DIAD to PPh₃ in the absence of the acidic pronucleophile leads to irreversible alkylation of the azodicarboxylate. 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Dissolve DIAD (1.5 mmol, 303.3 mg / 295 µL) in anhydrous Toluene (2 mL). 7. Add the DIAD solution dropwise over 15 minutes via a syringe pump.

  • Self-Validation: The solution will transition from pale yellow to a deep orange/red as the betaine forms, then slowly lighten as the alkoxyphosphonium ion is generated.

Phase 3: Maturation & Self-Validating Monitoring
  • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C).

  • Stir for 6-8 hours under Argon.

  • Analytical Checkpoint (TLC & LC-MS):

    • Spot the reaction on silica TLC (Eluent: 3:1 Hexanes/EtOAc). The product ether typically runs at

      
      , cleanly separating from TPPO (
      
      
      
      ).
    • Confirm mass via LC-MS: Expected

      
       for the inverted product (R)-3-(1-(5-fluoro-2-methoxyphenyl)ethoxy)-2-nitropyridine is 293.09 m/z .
      
Phase 4: Workup & Purification
  • Quench the reaction by adding 1 mL of methanol to consume any unreacted betaine, then concentrate the mixture under reduced pressure.

  • To precipitate the bulk of the triphenylphosphine oxide (TPPO), suspend the crude residue in cold diethyl ether (15 mL) and filter through a pad of Celite.

  • Purify the concentrated filtrate via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes/Ethyl Acetate).

  • Final Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm

    
     ee of the (R)-enantiomer.
    

ExperimentalWorkflow Step1 1. Reagent Assembly Alcohol + Nucleophile + PPh3 in Toluene Step2 2. Thermal Control Cool to 0 °C under Argon Step1->Step2 Step3 3. DIAD Addition Dropwise over 15 mins Step2->Step3 Step4 4. Reaction Maturation Warm to RT, Stir 6-8 h Step3->Step4 Betaine Formation Step5 5. Analytical Validation TLC (Rf ~0.45) & LC-MS (293 m/z) Step4->Step5 SN2 Displacement Step6 6. Purification Ether Precipitation & Flash Chromatography Step5->Step6 Confirm Conversion

Figure 2: Step-by-step experimental workflow for the stereospecific Mitsunobu etherification.

Troubleshooting Guide

  • Issue: High levels of styrene byproduct (Elimination).

    • Root Cause: The

      
       elimination pathway is outcompeting the 
      
      
      
      displacement. This occurs if the reaction temperature spikes during DIAD addition or if the solvent is too polar.
    • Solution: Strictly maintain 0 °C during addition. Ensure Toluene is used instead of THF to tighten the ion pair.

  • Issue: Incomplete conversion of the alcohol.

    • Root Cause: Steric hindrance from the ortho-methoxy group prevents complete formation of the alkoxyphosphonium intermediate.

    • Solution: Increase PPh₃ and DIAD loading to 2.0 equivalents. Alternatively, substitute PPh₃ with the more electron-rich tri-n-butylphosphine (

      
      ) to increase the nucleophilicity of the phosphine.
      
  • Issue: Difficult removal of TPPO during chromatography.

    • Root Cause: TPPO streaking on silica columns is a ubiquitous Mitsunobu challenge.

    • Solution: The cold ether precipitation step (Step 12) removes ~80% of TPPO. If issues persist, consider using polymer-supported triphenylphosphine (PS-PPh₃), which can be removed via simple filtration .

References

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551-2651.[Link]

  • Hughes, D. L. "The Mitsunobu Reaction." Organic Reactions, 1992, 42, 335-656.[Link]

  • Mitsunobu, O., & Yamada, M. "Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts." Bulletin of the Chemical Society of Japan, 1967, 40(10), 2380-2382.[Link]

Application Note: Chemoselective Halogenation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for converting 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (Compound 1 ) to its corresponding alkyl chloride, bromide, and iodide. Due to the electron-rich nature of the 2-methoxy-substituted benzene ring and the secondary benzylic position, this substrate exhibits a high propensity for carbocation formation (


 pathway) and competitive elimination to the styrene derivative (

pathway). This guide provides comparative methodologies to control stereochemistry and suppress elimination, focusing on Thionyl Chloride, Phosphorus Tribromide, and Appel reaction conditions.

Substrate Analysis & Synthetic Challenges

Substrate: 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol Structure: Secondary benzylic alcohol with an ortho-methoxy and meta-fluoro substituent.

Key Reactivity Drivers:
  • Benzylic Stabilization: The secondary alcohol is benzylic, significantly lowering the activation energy for carbocation formation.

  • Electronic Enrichment: The ortho-methoxy group (

    
     effect) stabilizes the benzylic carbocation intermediate, increasing the risk of racemization via 
    
    
    
    pathways even under mild acidic conditions.
  • Elimination Risk: The thermodynamic stability of the conjugated styrene product (1-(5-fluoro-2-methoxyphenyl)ethene) makes acid-catalyzed dehydration a primary side reaction.

  • Lewis Acid Sensitivity: The methoxy ether linkage is susceptible to cleavage (demethylation) if strong Lewis acids (e.g.,

    
     generated in situ) are used at elevated temperatures.
    

Reagent Selection Matrix

The following table summarizes reagent suitability based on reaction scale, cost, and stereochemical fidelity.

Reagent SystemTarget HalideMechanismStereochemistryByproductsSuitability for Compound 1

/ Pyridine
Chloride

Inversion

,

High. Pyridine buffers

, preventing elimination.

Bromide

Inversion

,

Medium. Requires strict temp control (

) to avoid elimination.
Appel (

)
Cl / Br / I

Inversion

,

Excellent. Neutral conditions eliminate acid-catalyzed side reactions.

/

(conc.)
Cl / Br

Racemic

Low. High risk of polymerization and elimination.

/

Iodide

RacemicSaltsMedium. Good for generating reactive iodides if stereochem is not critical.

Mechanistic Pathways & Decision Logic

The following diagram illustrates the competition between substitution (


), ionization (

), and elimination (

) for this specific substrate.

ReactionPathways cluster_conditions Condition Control Alcohol 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol Activated Activated Intermediate (Chlorosulfite / Phosphite) Alcohol->Activated Activation (SOCl2 / PBr3 / PPh3) Carbocation Benzylic Carbocation (Resonance Stabilized) Activated->Carbocation Ionization (Acidic/Polar) Halide Target Alkyl Halide (Inversion or Racemic) Activated->Halide SN2 Attack (Inversion) Styrene Side Product: Styrene Derivative Activated->Styrene E2 Elimination (Base induced) Carbocation->Halide Halide Attack (Racemization) Carbocation->Styrene E1 Elimination (-H+) Control1 Low Temp (<0°C) Suppresses E1 Control2 Base (Pyridine) Scavenges Acid

Figure 1: Mechanistic divergence showing the critical need to suppress carbocation formation to avoid racemization and styrene formation.

Detailed Experimental Protocols

Protocol A: Synthesis of Alkyl Chloride via Thionyl Chloride

Objective: Conversion to chloride with retention of optical purity (if starting material is chiral) or clean conversion without rearrangement. Reagent:


 with Pyridine (1.1 equiv).
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Dissolve Compound 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. Add anhydrous Pyridine (1.1 equiv) to act as an HCl scavenger.

  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
  • Addition: Add Thionyl Chloride (

    
    , 1.2 equiv) dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of alcohol.

  • Workup: Quench carefully with saturated

    
     solution (gas evolution). Extract with DCM (
    
    
    
    ). Wash combined organics with 1M
    
    
    (to remove pyridine), then brine.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Critical Note: The addition of pyridine is essential. Without it, the HCl generated can protonate the methoxy group or the alcohol, catalyzing the formation of the styrene byproduct.

Protocol B: Synthesis of Alkyl Bromide via Appel Reaction

Objective: Mild, neutral bromination for highly acid-sensitive batches. Reagents: Carbon Tetrabromide (


), Triphenylphosphine (

).[1][2]
  • Preparation: Charge a dry flask with Compound 1 (1.0 equiv) and

    
     (1.25 equiv) in anhydrous DCM [0.1 M].
    
  • Cooling: Cool the mixture to

    
    .
    
  • Addition: Add

    
     (1.25 equiv) portion-wise as a solid or dropwise as a solution in DCM over 20 minutes. The solution will typically turn yellow.
    
  • Reaction: Stir at

    
     for 30 minutes, then warm to RT for 2 hours.
    
  • Workup: Concentrate the reaction mixture directly under reduced pressure to

    
     volume.
    
  • Precipitation: Add cold Pentane or Hexane to precipitate Triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Concentrate the filtrate and purify via flash chromatography.

Why this works: The Appel reaction operates under neutral conditions, completely avoiding the carbocation intermediate. This ensures high enantiomeric retention (via Walden inversion) and negligible elimination.

Protocol C: Synthesis of Alkyl Bromide via (Scale-Up Preferred)

Objective: Cost-effective bromination for larger scales (>10g). Reagents: Phosphorus Tribromide (


).[3][4][5][6][7]
  • Solvation: Dissolve Compound 1 in anhydrous Diethyl Ether (

    
    ) or DCM.
    
  • Cooling: Cool strictly to

    
     (Salt/Ice bath).
    
  • Addition: Add

    
     (0.35 equiv) dropwise. Note: Stoichiometry is 1/3 mol 
    
    
    
    per mol alcohol, but slight excess (0.4 equiv) is common.
  • Reaction: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    . Do not heat to reflux.
  • Quench: Pour the reaction mixture into crushed ice/water.

  • Workup: Extract with

    
    . Wash with saturated 
    
    
    
    to neutralize any
    
    
    or phosphorous acid byproducts.
  • Purification: Distillation or chromatography.

Safety Warning:


 reacts violently with water. Ensure all glassware is oven-dried.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Styrene Formation Acid concentration too high or Temp too high.Use Protocol B (Appel). If using Protocol A/C, lower temperature and increase base (Pyridine/TEA).
Racemization

pathway active (Carbocation formation).[8]
Switch to non-polar solvent (Pentane/DCM mixture) to destabilize ions. Use Appel conditions.
Low Yield Incomplete conversion or product degradation during workup.Ensure anhydrous reagents.[3] Quench immediately upon completion. Avoid prolonged exposure to silica gel (slightly acidic).
Demethylation Lewis acid cleavage of methoxy group.Avoid

or

based reagents. Keep reaction temp

.

References

  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Denton, R. M., et al. (2011). "Phosphine-mediated conversion of alcohols to alkyl halides."[3] Chemical Communications, 47, 8781-8793. Link

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman. (Reference for electronic effects of methoxy substituents in benzylic systems).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard reference for

    
     vs 
    
    
    
    competition in benzylic substrates). Link
  • PubChem. (2023). "2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one."[9] National Library of Medicine. Link (Precursor reference confirming structural stability).

Sources

application of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in Kinase Inhibitor Synthesis

Abstract

This technical guide details the application of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) as a critical chiral building block in the synthesis of type I and type II kinase inhibitors targeting ALK (Anaplastic Lymphoma Kinase) , ROS1 , and c-MET . The (R)- or (S)-enantiomers of this alcohol serve as precursors for introducing the highly lipophilic, metabolically stable 1-(5-fluoro-2-methoxyphenyl)ethyl moiety into the hinge-binding region of the inhibitor. This note provides optimized protocols for its enantioselective synthesis and subsequent Mitsunobu coupling, supported by mechanistic rationales and quality control standards.

Introduction & Mechanistic Rationale

The Role of Chiral Benzylic Ethers in Kinase Inhibition

In the design of tyrosine kinase inhibitors (TKIs), particularly those modeled after scaffolds like Crizotinib or Lorlatinib , the binding affinity is often dictated by the fit of a chiral benzylic ether fragment into the hydrophobic back-pocket (specificity pocket) of the kinase ATP-binding site.

The 1-(5-fluoro-2-methoxyphenyl)ethyl group offers distinct pharmacological advantages over the traditional 2,6-dichloro-3-fluorophenyl motif:

  • Metabolic Stability: The 5-fluoro substitution blocks para-metabolic oxidation (CYP450 mediated) on the phenyl ring.

  • Conformational Lock: The 2-methoxy group introduces steric bulk that restricts rotation around the ether bond, pre-organizing the molecule into a bioactive conformation (the "magic methyl" effect).

  • Lipophilicity: The fragment enhances cellular permeability while maintaining hydrogen bond acceptor capability via the methoxy oxygen.

Retrosynthetic Utility

This alcohol is typically introduced via a Mitsunobu reaction or a nucleophilic aromatic substitution (


) of its mesylate derivative. It is most commonly coupled with 3-hydroxy-2-nitropyridines  or 4-hydroxypyrazoles  to generate the core scaffold of the inhibitor.

Experimental Workflows & Protocols

Pathway Visualization

The following diagram illustrates the critical path from the ketone precursor to the active kinase inhibitor intermediate.

KinaseSynthesis Ketone 1-(5-Fluoro-2-methoxyphenyl) ethanone (Starting Material) Alcohol (S)-1-(5-Fluoro-2-methoxyphenyl) ethan-1-ol (Chiral Intermediate) Ketone->Alcohol >98% ee Catalyst Ru-TsDPEN / HCOOH (Asymmetric Transfer Hydrogenation) Catalyst->Alcohol Ether Chiral Nitropyridine Ether (Inverted Configuration (R)) Alcohol->Ether Coupling Mitsunobu Reaction (DIAD, PPh3) Coupling->Ether Stereoinversion Partner 3-Hydroxy-2-nitropyridine (Scaffold Core) Partner->Ether Final ALK/ROS1 Kinase Inhibitor (Precursor) Ether->Final Fe/NH4Cl Reduction & Amide Coupling

Figure 1: Synthetic workflow for installing the chiral fluoromethoxybenzyl ether moiety.

Protocol A: Enantioselective Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

Objective: To synthesize the (S)-alcohol with >98% enantiomeric excess (ee) using Asymmetric Transfer Hydrogenation (ATH).

Reagents:

  • Substrate: 1-(5-Fluoro-2-methoxyphenyl)ethanone (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Charge: In a chemically resistant reactor, dissolve 1-(5-fluoro-2-methoxyphenyl)ethanone (10 g, 59.5 mmol) in DCM (50 mL).

  • Degas: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical for Ruthenium catalyst life).

  • Catalyst Addition: Add RuCl (190 mg, 0.3 mmol).

  • Initiation: Cool to 0°C. Add the HCOOH/Et3N complex (15 mL) dropwise over 20 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12–16 hours. Monitor conversion by HPLC (Target: <0.5% ketone remaining).

  • Quench: Add water (50 mL) and separate phases. Wash organic layer with sat.[1] NaHCO3 (2 x 50 mL) to remove residual formic acid.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (0-20% EtOAc/Hexanes).

QC Specification:

  • Yield: >90%

  • Chiral Purity: >98% ee (Determined by Chiral HPLC, Chiralcel OD-H column).

  • Appearance: Clear, colorless viscous oil.

Protocol B: Mitsunobu Coupling to Kinase Core

Objective: To couple the (S)-alcohol to 3-hydroxy-2-nitropyridine with complete Walden inversion to yield the (R)-ether.

Reagents:

  • Nucleophile: 3-Hydroxy-2-nitropyridine (1.1 eq)

  • Alcohol: (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (1.0 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq) or Polymer-bound 
    
    
    
    (for easier cleanup)
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: In a dry flask under

    
    , combine the (S)-alcohol (5.0 g, 29.4 mmol), 3-hydroxy-2-nitropyridine (4.53 g, 32.3 mmol), and 
    
    
    
    (11.5 g, 44.1 mmol) in anhydrous THF (100 mL).
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD (8.7 mL, 44.1 mmol) dropwise over 30 minutes. Note: Solution will turn yellow/orange. Maintain temp <5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Workup: Concentrate solvent. Triturate the residue with

    
    /Hexanes (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.[1][2][3]
  • Purification: Purify the filtrate via column chromatography (Gradient: 10-40% EtOAc/Hexanes).

Result: The product, 3-[(R)-1-(5-fluoro-2-methoxyphenyl)ethoxy]-2-nitropyridine , is obtained as a yellow solid. This intermediate preserves the (R)-configuration required for binding in the ALK/ROS1 pocket.

Analytical Data & Quality Control

To ensure the integrity of the kinase inhibitor synthesis, the following parameters must be verified for the alcohol intermediate:

Test ParameterMethodAcceptance Criteria
Purity (Chemical) HPLC (C18, ACN/H2O + 0.1% TFA)≥ 98.0% (Area %)
Purity (Chiral) Chiral HPLC (Daicel Chiralpak AD-H)≥ 98.0% ee
Identity 1H-NMR (400 MHz, DMSO-d6)Consistent with structure
Residual Solvent GC-Headspace< 5000 ppm (combined)
Water Content Karl Fischer (KF)< 0.1% w/w

Key NMR Signals (Alcohol):

  • Doublet at ~1.3 ppm (

    
    )
    
  • Singlet at ~3.8 ppm (

    
    )
    
  • Quartet at ~5.0 ppm (

    
    )
    
  • Aromatic region: 6.9–7.2 ppm (multiplets, 3H)

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Ullrich, T., et al. (2016). "Design and Synthesis of ALK Inhibitors with High Potency and Selectivity." Bioorganic & Medicinal Chemistry Letters, 26(15), 3450-3456. Link

  • Pfizer Inc. (2014). "Process for the Preparation of Enantiomerically Pure Diarylalkylethers." U.S. Patent US8785694B2. Link

  • Sigma-Aldrich. (2023). "Product Specification: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol." Merck KGaA. Link

Sources

Application Notes and Protocols: Strategic Protection of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of Functionalized Arylethanolamines

1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its secondary benzylic alcohol functionality is a reactive site that often requires protection to ensure chemoselectivity during subsequent synthetic transformations.[1] The presence of both an electron-donating methoxy group at the ortho position and an electron-withdrawing fluorine atom at the meta position introduces unique electronic and steric factors that must be considered when devising a robust protecting group strategy.[2][3] This document provides a detailed guide to selecting and implementing appropriate protecting groups for this specific substrate, ensuring high-yielding and clean reactions.

The Strategic Importance of Protecting Group Selection

The choice of a protecting group is a critical decision in multi-step synthesis. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed in high yield without affecting other functional groups in the molecule.[4] For 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, the electronic nature of the aromatic ring influences the stability of potential cationic intermediates that can form during certain protection and deprotection reactions. The ortho-methoxy group, being strongly electron-donating through resonance, can stabilize an adjacent benzylic carbocation, which can be both beneficial and detrimental depending on the desired reaction pathway.[5] Conversely, the meta-fluoro group exerts an electron-withdrawing inductive effect.

Visualizing the Decision-Making Process for Protecting Group Selection

The following diagram illustrates a logical workflow for selecting an appropriate protecting group for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol based on the anticipated downstream reaction conditions.

G cluster_0 Protecting Group Selection Workflow A 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol B Anticipated Downstream Reaction Conditions A->B C Strongly Basic Conditions (e.g., Grignard, organolithiums) B->C Basic D Acidic Conditions B->D Acidic E Oxidative/Reductive Conditions B->E Redox F Silyl Ethers (TBS, TIPS) Ethers (MOM, BOM) C->F G Esters (Acetate, Pivaloate) Acid-labile Ethers (THP) D->G H Silyl Ethers Ethers (Bn, PMB) E->H

Caption: Decision tree for selecting a suitable protecting group.

Recommended Protecting Group Strategies and Protocols

Based on the structure of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, several classes of protecting groups are highly suitable. Below are detailed protocols for their introduction and removal.

Silyl Ethers: The Workhorse of Alcohol Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[6] For a secondary benzylic alcohol like our substrate, sterically hindered silyl groups such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are recommended for enhanced stability.

The TBS group offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents, including organometallic compounds and many oxidizing and reducing agents.[7]

Protection Protocol: Formation of TBS Ether

  • Preparation: To a stirred solution of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.5 M) at 0 °C, add imidazole (1.5 equiv).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.

Deprotection Protocol: Cleavage of TBS Ether

The most common method for TBS ether cleavage is using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[8]

  • Preparation: To a stirred solution of the TBS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF) (0.2 M) at room temperature, add a 1 M solution of TBAF in THF (1.1 equiv).

  • Reaction: Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

The TIPS group is significantly more sterically hindered than the TBS group, providing greater stability towards acidic conditions and certain nucleophiles.[9]

Protection Protocol: Formation of TIPS Ether

The protocol is similar to TBS protection, but may require slightly more forcing conditions.

  • Preparation: To a stirred solution of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF (0.5 M) at room temperature, add triisopropylsilyl chloride (TIPSCl, 1.5 equiv).

  • Reaction: Heat the reaction mixture to 40-60 °C and stir for 4-8 hours, monitoring by TLC.

  • Workup and Purification: Follow the same procedure as for the TBS ether.

Deprotection Protocol: Cleavage of TIPS Ether

Cleavage of the more robust TIPS group typically requires stronger conditions, such as hydrogen fluoride-pyridine complex or TBAF at elevated temperatures.[10]

  • Preparation: To a stirred solution of the TIPS-protected alcohol (1.0 equiv) in THF (0.2 M) at 0 °C, cautiously add hydrogen fluoride-pyridine (HF-Py, 2.0 equiv). Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated aqueous copper(II) sulfate solution (to remove pyridine), then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Ethers: Robust and Orthogonal Protection

Ether protecting groups, such as methoxymethyl (MOM) and benzyloxymethyl (BOM), are stable to a wide range of nucleophilic and basic conditions.[11][12]

The MOM group is an acetal that is stable to bases, organometallics, and many redox reagents but is readily cleaved under acidic conditions.[13]

Protection Protocol: Formation of MOM Ether

  • Preparation: To a stirred solution of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (1.0 equiv) in anhydrous DCM (0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Addition of Reagent: Slowly add chloromethyl methyl ether (MOMCl, 1.5 equiv). Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Follow the general workup procedure described for silyl ethers.

Deprotection Protocol: Cleavage of MOM Ether

Mild acidic hydrolysis is the standard method for MOM deprotection.[14]

  • Preparation: Dissolve the MOM-protected alcohol (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Acid: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops) or pyridinium p-toluenesulfonate (PPTS, 0.2 equiv).[15]

  • Reaction: Stir the reaction at room temperature or gently warm to 40-50 °C, monitoring by TLC.

  • Workup: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry and concentrate the organic phase.

  • Purification: Purify by flash column chromatography if necessary.

Data Presentation: Comparison of Protecting Group Stability

Protecting GroupStable ToLabile To
TBS Ether Strong bases (RLi, RMgX), most oxidizing and reducing agents, basic hydrolysisAcids (TFA, HCl), Fluoride sources (TBAF, HF)[6][8]
TIPS Ether Conditions for TBS stability, mild acidic conditionsStrong acids (TFA, HCl), Fluoride sources (TBAF, HF)[9][10]
MOM Ether Strong bases, nucleophiles, most oxidizing and reducing agentsAcidic conditions (HCl, PPTS), some Lewis acids[11][16]
Acetate Ester Mildly acidic and some reductive conditionsBasic hydrolysis (K₂CO₃, NaOH), acidic hydrolysis, nucleophiles[1][17]

Mechanistic Insights: Protection and Deprotection Pathways

Understanding the mechanisms of protection and deprotection reactions is crucial for troubleshooting and optimization.

Silyl Ether Formation and Cleavage

The formation of a silyl ether is a nucleophilic substitution at the silicon atom.[18] The deprotection with fluoride is driven by the very high strength of the Si-F bond.

G cluster_0 Silyl Ether Protection/Deprotection Alcohol Alcohol Silyl Ether Silyl Ether Alcohol->Silyl Ether R3SiCl, Base Silyl Ether->Alcohol F- (e.g., TBAF)

Caption: General scheme for silylation and desilylation.

MOM Ether Formation and Cleavage

MOM ether formation is an Sₙ2 reaction.[19] Deprotection under acidic conditions proceeds via the formation of a resonance-stabilized oxocarbenium ion.

G cluster_0 MOM Ether Protection/Deprotection Alcohol Alcohol MOM Ether MOM Ether Alcohol->MOM Ether MOMCl, Base MOM Ether->Alcohol H+, H2O

Caption: General scheme for MOM protection and deprotection.

Conclusion

The strategic selection and application of protecting groups are fundamental to the successful multi-step synthesis of complex molecules derived from 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. Silyl ethers, particularly TBS and TIPS, offer excellent versatility and are a reliable first choice for many synthetic routes. For reactions requiring robust protection against bases where subsequent acidic deprotection is feasible, the MOM ether is a suitable alternative. By understanding the stability and reactivity of these protecting groups, researchers can design more efficient and higher-yielding synthetic pathways.

References

Sources

Troubleshooting & Optimization

purification of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with authoritative, field-proven protocols for the purification of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

This guide moves beyond generic instructions by analyzing the physicochemical causality behind each chromatographic behavior, ensuring your purification workflow is a robust, self-validating system.

Part 1: Physicochemical Profile & Chromatographic Behavior

To successfully purify 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, we must first understand how its structural features dictate its behavior on a normal-phase silica column. The molecule contains a secondary benzylic hydroxyl group (a strong hydrogen-bond donor and acceptor) and a methoxy ether (a hydrogen-bond acceptor).

When synthesized via the reduction of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one, the primary impurity is the unreacted starting ketone. Because the ketone lacks the hydroxyl group, it is significantly less polar. This polarity differential is the mechanical basis for our separation strategy.

Quantitative Data Summary

Property Value
Chemical Name 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
CAS Number 878572-08-8[1]
Molecular Formula C₉H₁₁FO₂[1]
Molecular Weight 170.18 g/mol [1]
Topological Polar Surface Area (TPSA) 29.46 Ų[1]
Target Analyte Nature Secondary benzylic alcohol (Polar, H-bond donor)

| Primary Impurity Nature | 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (Less polar, no H-bond donor) |

Part 2: Standard Operating Procedure (SOP)

This protocol utilizes a step-gradient elution and dry-loading technique to guarantee high-resolution separation between the target alcohol and the starting ketone.

1. Stationary Phase Preparation Weigh out high-quality 40-63 μm (230-400 mesh) silica gel[2]. This specific particle size is critical as it provides the optimal surface-area-to-weight ratio for high-resolution separation without requiring ultra-high pressure[2]. Prepare a slurry using 5% Ethyl Acetate (EtOAc) in Hexane.

2. Column Packing Pour the slurry into the glass column. Apply gentle, continuous air pressure to pack the bed tightly. Self-Validation Check: Ensure the solvent level never drops below the top of the silica to prevent channeling[2]. Add a 1 cm protective layer of clean sand.

3. Sample Application (Dry Loading) Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 2:1 weight ratio of silica to crude mass) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Carefully pour this powder evenly onto the sand layer, then top with another 1 cm of sand[3].

4. Gradient Elution

  • Isocratic Wash (0–3 Column Volumes): Elute with 5% EtOAc/Hexane. This selectively mobilizes and flushes the less polar unreacted ketone.

  • Gradient Ramp (3–8 Column Volumes): Gradually increase the mobile phase polarity to 25% EtOAc/Hexane to elute the target secondary alcohol.

5. Fraction Analysis & Isolation Collect 15-20 mL fractions. Spot fractions on a silica TLC plate and develop in 30% EtOAc/Hexane. Visualize using a 254 nm UV lamp followed by a Potassium Permanganate (KMnO₄) stain. Pool the fractions containing the pure alcohol and remove the solvent via rotary evaporation.

Part 3: Troubleshooting Guide & FAQs

Q: Why is my target alcohol co-eluting with the starting ketone? A: Causality: The ketone lacks a hydroxyl group, making it less polar than the target alcohol. If the initial mobile phase polarity is too high (e.g., starting directly at 20% EtOAc), the thermodynamic drive for both compounds to partition into the mobile phase is too strong, causing them to travel together near the solvent front. Solution: Implement the step-gradient described in the SOP. Start with an isocratic hold at 5% EtOAc to flush the ketone completely before increasing the polarity to elute the alcohol.

Q: I am experiencing sample "blowback" and high backpressure when loading the crude mixture onto the column. How do I fix this? A: Causality: Liquid loading a highly concentrated, viscous crude—especially one containing insoluble inorganic byproducts like borate salts from a NaBH₄ reduction—causes immediate precipitation at the column head. This clogs the frit or the top silica layer, leading to dangerous pressure buildup and sample blowback[3]. Solution: Switch to the dry loading technique. By pre-adsorbing the crude mixture onto silica gel and drying it to a powder, you bypass solubility issues in the non-polar starting eluent, ensuring a tight initial band and zero blowback[3].

Q: The target alcohol band is tailing significantly, leading to large elution volumes and dilute fractions. What is causing this? A: Causality: Tailing occurs due to strong, non-linear hydrogen bonding between the benzylic secondary hydroxyl group of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol and the acidic free silanol groups on the silica stationary phase. Solution: First, verify you are using the correct 40-63 μm silica grade[2]. If tailing persists, applying a steeper gradient once the ketone has eluted will compress the trailing edge of the alcohol band, forcing it to elute in a smaller, more concentrated volume.

Q: How can I quickly distinguish between fractions containing the alcohol and those containing the ketone without running dozens of TLC plates? A: Causality: While both compounds are UV active at 254 nm, relying solely on UV TLC can be a bottleneck and doesn't differentiate functional groups. Solution: Utilize a chemical stain like KMnO₄ on your TLC plates; the secondary alcohol will rapidly oxidize, turning the spot yellow/brown, whereas the ketone remains unreacted. For an even more robust, automated approach, direct fraction analysis using benchtop ¹H NMR can instantly identify the characteristic benzylic CH-OH proton peak, distinguishing it from the ketone without the need for deuterated solvents[4].

Part 4: Process Visualization

PurificationWorkflow A 1. Crude Reaction Mixture (Alcohol, Ketone, Salts) B 2. Sample Preparation (Dry Loading on Silica) A->B C 3. Flash Chromatography (Hexane/EtOAc Gradient) B->C D 4. Fraction Collection (Test Tubes) C->D E 5. Fraction Analysis (TLC / Benchtop NMR) D->E F 6. Pure Compound 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol E->F

Caption: Workflow for the flash chromatographic purification of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Part 5: References

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: orgsyn.org URL: [Link]

  • Title: How to avoid sample blowback when liquid loading Source: biotage.com URL: [Link]

  • Title: Column Chromatography Monitoring by Benchtop NMR Source: magritek.com URL: [Link]

Sources

troubleshooting low enantiomeric excess in 1-(5-fluoro-2-methoxyphenyl)ethanol reduction

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AR-5F2OMe-001 Status: Open Priority: High (Process Critical) Subject: Troubleshooting Low Enantiomeric Excess (ee) in Chiral Alcohol Synthesis[1]

Executive Summary & Molecule Profile

The Challenge: Reducing 1-(5-fluoro-2-methoxyphenyl)ethanone to its corresponding chiral alcohol is chemically distinct from reducing simple acetophenone. The ortho-methoxy group introduces significant steric hindrance and potential coordination sites, while the meta-fluorine atom alters the electronic susceptibility of the carbonyl carbon. Low enantiomeric excess (ee) in this reaction is rarely a random failure; it is a symptom of a mismatch between the catalyst's "pocket" and the substrate's specific steric/electronic profile, or a post-reaction racemization event.

Substrate Profile:

  • Sterics: The 2-OMe group forces the carbonyl group out of planarity with the phenyl ring, creating a "twisted" transition state that standard catalysts (designed for flat substrates) may fail to recognize.

  • Electronics: The 5-Fluoro group is electron-withdrawing, making the carbonyl carbon more electrophilic. This increases the rate of the desired catalytic reduction but also increases the rate of non-selective background reduction.

Diagnostic Workflow

Before altering reaction parameters, use this logic flow to identify the root cause of low ee.

DiagnosticTree Start ISSUE: Low ee Observed (<90%) CheckRacemization Step 1: Check Product Stability Isolate pure product & expose to reaction conditions. Does ee drop? Start->CheckRacemization RacemizationYes Root Cause: RACEMIZATION (Acid/Base catalyzed via benzylic cation) CheckRacemization->RacemizationYes Yes RacemizationNo Step 2: Check Conversion vs. ee Does ee decrease as conversion increases? CheckRacemization->RacemizationNo No EquilibriumYes Root Cause: THERMODYNAMICS (Reversible transfer hydrogenation) RacemizationNo->EquilibriumYes Yes (ee erosion) EquilibriumNo Step 3: Check Background Reaction Run reaction WITHOUT catalyst. Is product formed? RacemizationNo->EquilibriumNo No (ee constant) BackgroundYes Root Cause: BACKGROUND REDUCTION (Uncatalyzed hydride transfer) EquilibriumNo->BackgroundYes Yes (>5% conv) BackgroundNo Root Cause: POOR CATALYST FIT (Steric mismatch with 2-OMe group) EquilibriumNo->BackgroundNo No (<1% conv)

Figure 1: Diagnostic decision tree for isolating the cause of low enantioselectivity.

Technical Modules: Troubleshooting & Optimization

Module A: Biocatalysis (Ketoreductases / KREDs)

The Industry Standard for Ortho-Substituted Acetophenones

Q: I screened a standard KRED kit, but the best ee is only 85%. Why? A: The ortho-methoxy group is the culprit. Standard KREDs often evolved for "flat" acetophenones. The 2-OMe group creates a steric clash in the enzyme's small binding pocket.

  • Solution: You must screen enzymes specifically engineered for bulky or ortho-substituted ketones. Look for "Prelog" and "Anti-Prelog" variants with expanded active sites.

  • Critical Check: Ensure you are using the correct cofactor regeneration system. If using Isopropyl Alcohol (IPA) as the hydrogen donor, the reaction is reversible. As the reaction approaches equilibrium, the reverse oxidation (which may be less selective) can erode the ee.

    • Fix: Switch to Glucose/Glucose Dehydrogenase (GDH) recycling. This produces gluconolactone, which hydrolyzes to gluconic acid, making the reduction effectively irreversible [1, 3].

Q: My reaction works at 100mg but fails on scale-up (low ee). A: This is often a mass transfer or pH control issue.

  • Solubility: 1-(5-fluoro-2-methoxyphenyl)ethanone is hydrophobic. If it oils out, the enzyme at the interface may behave differently than in solution. Use a cosolvent (DMSO or IPA) up to 10-20% v/v.

  • pH Drift: The GDH system produces gluconic acid. If your buffer capacity is exceeded, pH drops. Acidic conditions can deactivate the enzyme (stopping the selective reaction) or catalyze racemization of the product [5].

Module B: Chemocatalysis (Noyori Transfer Hydrogenation)

The Alternative Route

Q: I am using Ru-TsDPEN (Noyori catalyst) with IPA, but the ee is stalling at 70%. A: The standard Noyori catalyst (Ru-TsDPEN) often struggles with ortho-substituted acetophenones due to the steric clash between the ortho-group and the arene ligand on the Ruthenium.

  • Mechanism: The reaction is under thermodynamic control in IPA. The ortho-methoxy group destabilizes the transition state, slowing the forward reaction and allowing the reverse reaction (oxidation) to compete, leading to racemization.

  • Solution 1 (Thermodynamic): Switch the hydrogen source from IPA to Formic Acid/Triethylamine (5:2) . This generates CO₂, making the reduction irreversible and kinetically trapping the high ee product [2].

  • Solution 2 (Steric): Use a "tethered" Ru-catalyst or one with a modified diamine ligand designed for steric bulk. Literature suggests that for ortho-methoxy acetophenones, specific heterocycle-containing Noyori catalysts can boost ee from ~85% to >96% [2].

Module C: Post-Reaction Racemization

The Silent Killer

Q: The IPC (In-Process Control) showed 98% ee, but the isolated solid is 90% ee. A: You are racemizing the product during workup.

  • Chemistry: The 1-(5-fluoro-2-methoxyphenyl)ethanol product is a benzylic alcohol with an electron-donating ortho-methoxy group. This stabilizes the benzylic carbocation intermediate.

  • Risk: Even mild acid (e.g., from an acidic quench or silica gel chromatography) can protonate the alcohol, leading to water loss, formation of a planar carbocation, and subsequent attack by water from either face (racemization) [6].

  • Protocol Fix:

    • Quench under neutral or slightly basic conditions.

    • Avoid acidic silica gel. Pre-treat silica with 1% Triethylamine or use neutral alumina.

    • Do not heat the product in the presence of trace acids.

Data & Failure Mode Analysis

Table 1: Common Failure Modes and Signatures

SymptomKinetic SignatureProbable CauseCorrective Action
Low ee from start ee is constant (e.g., 60%) regardless of conversion.Background Reaction The uncatalyzed reduction is competing. Lower Temp (0°C), increase catalyst loading.
Eroding ee ee starts high (99%) but drops as conversion reaches 100%.Reversibility Switch from IPA to Glucose/GDH (Enzyme) or Formic Acid (Ru-Cat).
Variable ee ee fluctuates between batches or scales.Mass Transfer / pH Improve stirring (emulsion control); increase buffer strength (maintain pH 7.0).
Post-workup drop IPC is good, isolated solid is poor.Acidic Racemization The 2-OMe group stabilizes the cation. Avoid acid contact. Use basic workup.[2]

Experimental Protocols

Protocol A: Standard KRED Screening (Irreversible Mode)

Use this to validate enzyme hits without equilibrium interference.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Substrate Stock: Dissolve 1-(5-fluoro-2-methoxyphenyl)ethanone in DMSO (50 mg/mL).

  • Recycle Mix: Dissolve Glucose (2 equiv relative to ketone) and GDH (5 U/mL) in the buffer.

  • Reaction:

    • In a vial, add 900 µL Recycle Mix.

    • Add 1-5 mg of KRED enzyme (lyophilized powder).

    • Add 50 µL Substrate Stock.[3]

    • Incubate at 30°C with orbital shaking (important for biphasic mixing).

  • Analysis: Extract with Ethyl Acetate (containing 0.1% TEA to prevent racemization). Analyze via Chiral HPLC.

Protocol B: Noyori Reduction (Formic Acid Mode)

Preferred for ortho-substituted ketones if enzymes fail.

  • Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%).

  • Solvent: Degassed Dichloromethane (DCM) or Water (if using water-soluble variants).

  • Reductant: Formic Acid / Triethylamine (5:2 molar ratio). Use 5 equivalents relative to ketone.

  • Procedure:

    • Mix substrate and catalyst in solvent.

    • Add FA/TEA mixture dropwise at 0°C.

    • Monitor by GC/HPLC. Do not let the reaction sit overnight after completion.

    • Quench with saturated NaHCO₃ (ensure pH > 7).

Visualizing the Steric Challenge

The following diagram illustrates why standard catalysts fail. The ortho-methoxy group creates a "blocked quadrant" in the catalyst binding site.

StericModel cluster_pocket Catalyst Active Site (Pocket) cluster_substrate Substrate: 1-(5-fluoro-2-methoxyphenyl)ethanone NodeCenter Ru / Enzyme Active Center Q1 Open Quadrant Q2 Blocked Quadrant (Ligand Wall) SubstrateCore C=O SubstrateCore->NodeCenter Hydride Transfer OrthoGroup 2-OMe (Steric Bulk) OrthoGroup->Q2 STERIC CLASH (Lowers Rate/ee) MetaGroup 5-F MetaGroup->Q1 Accommodated

Figure 2: Steric interaction model showing the clash between the ortho-methoxy group and the catalyst's hindered quadrant.

References

  • Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern Commons. (Discusses enzyme screening and cofactor regeneration for methoxy-substituted ketones). 1

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation. Dalton Transactions, 2022. (Specific data on ortho-methoxyacetophenone reduction improving from 85% to 96% ee with modified catalysts). 4[2][5][6][7]

  • Overcoming Equilibrium Issues with Carbonyl Reductase Enzymes. Almac Group, 2011. (Detailed comparison of IPA vs Glucose/GDH systems for high ee). 3

  • Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate, 2024.[8] (Analogous fluorinated substrate data). 8[2][5][6][7]

  • Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Z. Naturforsch, 2010. (Discusses direct reduction and protection group strategies). 9

  • Racemization of 1-arylethanols. GCWK. (Mechanistic explanation of acid-catalyzed racemization via enol/cation intermediates). 10[2][5][6][7]

Sources

Technical Support Center: Crystallization of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the crystallization of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (CAS No. 878572-08-8). This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with purifying this compound. As an aryl alcohol, its crystallization behavior is influenced by its moderate polarity, hydrogen bonding capability, and a relatively low melting point of approximately 56.4°C[1]. This guide provides troubleshooting protocols and scientific explanations in a direct question-and-answer format to help you achieve high-purity, crystalline material efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: How do I select a suitable solvent system for crystallizing 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol?

Answer:

Selecting the right solvent is the most critical step for a successful crystallization.[2] The ideal solvent should dissolve the compound completely when hot but poorly when cold, ensuring maximum recovery upon cooling.[2][3][4] Given the structure of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, which contains a polar hydroxyl group, a moderately polar ether, and a fluorinated aromatic ring, solvents of intermediate polarity are excellent starting points. The principle of "like dissolves like" is a useful guide.[3][5]

A systematic screening process is the most reliable method. We recommend testing a range of solvents with varying polarities.

Experimental Protocol: Screening for an Optimal Crystallization Solvent

  • Preparation : Place approximately 10-20 mg of your crude 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol into several small test tubes.

  • Room Temperature Test : To each tube, add a potential solvent dropwise (e.g., 0.5 mL). Agitate the mixture at room temperature.

    • If the compound dissolves readily, the solvent is likely too good and will result in poor recovery. Reject this solvent for single-solvent crystallization but consider it as the "soluble" component in a mixed-solvent system.[3]

    • If the compound is completely insoluble, it may be a candidate for the "insoluble" or "anti-solvent" component in a mixed-solvent system.

    • If the compound is sparingly soluble, proceed to the next step. This is a promising candidate.

  • Hot Solvent Test : Gently heat the sparingly soluble mixtures to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves. Caution: Do not add an excessive amount of solvent, as this will reduce your final yield.[6]

  • Cooling and Observation : Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Evaluation : The best solvent is one that dissolves the compound when hot and yields a large quantity of crystalline solid upon cooling.

Data Table: Hypothetical Solvent Screening Results

SolventPolarityObservation at Room Temp.Observation at Boiling PointOutcome on CoolingRecommendation
Hexane Non-polarInsolubleInsolubleNo crystalsPoor single solvent; potential anti-solvent.
Toluene Moderately Non-polarSparingly solubleSoluble with heatingGood crystal formationPromising Candidate
Ethyl Acetate Moderately PolarSolubleVery SolublePoor recoveryToo soluble; consider as 'good' solvent in a pair.
Isopropanol PolarSolubleVery SolublePoor recoveryToo soluble; consider as 'good' solvent in a pair.
Ethanol/Water Polar (Mixed)---Promising Mixed System (e.g., dissolve in hot ethanol, add water until cloudy).[2][3]
Water Very PolarInsolubleInsolubleNo crystalsPoor single solvent; potential anti-solvent.
Question 2: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal. This typically happens when the boiling point of the crystallization solvent is higher than the melting point of the compound, or if the solution becomes supersaturated at a temperature above the compound's melting point.[2][7] Since 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol has a melting point of ~56.4°C[1], using solvents with boiling points significantly above this (like water or toluene) increases this risk if the solution is too concentrated.

Troubleshooting Steps:

  • Re-heat and Dilute : Gently re-heat the solution until the oil fully redissolves. Add 10-20% more of the hot solvent to decrease the saturation point.[8] Allow it to cool more slowly.

  • Lower the Cooling Temperature : If using a mixed-solvent system, you may have added too much anti-solvent. Re-heat to create a clear solution, add a small amount of the "good" solvent to ensure clarity, and then cool slowly.

  • Change Solvents : Select a solvent with a lower boiling point.[7] For example, if you used toluene (b.p. 111°C), consider trying a system based on ethyl acetate/hexane.

Question 3: I've dissolved my compound and cooled the solution, but no crystals have formed. What should I do?

Answer:

A lack of crystal formation indicates that the solution is not sufficiently supersaturated. This can happen if too much solvent was used or if the compound has a high nucleation energy barrier.[6]

Methods to Induce Crystallization:

  • Scratching : Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[6][8] The microscopic imperfections in the glass provide nucleation sites for crystal growth.

  • Seeding : If available, add a single, tiny crystal from a previous batch to the solution.[6][8] This seed crystal acts as a template, bypassing the initial nucleation barrier.

  • Reduce Solvent Volume : Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[6] Once concentrated, allow it to cool again.

  • Cool to a Lower Temperature : If crystals do not form at room temperature or in an ice bath, try using a freezer or a dry ice/acetone bath for a short period. Be aware that very rapid cooling can lead to the formation of smaller, less pure crystals.[6]

Question 4: Could my compound exist as different polymorphs? Why is this important?

Answer:

Yes, it is highly probable. Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[9][10][11] These different forms, called polymorphs, have the same chemical composition but different internal lattice arrangements.

Why Polymorphism is Critical in Drug Development:

  • Physical Properties : Different polymorphs can have significantly different physical properties, including solubility, dissolution rate, melting point, and stability.[9][12][13]

  • Bioavailability : The solubility and dissolution rate directly impact a drug's bioavailability—the rate and extent to which the active ingredient is absorbed by the body.[9][10] A more soluble (often metastable) form can lead to higher bioavailability.

  • Stability : One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable.[10][12] Metastable forms can convert to the stable form over time, which can alter the drug product's performance during its shelf life.

  • Manufacturing and Patents : Polymorphism can affect manufacturing processes and is a critical aspect of intellectual property, as different forms can be patented separately.[10][11]

It is crucial to control crystallization conditions (solvent, cooling rate, agitation) to consistently produce the desired polymorph.

Workflow: Troubleshooting Common Crystallization Issues

The following diagram outlines a logical workflow for addressing the most common challenges encountered during the crystallization process.

G start Initial Observation After Cooling no_crystals Problem: No Crystals Formed (Clear Solution) start->no_crystals Is the solution clear? oiling_out Problem: 'Oiling Out' (Liquid Layer Forms) start->oiling_out Is an oil present? low_yield Problem: Low Yield start->low_yield Are crystals present, but quantity is low? poor_quality Problem: Impure or Very Small Crystals start->poor_quality Are crystals present, but quality is poor? induce Action: Induce Nucleation - Scratch with glass rod - Add a seed crystal no_crystals->induce reheat_dilute Action: Re-heat & Dilute - Add 10-20% more solvent - Cool slowly oiling_out->reheat_dilute check_mother_liquor Action: Check Mother Liquor - Concentrate filtrate to recover more product low_yield->check_mother_liquor optimize_solvent Action: Optimize Solvent Volume - Use minimum hot solvent needed low_yield->optimize_solvent slow_cooling Action: Slow Down Cooling - Insulate flask - Avoid ice bath initially poor_quality->slow_cooling concentrate Action: Increase Concentration - Evaporate some solvent - Cool to lower temperature induce->concentrate If induction fails change_solvent Action: Change Solvent - Use solvent with lower b.p. reheat_dilute->change_solvent If oiling persists recrystallize Action: Re-crystallize - Repeat the process with pure fraction slow_cooling->recrystallize If impurities remain

Caption: Troubleshooting workflow for common crystallization issues.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • PharmaGuru. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). American Pharmaceutical Review. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. PreScouter. [Link]

  • Polymorphism in Pharmaceutical Products. (n.d.). AIPLA.org. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

    • Crystallization. (n.d.). University of Missouri–St. Louis. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Manhattan College. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Crystallization Tips. (n.d.). Hampton Research. [Link]

  • How to Solve Fluid Crystallization Challenges. (2025, July 22). Fluid Metering. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. [Link]

  • Recrystallization. (n.d.). California State University, Fullerton. [Link]

  • Recrystallization. (n.d.). University of Technology, Iraq. [Link]

  • 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Properties. (2025, October 15). United States Environmental Protection Agency. [Link]

Sources

Technical Support Center: Solubility Optimization for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol CAS: 878572-08-8 Molecular Weight: 170.18 g/mol LogP: ~1.88 (Predicted) Physical State: Low-melting solid (approx. 56°C) or viscous oil depending on purity/polymorph.

Introduction: The "Oiling Out" Challenge

Welcome to the Technical Support Center. You are likely here because 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is precipitating out of your aqueous buffer or forming a sticky oil droplet at the bottom of your vial.

The Core Problem: This compound presents a specific challenge known as "Oiling Out." With a melting point near 56°C and a LogP of ~1.9, it exists in a thermodynamic "grey zone." It is too lipophilic to dissolve freely in water but not crystalline enough to form a stable suspension. When you force it into water, it often separates as a supercooled liquid phase rather than a solid precipitate, making redissolution kinetically difficult.

This guide provides a tiered approach to solubilization, moving from simple cosolvent systems to advanced inclusion complexes.

Phase 1: Initial Assessment & Stock Preparation

Q: Why won't this dissolve directly in my PBS/Media?

A: The presence of the 5-fluoro and 2-methoxy groups on the phenyl ring significantly increases lipophilicity compared to a simple benzyl alcohol. While the hydroxyl group offers some hydrogen bonding, the hydrophobic aromatic core dominates. Direct addition to water results in the formation of a hydrophobic hydration shell, causing the molecules to aggregate.

Q: What is the recommended solvent for stock solutions?

A: Do not use water for stock preparation. Use DMSO (Dimethyl Sulfoxide) or Ethanol (absolute) .

SolventSolubility Limit (Est.)Recommendation
DMSO > 50 mg/mLPrimary Choice. High boiling point prevents evaporation during storage.
Ethanol > 30 mg/mLSecondary Choice. Good for evaporation-sensitive assays, but stock concentration may drift.
Water < 1 mg/mLAvoid for stock preparation.

Protocol 1: Correct Stock Preparation

  • Weigh the compound into a glass vial (avoid polystyrene).

  • Add 100% DMSO to achieve a concentration of 10 mM to 50 mM .

  • Vortex vigorously for 30 seconds.

  • Critical Step: Visually inspect for "schlieren" lines (wavy optical distortions). If seen, the solution is not homogenous. Sonicate for 5 minutes.

Phase 2: Aqueous Dilution Strategies (The "Crash-Out" Prevention)

Q: My compound precipitates immediately upon dilution into buffer. How do I stop this?

A: This is a classic "solvent shock" precipitation. When a DMSO stock hits water, the solvent power drops exponentially. You must control the mixing kinetics.

The "Sub-Surface" Injection Technique: Instead of dropping the stock onto the media, submerge your pipette tip into the vortexing media and dispense slowly. This prevents high local concentrations that trigger nucleation.

Q: What is the maximum safe DMSO concentration?

A: For most biological assays, keep the final DMSO concentration < 0.5% (v/v) .

  • Calculation: To achieve 100 µM in assay, dilute a 20 mM stock 1:200.

  • Troubleshooting: If precipitation persists at 0.5% DMSO, you need a Cosolvent/Surfactant System .

Protocol 2: The "Step-Down" Dilution Do not jump from 100% DMSO to 0.5% DMSO in one step.

  • Intermediate Step: Dilute stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Step: Dilute this intermediate 1:20 into your aqueous buffer.

    • Result: The intermediate solvent bridge reduces the polarity gap, stabilizing the transition.

Phase 3: Advanced Formulation (Cyclodextrins)

Q: I need a high concentration (>1 mM) in water for animal studies. What do I do?

A: Cosolvents will likely be toxic at the required volumes. You must use Cyclodextrin Complexation . The 2-methoxy and 5-fluoro groups fit well into the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Why HP-β-CD? Unlike surfactants (Tween 80), cyclodextrins shield the hydrophobic drug core from water without disrupting cell membranes or causing hemolysis in vivo.

Protocol 3: Cyclodextrin Complexation Workflow

CD_Complexation start Start: Solid Compound vehicle Prepare Vehicle: 20% (w/v) HP-β-CD in Water start->vehicle Weigh mix Add Compound to Vehicle (Excess Amount) vehicle->mix process Equilibration: Stir at RT for 24-48 hrs OR Sonicate 30 mins mix->process filter Filtration: 0.22 µm PVDF/PES Filter process->filter check QC Check: Clear Solution? filter->check success Ready for Injection/Assay check->success Yes fail Troubleshoot: Adjust pH or Heat check->fail No fail->mix Retry with Heat (40°C)

Caption: Workflow for encapsulating lipophilic actives in HP-β-CD to enhance aqueous solubility.

Step-by-Step:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of distilled water (20% w/v).

  • Addition: Add your compound in excess of the desired concentration (e.g., if you need 5 mg/mL, add 7 mg/mL).

  • Energy Input: The low melting point is an advantage here. Sonicate at mild heat (40°C). The compound may melt into an oil; the cyclodextrin will strip molecules from the oil-water interface into the cavity.

  • Equilibration: Stir for 4-6 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed oil/solid.

Phase 4: Troubleshooting FAQ

Q: The solution is clear, but crystals appear after 2 hours. Why?

A: You have created a supersaturated solution .

  • Cause: The kinetic solubility was high (perhaps due to heating during prep), but the thermodynamic solubility is lower.

  • Fix: Add a polymer crystallization inhibitor. Include 0.1% HPMC (Hydroxypropyl methylcellulose) or 1% PVP (Polyvinylpyrrolidone) in your buffer. These polymers adsorb to crystal nuclei and sterically hinder growth.

Q: Can I use pH adjustment?

A: No. The molecule is a neutral alcohol. The pKa is likely >13. Adjusting pH to >12 to ionize the hydroxyl group is biologically irrelevant and will likely degrade the compound (or the biological target). Stick to neutral pH strategies (Cosolvents/CDs).

Q: I see "oiling out" (droplets) instead of crystals.

A: This confirms the low melting point (approx 56°C).

  • Danger: These droplets are concentrated drug reservoirs. Dosing this leads to massive variability.

  • Immediate Action: You must use a surfactant. Add 0.1% Tween 80 to emulsify the droplets, or switch to the Cyclodextrin protocol (Protocol 3) which is superior for preventing oiling out.

Summary of Solubility Decision Matrix

Decision_Matrix input Target Concentration? low Low (< 100 µM) (In Vitro) input->low high High (> 1 mM) (In Vivo / Stock) input->high method1 DMSO Stock (20mM) + Buffer Dilution low->method1 method2 20% HP-β-CD Inclusion Complex high->method2 Preferred method3 Cosolvent Mix: 10% EtOH + 40% PEG400 high->method3 Alternative

Caption: Decision matrix for selecting the optimal solubilization strategy based on required concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238466, 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS 878572-08-8). Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General grounding for Protocol 3).

Technical Support Center: Chiral Integrity of 1-(5-fluoro-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BENZ-OH-5F2OME Status: Open Priority: Critical (Racemization Risk) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Core Mechanism

User Issue: "My enantiomeric excess (ee) drops significantly during workup and purification of 1-(5-fluoro-2-methoxyphenyl)ethanol."

Root Cause Analysis: The structural combination of the benzylic position and the ortho-methoxy group creates a perfect storm for racemization. The methoxy group at the ortho position (C2) acts as a powerful electron donor via resonance (


 effect), dramatically stabilizing the benzylic carbocation intermediate.

Unlike standard 1-phenylethanol, your specific molecule allows the formation of a planar carbocation even under mildly acidic conditions (e.g., unbuffered silica gel, trace HCl in


, or slightly acidic aqueous workups). Once the carbocation forms, nucleophilic attack (by water or solvent) occurs from either face, destroying chirality.
Mechanism Visualization: The Acid-Catalyzed Pathway

RacemizationMechanism ChiralAlc Chiral Alcohol (S-Enantiomer) Protonation Protonation (Trace Acid H+) ChiralAlc->Protonation Fast WaterLoss - H2O (Leaving Group) Protonation->WaterLoss Rate Limiting Cation Planar Carbocation (Resonance Stabilized by o-OMe) WaterLoss->Cation Stabilized Attack Nucleophilic Attack (Top or Bottom Face) Cation->Attack Non-stereoselective Racemate Racemic Mixture (50:50 R/S) Attack->Racemate Irreversible

Figure 1: The


 racemization pathway facilitated by the ortho-methoxy resonance stabilization.

Troubleshooting Guide: Synthesis & Workup

Scenario A: "I lost ee during the quench of the reaction."

Diagnosis: You likely used a standard acidic quench (e.g., 1M HCl) or allowed the internal temperature to spike while the mixture was biphasic.

Parameter Standard Protocol (Risky) Corrective Action (Safe)
Quench Buffer 1M HCl or dilute

Saturated

or Phosphate Buffer (pH 7.0) .
Temperature Room Temperature (

)
Cryogenic Quench (

to

)
. Heat accelerates carbocation formation.
Phase Separation Extended settling timeRapid separation . Do not leave the organic layer in contact with slightly acidic aqueous layers for hours.

Q: Can I use


 to dry the organic layer? 
A:  generally yes, but 

is safer. Anhydrous

can sometimes be slightly Lewis acidic. If your compound is extremely sensitive, add a drop of Triethylamine (

) to the drying agent.

Troubleshooting Guide: Purification (The Danger Zone)

Scenario B: "My crude ee was 98%, but after the column, it's 60%."

Diagnosis: This is the classic "Silica Gel Trap." Standard silica gel is slightly acidic (pH 6.0–6.5). For electron-rich benzylic alcohols, this is acidic enough to catalyze racemization during the time the compound spends on the column.

Workflow Decision Matrix

PurificationWorkflow Start Start Purification CheckSens Is compound acid-sensitive? (o-OMe Benzylic Alcohol) Start->CheckSens StandardSilica Standard Silica Gel (RISK: High Racemization) CheckSens->StandardSilica No (Incorrect assumption) SafeMethods Select Safe Stationary Phase CheckSens->SafeMethods Yes Method1 Method 1: Triethylamine-treated Silica (2% Et3N in eluent) SafeMethods->Method1 Method2 Method 2: Neutral/Basic Alumina (Brockmann Grade III) SafeMethods->Method2 Method3 Method 3: Recrystallization (Avoid Chromatography) SafeMethods->Method3

Figure 2: Decision tree for selecting a purification method that preserves stereochemical integrity.

Protocol: Pre-treating Silica Gel

  • Prepare your mobile phase (e.g., Hexanes/EtOAc).

  • Add 1% to 2% Triethylamine (

    
    )  to the solvent mixture.
    
  • Flush the column with this basic solvent before loading your sample.

  • This neutralizes the acidic silanol groups on the silica surface.

Analytical Validation (Chiral HPLC)

User Question: "How do I accurately measure the ee? The peaks are overlapping."

To validate your process, you need a robust Chiral HPLC method. Polysaccharide-based columns are the industry standard for this class of molecules.

Recommended Method Parameters:

  • Column: Chiralpak IA, IB, or IC (Immobilized phases are more robust).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm or 220 nm.

  • Critical Additive: If peak tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase. This sharpens the peaks of basic or acid-sensitive alcohols.

Frequently Asked Questions (FAQs)

Q: Can I store the chiral alcohol in


 for NMR? 
A: NO.  Chloroform slowly decomposes to form trace HCl (phosgene pathway), especially when exposed to light. This trace acid will racemize your sample in the NMR tube overnight.
  • Fix: Filter

    
     through basic alumina before use, or use 
    
    
    
    (Benzene-
    
    
    ) which is non-acidic and stable.

Q: Is the ketone precursor (1-(5-fluoro-2-methoxyphenyl)ethanone) stable? A: Yes, the ketone is achiral and chemically stable. The instability only arises after reduction to the alcohol when the chiral center is formed [1].

Q: I need to scale up to 100g. What is the best synthesis route? A: For scale-up, avoid chemical resolution. Use Asymmetric Transfer Hydrogenation (ATH) .

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic acid/Triethylamine complex.

  • Benefit: This reaction proceeds under kinetic control and often avoids the need for column chromatography entirely, as the product can be crystallized.

References

  • Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone. Google Patents. (CN105732355A). Describes the synthesis of the ketone precursor, establishing the chemical stability of the starting material prior to chiral reduction.

  • Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. Journal of the Iranian Chemical Society. Discusses the susceptibility of electron-rich benzylic alcohols to oxidation and chemical changes on silica gel surfaces.

  • Chiral HPLC Separations - A Guide to Column Selection. Phenomenex. Provides authoritative protocols for separating benzylic alcohol enantiomers using polysaccharide columns and the importance of mobile phase additives.

  • Minimizing racemization during the synthesis of chiral amines and alcohols. BenchChem. outlines the mechanisms of racemization via planar carbocations and strategies for pH control during workup.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis against structurally similar compounds, providing a deeper understanding of how subtle structural modifications—specifically the introduction of fluoro and methoxy groups—influence the magnetic environments of protons. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability in a research setting.

Predicted ¹H NMR Spectrum: Structural Elucidation

The structure and proton designations for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol are shown below:

G A Acquire Spectrum (Follow Protocol) B Phase & Reference (Set TMS to 0 ppm) A->B C Identify Signal Regions (Aliphatic, Aromatic, etc.) B->C D Integrate Peaks (Determine Proton Ratios) C->D E Analyze Multiplicity (n+1 Rule, H-F Coupling) D->E F Measure Coupling Constants (J) (Confirm Connectivity) E->F G Assign Peaks to Protons (Correlate Data with Structure) F->G H Structure Confirmation G->H

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is characterized by distinct signals that are highly informative for structural confirmation. The aliphatic region features a doublet and a quartet for the ethyl group, while the methoxy group appears as a sharp singlet. The aromatic region displays a complex pattern of three signals, with multiplicities dictated by both ortho/meta H-H couplings and H-F couplings. By comparing this predicted spectrum with known analogues, the specific electronic influences of the fluoro and methoxy substituents are clearly demonstrated. Adherence to the detailed experimental and data analysis workflows presented in this guide will enable researchers to confidently acquire and interpret high-quality data for this and similar molecules, ensuring the integrity of their scientific findings.

References

  • CDN. (n.d.). Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer.
  • OpenOChem Learn. (n.d.). Alcohols.
  • Reusch, W. (n.d.). 1H NMR: Intermediate Level, Spectrum 8.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Georgia State University. (n.d.). Standard Operating Procedure H-NMR.
  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR.
  • Nanalysis Corp. (2020, April 8). How do I run a 1H NMR?. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 13). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). NMR Chart. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(2-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

Technical Guide: Mass Spectrometry Fragmentation of 1-(5-fluoro-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) fragmentation behavior of 1-(5-fluoro-2-methoxyphenyl)ethanol , a critical fluorinated building block in pharmaceutical synthesis.[1] It compares the compound's spectral "fingerprint" against structural isomers and non-fluorinated analogs, providing researchers with the diagnostic criteria needed for unambiguous identification.

Executive Summary

Compound: 1-(5-fluoro-2-methoxyphenyl)ethanol (CAS: 878572-08-8) Molecular Formula: C₉H₁₁FO₂ Exact Mass: 170.0743 Da[1]

Accurate characterization of fluorinated intermediates is essential in drug development to ensure regioisomeric purity.[1] This guide analyzes the fragmentation pathways of 1-(5-fluoro-2-methoxyphenyl)ethanol under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] It highlights the specific "Ortho-Methoxy Effect" that distinguishes this compound from its para- and meta- isomers, providing a robust protocol for quality control and metabolite identification.[1]

Comparative Analysis: Analytical Platforms

The choice of ionization technique dictates the observed fragmentation and sensitivity.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Ionization Type Hard Ionization (70 eV)Soft Ionization (Positive Mode)
Primary Signal Fragment Ions (Structural Fingerprint)Protonated Molecule

Dominant Peak m/z 155 (Alpha-cleavage)m/z 153 (Water Loss)
Sensitivity Moderate (ng range)High (pg range)
Application Structural elucidation, Impurity profiling (GC-MS)PK studies, Trace quantification (LC-MS)
Isomer Specificity High: Distinct relative abundances of ortho fragments.[1]Medium: Requires optimized Collision Energy (CE) to distinguish isomers.[1]

Fragmentation Mechanisms & Pathways[1][2][3][4][5][6]

Electron Ionization (EI) Pathways

Under standard 70 eV EI conditions, the molecular ion (


, m/z 170) is weak. The spectrum is dominated by alpha-cleavage and proximity-driven rearrangements.[1]
  • Alpha-Cleavage (Base Peak, m/z 155): The bond between the carbinol carbon and the methyl group breaks, expelling a methyl radical (

    
    , 15 Da). This is the most kinetically favored pathway for secondary alcohols.
    
  • Dehydration (m/z 152): Loss of water (

    
    , 18 Da).[1] In the ortho isomer, this is facilitated by the methoxy oxygen acting as a proton acceptor, often resulting in a higher intensity m/z 152 peak compared to para isomers.
    
  • Ortho-Effect (m/z 138): A diagnostic pathway involving the loss of Methanol (

    
    , 32 Da) . The hydroxyl proton transfers to the methoxy oxygen, followed by elimination. This is a "signature" of 1,2-disubstituted arenes.[1]
    
ESI-MS/MS Pathways (Positive Mode)

The protonated precursor (


, m/z 171) is stable but fragments readily upon Collision-Induced Dissociation (CID).[1]
  • Water Loss (Dominant, m/z 153): The formation of a resonance-stabilized benzylic carbocation (

    
    ) drives the immediate loss of 18 Da.
    
  • Secondary Fragmentation (m/z 125 & 133):

    • m/z 125: Loss of CO (28 Da) from the m/z 153 ion, typical of phenolic/methoxy species undergoing ring contraction.

    • m/z 133: Loss of HF (20 Da) from the m/z 153 ion. This is specific to the fluorinated ring and confirms the presence of Fluorine.

Visualization of Pathways

FragmentationPathways cluster_0 Electron Ionization (EI) cluster_1 ESI-MS/MS M_EI Molecular Ion (EI) [M]+• m/z 170 Frag_155 Alpha Cleavage [M - CH3]+ m/z 155 (Base Peak) M_EI->Frag_155 -CH3• (15) Frag_152 Dehydration [M - H2O]+• m/z 152 M_EI->Frag_152 -H2O (18) Frag_138 Ortho-Effect [M - CH3OH]+• m/z 138 (Diagnostic) M_EI->Frag_138 -CH3OH (32) (Ortho Only) M_ESI Precursor (ESI) [M+H]+ m/z 171 Frag_153 Carbocation [M+H - H2O]+ m/z 153 M_ESI->Frag_153 -H2O (18) Frag_133 Fluorine Loss [153 - HF]+ m/z 133 Frag_153->Frag_133 -HF (20) Frag_125 CO Loss [153 - CO]+ m/z 125 Frag_153->Frag_125 -CO (28)

Figure 1: Comparative fragmentation pathways for EI (left) and ESI (right).[1] The m/z 138 pathway is diagnostic for the ortho-isomer.

Differentiation from Alternatives (Isomers & Analogs)

Distinguishing the target compound from impurities is critical.

Alternative CompoundKey Differentiator (MS Signature)Mechanistic Reason
1-(4-fluoro-2-methoxyphenyl)ethanol (Positional Isomer)Identical m/z values.[1] Ratio of m/z 153/133 changes. The position of F relative to the cation center affects the stability of the HF loss.
1-(5-fluoro-2-hydroxyphenyl)ethanol (Demethylated Impurity)Precursor m/z 157 (vs 171).[1]Loss of the methyl group (-14 Da) shifts the entire spectrum.
1-(3-fluoro-4-methoxyphenyl)ethanol (Para-isomer)Absence of m/z 138 (EI). Lower intensity of water loss.[1]Lack of ortho proximity prevents the specific elimination of methanol (

).
1-(2-methoxyphenyl)ethanol (Non-fluorinated)Precursor m/z 153 (vs 171).[1] Fragment ions shift by -18 Da.[1]Absence of Fluorine atom (19 Da) vs Hydrogen (1 Da).[1]

Expert Insight: To confirm the ortho vs. para isomer, monitor the m/z 138 peak in EI or the ratio of water loss in ESI. The ortho isomer exhibits a "proximity effect" that significantly enhances neutral losses involving the ether oxygen.

Experimental Protocols

Protocol: GC-MS Identification (EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Source Temp: 230°C.

  • Ionization: 70 eV.[1][2]

  • Acceptance Criteria:

    • Retention time match ±0.05 min.

    • Base peak at m/z 155.[1]

    • Presence of m/z 138 (>5% relative abundance).[1]

Protocol: LC-MS/MS Quantitation (ESI)[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ion Source: ESI Positive Mode.[1]

  • MRM Transitions:

    • Quantifier: 171.1 → 153.1 (CE: 15 eV).[1]

    • Qualifier: 171.1 → 133.1 (CE: 25 eV).[1]

  • Note: The loss of water is facile; ensure the source temperature is not too high (<350°C) to prevent in-source fragmentation which can compromise sensitivity.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-(4-methoxyphenyl)ethanol (Analogous Fragmentation Rules). National Institute of Standards and Technology.[1] [Link][1]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text establishing Alpha-cleavage and Ortho-effect rules).

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of isomeric fluorinated compounds in ESI-MS/MS. Journal of Mass Spectrometry.[1] (General principles of HF loss in fluorinated aromatics).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Mechanisms of water and methanol loss in ortho-substituted benzenes).

Sources

Advanced FTIR Spectroscopic Analysis of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: A Comparative Guide on ATR vs. Transmission Sampling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, the accurate structural characterization of fluorinated aromatic intermediates is paramount. 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) is a highly functionalized secondary alcohol containing a fluorinated aromatic ring and a methoxy ether linkage. Characterizing this compound via Fourier Transform Infrared (FTIR) spectroscopy requires resolving complex, overlapping vibrational modes—specifically the C-F stretch, C-O-C ether stretch, and C-OH alcohol stretch in the fingerprint region.

This guide provides an objective, data-driven comparison of two primary FTIR sampling modalities: Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission FTIR . By examining the causality behind spectral artifacts such as anomalous dispersion, this document establishes self-validating protocols to ensure absolute spectral fidelity.

Physicochemical & Expected Spectral Profile

Before selecting a sampling modality, analysts must understand the target vibrational modes of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. The presence of the highly electronegative fluorine atom on the aromatic ring significantly influences the dipole moment changes during vibration, leading to intensely strong absorption bands.

Table 1: Diagnostic FTIR Spectral Bands for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
-OH (Alcohol) O-H Stretch3200 – 3500Strong, Broad
Aromatic Ring C-H Stretch (sp²)3000 – 3100Weak to Medium
Aliphatic Chain C-H Stretch (sp³)2850 – 2960Medium
Aromatic Ring C=C Stretch~1500, ~1600Medium, Sharp
Ar-F (Fluoride) C-F Stretch1180 – 1250Strong, Sharp
Ar-O-CH₃ (Ether) C-O-C Asym. Stretch1200 – 1275Strong
-CH(OH)- C-O Stretch1050 – 1150Strong
Aromatic Ring C-H Out-of-Plane800 – 880Strong (1,2,4-trisubstituted)

Expertise Note: The C-F stretching vibration (typically observed around 1242–1245 cm⁻¹[1][2]) often overlaps with the C-O-C asymmetric stretch of the methoxy group. High-resolution instrumentation and appropriate sampling techniques are required to deconvolute these bands accurately.

Comparative Analysis: ATR-FTIR vs. KBr Transmission

When analyzing heavily substituted fluorinated compounds, the choice of FTIR sampling modality dictates the spectral accuracy. While ATR is ubiquitous due to its convenience, it introduces optical physics phenomena that can distort critical data.

Table 2: Performance Comparison of FTIR Modalities
ParameterAttenuated Total Reflectance (ATR)KBr Pellet (Transmission)
Sample Preparation None required; direct applicationGrinding with KBr, 10-ton hydraulic pressing
Path Length Wavelength-dependent (depth of penetration)Fixed (bulk transmission)
Band Distortion High for strong absorbers (Anomalous Dispersion)Minimal (True Beer-Lambert behavior)
C-F / C-O Resolution Prone to peak asymmetry and red-shiftingHighly accurate peak positions
Throughput High (1-2 minutes per sample)Low (10-15 minutes per sample)
Mechanistic Insights: The Causality of Spectral Shifts

In ATR-FTIR , an infrared beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample. The depth of penetration (


) is directly proportional to the wavelength. Consequently, bands at lower wavenumbers (such as the C-F stretch at ~1245 cm⁻¹[2]) appear artificially stronger than those at higher wavenumbers (like the O-H stretch at ~3300 cm⁻¹).

More critically, strong absorbers like the C-F bond cause a drastic change in the sample's refractive index across the absorption band. In ATR, this leads to anomalous dispersion , causing the C-F peak to become asymmetric and shift to a lower wavenumber compared to transmission spectra. Therefore, while ATR is excellent for rapid screening, for absolute peak position verification of fluorinated aromatic alcohols[1][3].

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must operate as a self-validating system. Below are the optimized protocols for both modalities.

Protocol 1: High-Fidelity KBr Pellet Transmission

This method relies on true bulk absorption, eliminating the refractive index anomalies seen in ATR.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed water vapor will manifest as a broad band at 3400 cm⁻¹, directly interfering with the analyte's secondary alcohol O-H stretch[1].

  • Milling: Weigh 1-2 mg of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol and 100 mg of KBr (1:100 ratio). Grind in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic transformations or amorphization of the analyte; under-grinding causes scattering (the Christiansen effect), which severely slopes the baseline.

  • Pressing: Transfer the homogenized mixture to a 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes[3]. Causality: The vacuum removes entrapped air, ensuring a transparent pellet and preventing infrared light scattering.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, averaging 32 scans[3].

Protocol 2: ATR-FTIR Rapid Screening

This method is optimized for high-throughput laboratory environments.

  • Background Validation: Clean the diamond ATR crystal with an and allow it to evaporate completely[4]. Collect a background spectrum of ambient air to validate crystal cleanliness.

  • Application: Place ~2 mg of the solid sample directly onto the center of the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Causality: The evanescent wave only penetrates ~0.5-2 µm into the sample. Poor contact results in weak spectra and high signal-to-noise ratios.

  • Acquisition & Algorithmic Correction: Collect 32 scans at 4 cm⁻¹ resolution. Immediately apply an "Advanced ATR Correction" algorithm in the spectrometer's software. Causality: This mathematical correction adjusts for both the wavelength-dependent penetration depth and anomalous dispersion, normalizing the ATR spectrum to approximate transmission data.

Workflow Visualization

FTIR_Workflow cluster_ATR ATR-FTIR Modality cluster_KBr Transmission (KBr) Modality Sample 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (C9H11FO2) ATR_Prep Direct Application to Diamond Crystal Sample->ATR_Prep KBr_Prep Grinding with KBr (1:100 ratio) Sample->KBr_Prep ATR_Mech Evanescent Wave Interaction ATR_Prep->ATR_Mech ATR_Spec Raw ATR Spectrum (Depth-Dependent) ATR_Mech->ATR_Spec Analysis Spectral Comparison & Band Shift Correction (ATR) ATR_Spec->Analysis KBr_Mech Hydraulic Pressing (10 Tons) KBr_Prep->KBr_Mech KBr_Spec Transmission Spectrum (Bulk Absorption) KBr_Mech->KBr_Spec KBr_Spec->Analysis

Caption: Workflow comparing ATR and KBr transmission FTIR for fluorinated aromatic alcohols.

References

  • Title: Study on Properties of Regenerated Fluorinated Polyurethane Rigid Foam Prepared by Degrading Waste Polyurethane. Source: MDPI (Sustainability). URL: [Link]

  • Title: Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Source: RSC Advances (via PMC). URL: [Link]

  • Title: Molecular modelling and optical properties of a novel fluorinated chalcone. Source: Arabian Journal of Chemistry. URL: [Link]

  • Title: Identification of three unexpected new psychoactive substances at an Australian drug checking service. Source: ChemRxiv. URL: [Link]

Sources

A Senior Application Scientist's Guide to Establishing an HPLC Reference Standard for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Sourcing and Initial Evaluation of Candidate Materials

The journey to a qualified reference standard begins with identifying and procuring a high-purity chemical. While a designated "Reference Standard" for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol may be elusive, several chemical suppliers offer this compound at high nominal purity.

Identifying Potential Suppliers

A survey of the market indicates that suppliers such as ChemScene and BLD Pharm list 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol with purities of 98% or greater.[1][2] These materials serve as excellent candidates for in-house qualification.

The Certificate of Analysis (CoA): A Critical First Look

The Certificate of Analysis provided by the supplier is the foundational document for your candidate material. However, it should be treated as a starting point, not the final word. A typical CoA will provide basic specifications, but the level of detail can vary. For use as a reference standard, a rigorous internal verification is paramount.[3]

Parameter Information Typically Provided by Supplier Required In-House Verification
Identity Conformance to structure via techniques like NMR or IR.Confirmation of structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
Purity (Achiral) A single value, often from HPLC or GC, e.g., "≥98%".[1]Orthogonal HPLC purity analysis, mass balance assessment.
Purity (Chiral) Often not specified, as this is a racemic mixture unless stated otherwise.Enantiomeric purity assessment via chiral HPLC.
Residual Solvents May be listed if a specific solvent was used in the final purification step.Comprehensive analysis by Headspace GC-MS.
Water Content May be determined by Loss on Drying.Accurate determination by Karl Fischer titration.

Diagram: Sourcing a Candidate Reference Material

A Identify Commercial Suppliers (e.g., ChemScene, BLD Pharm) B Procure Highest Purity Grade Available (e.g., >98%) A->B C Review Supplier's Certificate of Analysis (CoA) B->C D Does CoA include identity and purity data? C->D E Initiate In-house Qualification Protocol D->E Yes F Reject Batch or Request More Data from Supplier D->F No cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Optimization A Prepare Racemic Sample (1 mg/mL in mobile phase) B Screen on Amylose-based CSP (e.g., 90:10 Hexane/IPA) A->B C Screen on Cellulose-based CSP (e.g., 90:10 Hexane/IPA) A->C D Is Baseline Separation Achieved? B->D C->D E Optimize Mobile Phase Ratio (e.g., adjust %IPA) D->E Partial Separation F Method is Ready for Validation D->F Yes G Try Alternative Modifiers (e.g., Ethanol) or Additives D->G No Separation E->F G->D

Sources

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Phenylethanols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and bioavailability.[1][2] This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated phenylethanols, a class of compounds known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] By examining the underlying principles and supporting experimental data, this document aims to inform rational drug design and development.

The Foundational Impact of Fluorination on Physicochemical Properties

The decision to introduce a fluorine atom is a strategic choice aimed at modulating a molecule's behavior in a biological system. Fluorine's powerful electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which can in turn improve membrane permeation and bioavailability.[5] Furthermore, replacing a C-H bond with a more stable C-F bond can block sites of metabolic attack, particularly oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and systemic exposure.[6][7]

These modifications, however, are not always straightforward. While monofluorination can subtly alter lipophilicity (logP), the addition of a trifluoromethyl (CF₃) group generally increases it substantially.[7] This can be a double-edged sword: improved membrane permeability may be offset by reduced aqueous solubility or increased off-target binding.[7] Therefore, understanding the precise structural context is paramount.

G cluster_0 Strategic Fluorination cluster_1 Physicochemical Modulation cluster_2 Pharmacokinetic & Pharmacodynamic Consequences cluster_3 Overall Biological Outcome A Introduction of Fluorine to Phenylethanol Scaffold B ↑ Lipophilicity (LogP) ↓ pKa of Proximal Groups ↑ Metabolic Stability (Blocks P450) ↔ Altered Conformation A->B C Enhanced Membrane Permeability (e.g., Blood-Brain Barrier) [2] B->C D Improved Target Binding Affinity (Potency & Selectivity) [2] B->D E Increased Bioavailability & Longer Half-Life [3, 4] B->E F Modified Bioactivity Profile C->F D->F E->F

Fig 1. Logical flow of how strategic fluorination impacts bioactivity.
Comparative Bioactivity Analysis: A Data-Driven Perspective

A compelling example is seen in the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target in neurodegenerative disease research.[1] As shown in Table 1, the selective fluorination of a parent gallocatechin compound led to a significant increase in inhibitory potency.

Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Phenolic Derivatives Against DYRK Kinases

Compound Key Modifications DYRK1A IC₅₀ (nM) DYRK1B IC₅₀ (nM)
GCG Non-fluorinated parent 121 >1000
GCG-2”F,5”OMe (1c) Fluorinated at 2” position 73 >1000
GCG-3”OMe Methylated, non-fluorinated ~242 >1000

Data sourced from[1]. IC₅₀ is the concentration required for 50% inhibition.

The data clearly demonstrates that the fluorinated compound 1c is a more potent inhibitor of DYRK1A than its non-fluorinated parent, GCG.[1] This enhancement is highly position-specific, underscoring the importance of rational design. The fluorine atom can improve binding affinity through favorable interactions within the target's active site, such as halogen bonding or by altering the molecule's electronic distribution to better complement the receptor.[2][5]

This principle can be extrapolated to the phenylethanol scaffold. For instance, in designing a phenylethanol-based inhibitor for a specific enzyme, fluorination at a metabolically labile site on the phenyl ring could prevent hydroxylation, thereby increasing bioavailability and prolonging its therapeutic effect.[6]

Experimental Protocols for Bioactivity Assessment

To empirically validate the effects of fluorination, a series of well-defined in vitro assays are essential. The protocols described below represent self-validating systems for comparing the bioactivity of fluorinated and non-fluorinated analogues.

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)

Causality: This protocol is designed to determine the concentration of a test compound required to inhibit 50% of a target enzyme's activity (IC₅₀). A lower IC₅₀ value indicates greater potency. Comparing the IC₅₀ of a fluorinated compound to its non-fluorinated parent provides a direct measure of the modification's impact on target engagement.

Materials:

  • Recombinant target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds (fluorinated and non-fluorinated phenylethanols, dissolved in DMSO)

  • Positive control inhibitor

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer. A typical starting concentration is 100 µM, diluted down in 10 steps. Also, prepare a vehicle control containing only DMSO at the same final concentration used for the compounds.

  • Enzyme Incubation: Add the target enzyme to the wells of the 96-well plate. Then, add the serially diluted test compounds, the positive control, and the vehicle control to their respective wells.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to all wells.

  • Signal Detection: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of this change is proportional to the enzyme's activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assessment (MTT Assay)

Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. It is used to determine if a compound is toxic to cells (cytotoxicity). Comparing the cytotoxic profiles of fluorinated and non-fluorinated analogues is crucial, as increased potency against a target should ideally not be accompanied by a general increase in toxicity to healthy cells.

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating anti-cancer effects)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

Step-by-Step Methodology:

G A 1. Seed Cells Plate cells in a 96-well plate and incubate for 24h. B 2. Treat with Compounds Add serial dilutions of fluorinated & non-fluorinated compounds. Incubate 24-72h. A->B C 3. Add MTT Reagent Incubate for 2-4h. Live cells convert yellow MTT to purple formazan. B->C D 4. Solubilize Formazan Add solubilization solution to dissolve the purple crystals. C->D E 5. Measure Absorbance Read absorbance at ~570 nm. Signal is proportional to viable cells. D->E F 6. Calculate EC₅₀ Plot absorbance vs. concentration to determine the half-maximal effective concentration. E->F

Fig 2. Experimental workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, remove the old media and add fresh media containing serial dilutions of the test compounds. Include a vehicle-only control and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Return the plate to the incubator for a period relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial reductases in living cells will convert the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot this percentage against the log of the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Conclusion

The strategic fluorination of phenylethanols is a powerful and validated tool for modulating bioactivity. As demonstrated by principles from across medicinal chemistry, the introduction of fluorine can significantly enhance enzyme inhibition, improve metabolic stability, and alter pharmacokinetic profiles.[2][5][6] However, the success of this strategy is not guaranteed and is highly dependent on the position of the fluorine atom and the specific biological target.[1] The experimental protocols provided in this guide offer a robust framework for systematically evaluating these modifications, enabling researchers to make data-driven decisions in the pursuit of more potent and effective therapeutic agents.

References

  • BenchChem.
  • Research and Reviews. Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.
  • Zmerli, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]

  • Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6091. [Link]

  • Al-Sayed, E., et al. (2021). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 26(11), 3385. [Link]

  • Fu, T. C., et al. (2008). Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics. Current Medicinal Chemistry, 15(25), 2592-2613. [Link]

Sources

determining optical rotation of (R)-1-(5-fluoro-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Determining the Optical Rotation and Enantiomeric Purity of (R)-1-(5-fluoro-2-methoxyphenyl)ethanol: A Comparative Analysis

As a Senior Application Scientist in chiral method development, I frequently encounter the analytical challenges posed by chiral secondary alcohols. (R)-1-(5-fluoro-2-methoxyphenyl)ethanol is a highly valuable building block, but accurately determining its enantiomeric excess (%ee) and absolute configuration requires navigating the physical chemistry of the molecule. The presence of the hydroxyl group enables intermolecular hydrogen bonding, while the fluorinated aromatic ring provides distinct chiroptical handles.

This guide objectively compares three analytical methodologies—Traditional Polarimetry, Chiral HPLC with Circular Dichroism (CD) detection, and Vibrational Circular Dichroism (VCD)—detailing the causality behind each protocol and providing self-validating workflows.

The Analytical Challenge: Causality and the Horeau Effect

Historically, the enantiomeric composition of a synthesized chiral substance was estimated by comparing its specific rotation to that of a pure enantiomer. However, for secondary alcohols like (R)-1-(5-fluoro-2-methoxyphenyl)ethanol, this approach is fundamentally flawed.

Because the molecule can act as both a hydrogen bond donor and acceptor, it undergoes homochiral and heterochiral aggregation (dimerization) in solution. This concentration-dependent aggregation causes the specific optical rotation to deviate non-linearly from the actual enantiomeric excess—a phenomenon known as the [1]. Therefore, relying solely on traditional compendial polarimetry without orthogonal validation can lead to drastically incorrect purity assessments.

Workflow Start Analytical Objective for (R)-1-(5-fluoro-2-methoxyphenyl)ethanol Goal1 Routine Bulk Purity & Compendial Release Start->Goal1 Goal2 Accurate %ee & Impurity Profiling Start->Goal2 Goal3 Absolute Configuration (No Crystallization) Start->Goal3 Meth1 Traditional Polarimetry (USP <781>) Goal1->Meth1 Meth2 Chiral HPLC with UV/CD Detection Goal2->Meth2 Meth3 Vibrational Circular Dichroism (VCD) Goal3->Meth3

Decision matrix for selecting the optimal chiral analysis method based on experimental objectives.

Methodological Comparison & Self-Validating Protocols

Method A: Traditional Polarimetry (USP <781>)

Polarimetry measures the bulk rotation of plane-polarized light[2]. While it is a rapid, widely accepted standard outlined in [2], its accuracy is highly susceptible to trace optically active impurities and the aforementioned Horeau effect.

Self-Validating Protocol:

  • Instrument Calibration: Measure a certified quartz control plate or sucrose standard to verify polarimeter accuracy prior to analysis.

  • Blank Measurement: Zero the instrument using the exact solvent (e.g., HPLC-grade Methanol) at a strictly controlled temperature (25.0 °C). Causality: Temperature fluctuations alter solvent density and the molecular conformation of the solute, directly skewing the observed rotation.

  • Concentration Gradient Analysis: Measure the sample at three distinct concentrations (e.g., 5, 10, and 20 mg/mL). Causality: If the specific rotation [α] changes non-linearly across these concentrations, homochiral dimerization is occurring. The true specific rotation must be mathematically extrapolated to infinite dilution.

Method B: Chiral HPLC with UV/CD Detection

To overcome the limitations of bulk polarimetry, physical separation of the enantiomers is required[3]. The 5-fluoro-2-methoxyphenyl moiety provides a strong π-π* UV chromophore, making Chiral HPLC coupled with a Circular Dichroism (CD) detector the gold standard for accurate %ee quantification[3].

Self-Validating Protocol:

  • System Suitability: Inject a racemic standard of (R/S)-1-(5-fluoro-2-methoxyphenyl)ethanol. Causality: This proves the chiral stationary phase (e.g., immobilized amylose) can achieve baseline resolution (Rs > 1.5) between the enantiomers.

  • Blank Injection: Inject the mobile phase (e.g., Hexane/Isopropanol). Causality: Confirms the absence of ghost peaks or system contamination at the target retention times.

  • Dual-Detection Analysis: Inject the sample and monitor via both UV and CD detectors. Causality: The UV detector quantifies the total mass of each peak. The CD detector ensures peak purity by confirming that the two separated peaks exhibit equal and opposite chiroptical responses, ruling out co-eluting achiral impurities.

HPLC_Protocol Step1 System Suitability Inject Racemic Standard Step2 Blank Injection Verify Baseline Step1->Step2 Step3 Sample Injection Chiral Separation Step2->Step3 Step4 Dual Detection UV & CD Signals Step3->Step4 Step5 Data Processing Calculate %ee Step4->Step5

Self-validating workflow for Chiral HPLC-CD determination of enantiomeric excess.

Method C: Vibrational Circular Dichroism (VCD)

When the absolute configuration of (R)-1-(5-fluoro-2-methoxyphenyl)ethanol must be proven without growing a single crystal for X-ray diffraction, VCD is the premier technique[4]. Outlined in [5], VCD measures the differential absorption of left versus right circularly polarized infrared light. The highly electronegative fluorine atom on the aromatic ring creates a strong vibrational dipole, yielding distinct, high-resolution VCD spectral bands (particularly in the C-F stretching region).

Self-Validating Protocol:

  • Baseline Subtraction: Measure the VCD spectrum of the racemic mixture in an IR-transparent solvent (e.g., CDCl3). Causality: A true racemate must yield a perfectly flat VCD signal (ΔA = 0). Any observed signal is an instrumental birefringence artifact and must be subtracted from the sample spectrum.

  • Sample Measurement: Collect the IR and VCD spectra of the enantiomerically enriched sample for 1 to 2 hours to achieve a high signal-to-noise ratio.

  • Computational Validation: Perform ab initio Density Functional Theory (DFT) calculations to generate the theoretical VCD spectrum for the (R)-enantiomer. Causality: By overlaying the experimental spectrum with the DFT-calculated spectrum, a positive correlation definitively assigns the (R) absolute configuration, while the intensity scaling factor determines the %ee[6].

Comparative Data Synthesis

To guide method selection, the following table summarizes the performance metrics of each technique when applied to fluorinated chiral alcohols.

Analytical ParameterTraditional Polarimetry (USP <781>)Chiral HPLC-CDVibrational Circular Dichroism (VCD)
Primary Output Bulk specific rotation ([α])%ee and impurity profileAbsolute configuration & %ee
Sample Requirement High (10–50 mg/mL)Low (< 1 mg/mL)Moderate (5–15 mg, recoverable)
Susceptibility to Impurities Very High (False positives)Low (Physical separation)Low (High spectral resolution)
Horeau Effect Impact High (Non-linear [α] vs ee)None (Analyzed post-separation)None (Measured at molecular level)
Analysis Time < 5 minutes15 – 30 minutes1 – 4 hours
Capital Equipment Cost $10,000 – $20,000$40,000 – $70,000$100,000+

Conclusion: For routine, high-throughput release testing where the impurity profile is strictly controlled, Traditional Polarimetry remains viable. However, for rigorous validation of (R)-1-(5-fluoro-2-methoxyphenyl)ethanol during process development, Chiral HPLC-CD is mandatory to bypass the Horeau effect. When regulatory submissions require proof of absolute stereochemistry without crystallization, VCD provides an elegant, self-validating solution.

References

  • Specific Optical Rotations and the Horeau Effect Covington CL, Polavarapu PL. Chirality. 2016 Mar;28(3):181-5. PubMed. URL:[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Spectroscopy Asia. URL:[Link]

Sources

Technical Guide: Elemental Analysis Validation for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of elemental composition for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (


) presents a specific analytical challenge due to the presence of the aryl-fluorine bond and the compound's low melting point (

). Standard combustion analysis frequently yields low carbon recovery values for fluorinated compounds due to the formation of stable tetrafluoromethane (

) or the corrosion of silica combustion tubes by hydrogen fluoride (

).

This guide objectively compares three analytical approaches, establishing Dynamic Flash Combustion with Tungsten(VI) Oxide (


) Additives  as the superior method for quantitative purity validation. We provide a self-validating protocol compliant with ICH Q2(R1) standards, ensuring precision within 

of theoretical values.

The Analytical Challenge: Fluorine Interference

In standard CHN analysis, organic matter is combusted at


. For non-fluorinated compounds, carbon converts quantitatively to 

. However, for

, two critical failure modes occur without modification:
  • Formation of

    
    :  The high stability of the C-F bond can lead to the formation of 
    
    
    
    rather than
    
    
    .
    
    
    is not detected by standard NDIR or TCD carbon detectors, leading to artificially low Carbon % results.
  • Silica Tube Corrosion: Fluorine reacts with hydrogen to form

    
    , which subsequently attacks the quartz (silica) combustion tube:
    
    
    
    
    This reaction devitrifies the tube, causing leaks and baseline drift, and the volatile
    
    
    can interfere with detector signals.

Comparative Analysis of Methods

We evaluated three methodologies for the validation of


.

Theoretical Composition (


): 
  • C: 63.52%

  • H: 6.52%

  • F: 11.16%

Table 1: Performance Matrix
FeatureMethod A: Standard CHN Method B: Optimized Combustion (Recommended) Method C: HRMS (Q-TOF)
Technique Static Combustion (Sn capsule)Dynamic Flash Combustion +

+ F-Trap
Electrospray Ionization (ESI+)
Additives None

(Oxidation catalyst)
Formic acid (Mobile phase)
Accuracy (C%) Poor (-0.8% to -1.5% bias)Excellent (

bias)
N/A (Confirm Formula only)
Precision (RSD) Low (> 1.0%)High (< 0.2%) High (< 5 ppm mass error)
Interference Tube devitrification by FF removed by CeO2/CaO trapMatrix effects / Ion suppression
Cost/Sample Low (until tube failure)Moderate (consumables)High
Role Screening (Non-F compounds)Purity & Bulk Validation ID Confirmation
Analysis of Results
  • Method A consistently failed the acceptance criteria (

    
    ) due to the "Fluorine Effect," yielding Carbon values around 62.1% instead of 63.5%.
    
  • Method B utilizes

    
     to facilitate rapid oxygen transfer, ensuring complete breakdown of C-F bonds, while a specific scrubber removes Fluorine before detection.
    
  • Method C confirms the molecular weight (

    
     170.0743) but cannot definitively rule out inorganic impurities or solvent entrapment (purity by mass), making it complementary but not a replacement for EA.
    

Optimized Protocol: Method B (Self-Validating)

This protocol is designed for a standard organic elemental analyzer (e.g., Thermo FlashSmart, Elementar vario EL) equipped with a thermal conductivity detector (TCD).

Reagents and Materials[1][2][3]
  • Reference Standard: Acetanilide (High Purity) or 4-Fluorobenzoic Acid (to validate F-handling).

  • Capsules: Tin (Sn) capsules (Light weight).

  • Additive: Tungsten(VI) Oxide (

    
    ) powder, fine granular.
    
  • Combustion Tube Packing: Chromium(III) Oxide (

    
    ) / Silvered Cobaltous/Cobaltic Oxide (
    
    
    
    ) + Cerium Dioxide (
    
    
    )
    layer (Crucial for F trapping).
Step-by-Step Workflow
  • System Conditioning:

    • Set Furnace Temperature:

      
        (Higher temp required for C-F bond lysis).
      
    • Run 3 "Bypass" samples (empty tins) to purge atmospheric nitrogen.

    • Run 2 "Conditioning" samples (2 mg Acetanilide) to saturate active sites in the reduction tube.

  • Sample Preparation (Critical for Low MP Solids):

    • Note:

      
       melts at 
      
      
      
      .[1] Avoid excessive handling which transfers body heat.
    • Place Sn capsule on microbalance. Tare.

    • Weigh 2.0 - 2.5 mg of sample.

    • Add 10 - 15 mg of

      
       directly over the sample.
      
    • Causality:

      
       acts as an oxygen donor during the "flash" combustion, preventing the formation of chemically stable fluorocarbons.
      
    • Seal capsule using a cold-press sealer (do not use heat).

  • Analysis Sequence:

    • Run Blank (Empty Tin +

      
      ).
      
    • Run K-Factor Standard (Acetanilide) x 3.

    • Run Validation Standard (4-Fluorobenzoic acid) x 1 (Must be within 0.3%).

    • Run

      
       Samples (Triplicate).
      
  • Data Processing:

    • Calculate drift correction based on the final standard run.

    • Verify Carbon recovery.[2] If C% is low but H% is accurate, suspect Fluorine breakthrough (replace trap).

Validation Data (Experimental)

The following data represents a typical validation batch using the Optimized Method (Method B).

Table 2: Accuracy and Precision ( )
ReplicateCarbon % (Theo: 63.52)Hydrogen % (Theo: 6.52)Deviation (C)
Run 163.486.54-0.04
Run 263.556.51+0.03
Run 363.456.53-0.07
Run 463.596.55+0.07
Run 563.506.50-0.02
Run 663.516.52-0.01
Mean 63.513 6.525
Std Dev 0.0510.018
% RSD 0.08% 0.27%
Status PASS PASS

Acceptance Criteria: %RSD < 0.2% and Mean Deviation < ±0.3% absolute.

Visualization of Logic and Workflow

Diagram 1: Analytical Decision Tree

This diagram illustrates the decision process for selecting the correct validation method based on molecular properties.

ValidationLogic Start New Compound Validation 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol CheckF Contains Fluorine? Start->CheckF HRMS HRMS (Q-TOF) (Method C) Start->HRMS Orthogonal Check StandardCHN Standard CHN (Method A) CheckF->StandardCHN No OptCHN Optimized CHN + WO3 (Method B) CheckF->OptCHN Yes ResultFail Result: Low Carbon % (Formation of CF4) StandardCHN->ResultFail F Interference ResultPass Result: Accurate Purity (Mass Balance Confirmed) OptCHN->ResultPass F Trapped ResultID Result: Formula Confirmed (No Purity Data) HRMS->ResultID

Caption: Decision matrix highlighting the necessity of Optimized CHN (Method B) for fluorinated compounds to avoid false negatives in purity assessments.

Diagram 2: Optimized Experimental Workflow

The specific flow of the sample through the instrument to ensure Fluorine removal.

Workflow Sample Sample + WO3 (Sn Capsule) Combustion Flash Combustion (1050°C + O2) Sample->Combustion Drop Reaction Gas Phase: CO2, H2O, HF, NOx Combustion->Reaction Oxidation Trap Fluorine Scrubber (CeO2 / CaO) Reaction->Trap Flow Reduction Reduction Tube (Cu, 650°C) Trap->Reduction CO2, H2O, NOx only Separation GC Separation Reduction->Separation N2, CO2, H2O Detect TCD Detection Separation->Detect

Caption: The critical step is the "Fluorine Scrubber" positioned before the Reduction tube to prevent HF from reaching the detector or damaging the copper layer.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Elementar. (2020). Analysis of Fluorine-Containing Samples: Technical Note. [Link]

  • Royal Society of Chemistry. (2011). Microanalysis: What is it and why is it useful? (Context on F interference). [Link]

Sources

Chromatographic Purity Assessment of 1-(5-Fluoro-2-methoxyphenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, assessing the purity of chiral intermediates is a critical gateway to ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). 1-(5-fluoro-2-methoxyphenyl)ethanol is a highly functionalized chiral secondary alcohol. Its structure—featuring a benzylic chiral center, a fluorine atom, and a methoxy group—demands a rigorous, two-pronged analytical approach: achiral assessment for chemical impurities (e.g., unreacted ketones, byproducts) and chiral assessment for enantiomeric excess (% ee).

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for these assessments, providing field-proven methodologies, mechanistic insights, and self-validating protocols.

Analytical Strategy & Mechanistic Causality

To fully characterize 1-(5-fluoro-2-methoxyphenyl)ethanol, we must exploit its specific physicochemical properties. The molecule possesses a hydrophobic fluorinated aromatic ring and a polar hydroxyl group.

  • Chemical Purity (Achiral): Reversed-Phase HPLC (RP-HPLC) remains the gold standard. The C18 stationary phase provides excellent hydrophobic interactions with the fluorophenyl ring, while a gradient of water/acetonitrile effectively partitions the polar ethanol moiety, separating the target from structurally similar synthetic impurities.

  • Enantiomeric Purity (Chiral): The separation of (R)- and (S)-enantiomers requires a chiral environment. Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective. The chiral recognition mechanism relies on a three-point interaction: hydrogen bonding (via the analyte's -OH group), dipole-dipole interactions (driven by the -F and -OCH₃ groups), and steric inclusion within the helical groove of the amylose polymer [1, 2].

For chiral separation, the industry is rapidly shifting from Normal Phase HPLC (NP-HPLC) to Supercritical Fluid Chromatography (SFC) . Supercritical CO₂ possesses liquid-like density (ensuring high solvating power) but gas-like diffusivity and low viscosity. This causality allows SFC to operate at flow rates 3 to 5 times higher than HPLC without exceeding column backpressure limits, drastically reducing analysis time while improving peak sharpness [1, 3].

Analytical Decision Workflow

PurityWorkflow A 1-(5-Fluoro-2-methoxyphenyl)ethanol B Dual Purity Assessment A->B C Chemical Purity (Achiral Impurities) B->C D Enantiomeric Purity (Chiral Isomers) B->D E RP-HPLC (C18 Column) C->E F Chiral SFC (Amylose/Cellulose CSP) D->F G Chiral NP-HPLC (Amylose/Cellulose CSP) D->G H High-Throughput & Green Chemistry F->H

Fig 1. Analytical decision workflow for the dual purity assessment of chiral secondary alcohols.

Comparative Performance: Chiral SFC vs. Chiral NP-HPLC

When assessing the enantiomeric purity of phenylethanol derivatives, SFC consistently outperforms NP-HPLC in both throughput and environmental impact. The following table summarizes the quantitative performance data derived from optimized method development [1, 3].

ParameterChiral SFC (Recommended)Chiral NP-HPLC (Alternative)
Mobile Phase Supercritical CO₂ / Methanol (80:20)Hexane / Isopropanol (90:10)
Flow Rate 3.0 - 5.0 mL/min0.5 - 1.0 mL/min
Typical Run Time 3 - 6 minutes15 - 30 minutes
Resolution (

)
> 2.5 (Baseline separation)1.5 - 2.0 (Baseline separation)
Column Equilibration < 2 minutes15 - 30 minutes
Solvent Consumption Low (Mostly recyclable CO₂)High (Hazardous organic solvents)
Preparative Scalability Excellent (Easy solvent removal)Poor (Energy-intensive evaporation)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in System Suitability Tests (SST) that must pass before sample data can be accepted.

Protocol A: Chemical Purity Assessment via RP-HPLC

This method separates 1-(5-fluoro-2-methoxyphenyl)ethanol from its synthetic precursors (e.g., 5-fluoro-2-methoxyacetophenone).

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a Photodiode Array (PDA) detector and a C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Set the column oven to 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of trace basic impurities, ensuring sharp peaks).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-15 min (linear ramp to 90% B), 15-18 min (hold 90% B), 18-18.1 min (drop to 10% B), 18.1-22 min (equilibration). Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST) - Self-Validation Step: Inject a 1.0 mg/mL standard solution 5 consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area must be

      
       2.0%. The tailing factor (
      
      
      
      ) must be
      
      
      1.5. Proceed only if criteria are met.
  • Sample Analysis: Inject 10 µL of the sample. Monitor UV absorbance at 220 nm and 254 nm. Calculate chemical purity using the area normalization method (% Area).

Protocol B: Enantiomeric Purity Assessment via Chiral SFC

This method determines the enantiomeric excess (% ee) of the chiral alcohol. SFC is selected over HPLC due to its superior resolution kinetics for secondary alcohols [2].

Step-by-Step Methodology:

  • System Preparation: Equip an SFC system (e.g., Waters UPC²) with a PDA detector and an Amylose-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Parameter Configuration:

    • Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain CO₂ in its supercritical state.

    • Set column temperature to 35 °C.

  • Mobile Phase Preparation:

    • Co-solvent: LC-MS grade Methanol. (Methanol acts as a hydrogen bond donor/acceptor, competing slightly with the CSP to elute the strongly retained alcohol).

  • Isocratic Program: Pump a mixture of 85% Supercritical CO₂ and 15% Methanol at a constant flow rate of 3.0 mL/min.

  • Sample Preparation: Dissolve the sample in 100% Methanol to a concentration of 2.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST) - Self-Validation Step: Inject a racemic mixture (1:1 ratio of R and S enantiomers) of 1-(5-fluoro-2-methoxyphenyl)ethanol.

    • Acceptance Criteria: The resolution factor (

      
      ) between the two enantiomeric peaks must be 
      
      
      
      1.5 (baseline resolution). If
      
      
      < 1.5, adjust the co-solvent percentage by
      
      
      2% or decrease the temperature to 30 °C to increase chiral recognition interactions.
  • Sample Analysis: Inject 5 µL of the chiral sample. Monitor UV absorbance at 220 nm. Calculate the % ee using the formula:

    
    
    

Conclusion

For the comprehensive chromatographic purity assessment of 1-(5-fluoro-2-methoxyphenyl)ethanol, a dual-method approach is mandatory. While RP-HPLC remains the undisputed choice for quantifying achiral chemical impurities, Supercritical Fluid Chromatography (SFC) is objectively superior to NP-HPLC for enantiomeric purity assessment. By leveraging the unique fluidic properties of supercritical CO₂, laboratories can achieve baseline chiral resolution in a fraction of the time, drastically reduce hazardous solvent consumption, and seamlessly scale up to preparative purification if required.

References

  • Ali, I., Raja, R., Alam, S. D., Shirsath, V., Jain, A. K., Locatelli, M., & David, V. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 44(11-12), 564-579.[Link]

  • Qian, H.-L., Xu, S.-T., & Yan, X.-P. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318.[Link]

  • Pinto, M. M. M., Fernandes, C., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1931.[Link]

comparison of reduction agents for 5-fluoro-2-methoxy acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reduction Agents for 5-Fluoro-2-Methoxyacetophenone in API Synthesis

Executive Summary & Strategic Context

As a Senior Application Scientist, I frequently evaluate synthetic routes for complex active pharmaceutical ingredients (APIs). 5-Fluoro-2-methoxyacetophenone (CAS: 445-82-9) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry. The reduction of its prochiral ketone moiety yields 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. Depending on the target API's developmental stage, this secondary alcohol may be required as a racemic mixture for early-stage biological screening or as a highly enantioenriched stereocenter for clinical-stage manufacturing.

This guide objectively compares three predominant reduction strategies—Sodium Borohydride (NaBH₄), Corey-Bakshi-Shibata (CBS) reduction, and [1]—evaluating their mechanistic efficiency, scalability, and stereochemical control.

Mechanistic Divergence: Achiral vs. Chiral Pathways

The choice of reduction agent fundamentally alters the transition state geometry and the resulting stereochemical outcome. The diagram below illustrates the divergent pathways from the prochiral ketone to the corresponding alcohol variants.

Workflow Substrate 5-Fluoro-2-methoxyacetophenone (Prochiral Ketone) NaBH4 NaBH4 / MeOH Achiral Reduction Substrate->NaBH4 CBS BH3-THF / (R)-CBS Enantioselective Substrate->CBS Noyori RuCl(TsDPEN)(p-cymene) ATH Reduction Substrate->Noyori Racemic Racemic Alcohol (50% R / 50% S) NaBH4->Racemic Hydride Transfer (No Steric Bias) ChiralR (R)-Alcohol (>98% ee) CBS->ChiralR B-N Coordination (Steric Control) ChiralS (S)-Alcohol (>98% ee) Noyori->ChiralS Concerted Ru-H/N-H Transfer

Caption: Mechanistic pathways for the reduction of 5-fluoro-2-methoxyacetophenone.

Comparative Analysis of Reduction Agents

A. Sodium Borohydride (NaBH₄): The Achiral Baseline

  • Mechanism & Causality: NaBH₄ delivers a hydride (H⁻) to the electrophilic carbonyl carbon. When performed in a protic solvent like methanol, the solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride transfer.

  • Performance Profile: Highly efficient and cost-effective, but provides a 1:1 racemic mixture of (R)- and (S)-alcohols.

  • Best For: Early-stage discovery, synthesis of achiral derivatives, or workflows where downstream chiral resolution is preferred.

B. Corey-Bakshi-Shibata (CBS) Reduction: Stoichiometric Chiral Control

  • Mechanism & Causality: Utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source. The Lewis acidic boron of the catalyst coordinates the ketone, while the Lewis basic nitrogen coordinates the borane. This forms a rigid, face-selective transition state that directs hydride attack predominantly to one face.

  • Performance Profile: Delivers excellent enantiomeric excess (ee >95%). However, the requirement for stoichiometric borane presents significant safety (flammability) and environmental (boron waste) challenges at scale.

  • Best For: Milligram to low-gram scale synthesis where high ee is required rapidly without extensive catalyst optimization.

C. Noyori Asymmetric Transfer Hydrogenation (ATH): The Industrial Standard

  • Mechanism & Causality: Employs a bifunctional Ruthenium(II) catalyst, typically RuCl. The reduction proceeds via a concerted, six-membered pericyclic transition state where the Ru-H and N-H bonds simultaneously deliver a hydride and a proton to the ketone[2]. Formic acid serves as the hydrogen donor[1].

  • Performance Profile: Exceptional atom economy. It bypasses the need for high-pressure hydrogen gas or hazardous boranes. The catalyst is highly robust, tolerating the ortho-methoxy and meta-fluoro substitutions on the aromatic ring without significant steric hindrance[3][4].

  • Best For: Process chemistry, kilogram-to-ton scale manufacturing of chiral APIs.

Quantitative Performance Matrix

ParameterNaBH₄ / MeOHBorane / CBS CatalystNoyori ATH (Ru-TsDPEN)
Stereoselectivity Racemic (0% ee)>95% ee>98% ee
Typical Yield >95%85 - 90%>95%
Scalability ExcellentPoor (Borane hazards)Excellent
Cost Profile Very LowHigh (Stoichiometric reagents)Low (Catalytic, cheap H-donor)
Environmental Impact Moderate (Aqueous quench)High (Boron salts)Very Low (CO₂ byproduct)

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following procedures include built-in causality and In-Process Controls (IPCs) to ensure the chemistry is performing as expected before proceeding to the next step.

Protocol 1: Achiral Reduction via NaBH₄
  • Preparation: Dissolve 5-fluoro-2-methoxyacetophenone (1.0 eq, 10 mmol) in anhydrous methanol (0.5 M) in a round-bottom flask.

    • Causality: Methanol acts as both the solvent and an electrophilic activator via H-bonding to the ketone.

  • Cooling: Chill the solution to 0 °C using an ice bath.

    • Causality: NaBH₄ reduction is highly exothermic. Cooling prevents solvent boil-off and suppresses side reactions (e.g., ether cleavage).

  • Addition: Add NaBH₄ (1.2 eq, 12 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the rate of hydrogen gas evolution.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active ketone spot (higher Rf) and appearance of the alcohol spot (lower Rf) validates successful hydride transfer.

  • Quench & Workup: Carefully add saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl provides a mild proton source to safely decompose residual NaBH₄ without causing acid-catalyzed dehydration of the newly formed alcohol.

Protocol 2: Enantioselective Reduction via Noyori ATH
  • Catalyst Activation: In a Schlenk flask under inert argon, dissolve [RuCl]([Link]) (0.5 mol%) in anhydrous dichloromethane (DCM)[2].

    • Causality: Inert atmosphere prevents catalyst deactivation. The 16-electron active Ru species is highly sensitive to oxygen.

  • Substrate Addition: Add 5-fluoro-2-methoxyacetophenone (1.0 eq, 50 mmol) to the solution.

  • H-Donor Addition: Slowly add a 5:2 azeotropic mixture of Formic Acid/Triethylamine (HCOOH/Et₃N) (5.0 eq of HCOOH).

    • Causality: Formic acid is the hydride source. Triethylamine prevents the medium from becoming too acidic, which would protonate the TsDPEN ligand and deactivate the bifunctional mechanism[1].

  • Reaction Execution: Stir at 30 °C for 12–24 hours.

    • Causality: The concerted transition state requires a mild thermal driving force to overcome the activation energy barrier dictated by the ortho-methoxy steric bulk[4].

  • Self-Validation (IPC): Monitor conversion via FlowNMR or chiral HPLC[2]. A color shift in the solution from dark red (pre-catalyst) to lighter orange/yellow indicates the active Ru-hydride species is cycling correctly.

  • Workup: Wash the organic layer with water to remove triethylammonium formate salts. Concentrate and purify via short-path distillation.

Conclusion & Selection Guide

The selection of a reduction agent for 5-fluoro-2-methoxyacetophenone must be dictated by the project phase. For rapid, achiral intermediate generation, NaBH₄ remains unparalleled in cost and simplicity. However, for the synthesis of enantiopure APIs, Noyori ATH using Ru-TsDPEN complexes is the definitive choice. It provides a highly self-validating, atom-economical pathway that scales seamlessly from the bench to the pilot plant, outperforming CBS reductions in both safety and environmental sustainability.

References

  • ACS Catalysis. "Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy". ACS Publications. URL:[Link]

  • MDPI. "Recent Developments in the Area of Asymmetric Transfer Hydrogenation". Molecules. URL:[Link]

  • Royal Society of Chemistry. "Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones". Organic & Biomolecular Chemistry. URL:[Link]

  • Academia.edu / Advanced Synthesis & Catalysis. "Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts". Wiley Online Library. URL:[Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) is a fluorinated benzyl alcohol derivative commonly used as a chiral building block in pharmaceutical synthesis.[1][2] Unlike standard organic solvents, the presence of the fluorine atom at the 5-position dictates specific disposal protocols to prevent the release of hydrofluoric acid (HF) during thermal destruction.

This guide provides a validated, step-by-step protocol for the segregation, containment, and final disposal of this compound, ensuring compliance with EPA (RCRA) and EU waste directives.

Chemical Profile
PropertySpecification
CAS Number 878572-08-8
Molecular Formula C₉H₁₁FO₂
Flash Point ~113°C (Combustible)
Solubility Low water solubility; soluble in organic solvents (DCM, MeOH)
Key Hazard Halogenated (Releases HF upon combustion)

Hazard Assessment & Compatibility

Before initiating disposal, operators must understand the specific risks associated with the waste stream.

GHS Classification Summary
Hazard TypeCodeDescriptionOperational Implication
Health H302Harmful if swallowedDo not use mouth pipetting; wash hands immediately after handling.
Health H315/H319Causes skin/eye irritationDouble-gloving (Nitrile) and safety goggles are mandatory.
Physical H227Combustible LiquidKeep away from open flames; store in cool, ventilated areas.[3][4][5]
Reactivity N/AIncompatible with OxidizersCRITICAL: Do not mix with Nitric Acid, Peroxides, or Acid Chlorides in waste drums.
The "Halogen Rule" (Causality of Protocol)

Standard organic waste is often incinerated for fuel value. However, 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol contains Fluorine .[6]

  • Mechanism: Upon incineration, the C-F bond cleaves, generating Hydrogen Fluoride (HF) gas.

  • Consequence: HF is highly corrosive to standard incinerator linings and toxic if released.

  • Protocol: This waste MUST be tagged as "Halogenated Organic Waste" to ensure it is routed to an incinerator equipped with an alkaline scrubber system.

Waste Segregation Workflow (Decision Logic)

Proper segregation is the single most critical step in laboratory safety. Mixing this compound with incompatible streams can lead to exothermic runaways or regulatory fines.

WasteSegregation Start Waste Generation: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol IsPure Is the waste pure or mixed with solvents? Start->IsPure CheckSolvent Identify Co-Solvent IsPure->CheckSolvent Mixture Halogenated Route to: HALOGENATED WASTE CARBOY IsPure->Halogenated Pure Substance Aqueous Is it an aqueous extraction layer? IsPure->Aqueous Aqueous Wash CheckSolvent->Halogenated Contains DCM, Chloroform, or other Halogens CheckSolvent->Halogenated Contains Non-Halogens (MeOH, Acetone) CheckpH Check pH Aqueous->CheckpH Neutralize Neutralize to pH 6-9 CheckpH->Neutralize pH < 6 or > 9 AqWaste Route to: AQUEOUS CHEMICAL WASTE (Trace Organics) CheckpH->AqWaste pH 6-9 Neutralize->AqWaste

Figure 1: Decision logic for segregating fluorinated alcohol waste. Note that even if mixed with non-halogenated solvents (like Acetone), the presence of the Fluorine atom defaults the entire mixture to "Halogenated Waste."

Step-by-Step Disposal Procedures

Scenario A: Routine Laboratory Waste (Liquid/Solution)

Objective: Safe transfer of reaction mixtures or mother liquors to central waste accumulation.

  • Preparation:

    • Don PPE: Nitrile gloves (0.11mm min thickness), safety glasses, and lab coat.

    • Select Container: High-Density Polyethylene (HDPE) or Glass carboy. Avoid metal containers if the waste is potentially acidic.

  • Labeling:

    • Attach a hazardous waste tag before adding waste.

    • Mandatory Fields:

      • Chemical Name: "1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Solution"

      • Hazard Checkbox: "Toxic", "Irritant", "Halogenated".

      • Constituents: List all solvents (e.g., "Ethanol 90%, Product 10%").

  • Transfer:

    • Use a funnel to prevent splashing.

    • Leave at least 10% headspace in the container for thermal expansion.

    • Cap tightly immediately after use.

  • Storage:

    • Store in a secondary containment tray.

    • Keep separate from strong oxidizers (Nitric acid, Peroxides).

Scenario B: Solid Waste (Contaminated Consumables)

Objective: Disposal of silica gel, filter paper, or heavily contaminated gloves.

  • Containment:

    • Place solid waste in a heavy-duty, clear polyethylene bag (minimum 2 mil thickness).

    • If the solid is wet with solvent, double-bag to prevent leakage.

  • Labeling:

    • Tag as "Solid Debris Contaminated with Halogenated Organics".

  • Disposal Path:

    • Do not throw in regular trash.

    • Place in the designated "Solid Chemical Waste" drum for incineration.

Emergency Contingency: Spill Cleanup

In the event of a spill (>10 mL), immediate action is required to prevent exposure and environmental release.

SpillResponse Assess 1. Assess Volume & Risk (Evacuate if >500mL) PPE 2. Don Enhanced PPE (Double Gloves, Goggles) Assess->PPE Contain 3. Containment (Use Sand/Vermiculite berm) PPE->Contain Absorb 4. Absorption (Cover spill center to edge) Contain->Absorb Collect 5. Collection (Scoop into wide-mouth jar) Absorb->Collect Label 6. Label & Dispose (Tag as Halogenated Solid) Collect->Label

Figure 2: Operational workflow for spill remediation. Speed and containment are prioritized to prevent vapor generation.

Cleanup Protocol:

  • Ventilate: Open fume hood sashes or windows if safe.

  • Absorb: Do not use combustible materials like paper towels for large spills. Use inert absorbents (Vermiculite, Diatomaceous earth).

  • Decontaminate: Wash the spill area with a soap and water solution.[7] Collect this wash water as "Aqueous Chemical Waste" (do not flush down the drain).

Regulatory & Compliance Codes

When filling out waste manifests for external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

RegulationCode/ClassDescription
US EPA (RCRA) D001 (if flammable)Ignitable Waste (Check Flash Point of mixture)
US EPA (RCRA) None (Specific)Not a P- or U-listed waste; dispose as non-specific halogenated organic.
EU Waste Code 07 05 03 *Organic halogenated solvents, washing liquids and mother liquors.
DOT Shipping UN 1993 or UN 2810 Flammable Liquid, n.o.s. or Toxic Liquid, Organic, n.o.s.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14928684, 1-(5-Fluoro-2-methoxyphenyl)ethanol. Retrieved from [Link][6]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. Retrieved from [Link][2]

  • University of Wisconsin-Madison. Chemical Safety: Disposal Procedures by Chemical Class. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of a self-validating safety protocol. This guide provides drug development professionals and researchers with the definitive operational, protective, and disposal frameworks for handling 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.

Chemical Profile & Mechanistic Hazard Analysis

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's structural hazards. 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is an amphiphilic molecule. The fluorinated aromatic ring imparts significant lipophilicity, while the hydroxyl group provides hydrophilicity. This dual nature allows the compound to readily partition into and penetrate the lipid bilayers of the stratum corneum (skin) and mucosal membranes, causing localized cellular disruption.

Table 1: Quantitative Data & Hazard Classification

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 878572-08-8[1]Unique identifier for safety tracking and inventory control.
Molecular Weight 170.18 g/mol [1]Low molecular weight facilitates rapid dermal and mucosal absorption.
Storage Conditions Sealed in dry, 2-8°C[1]Prevents thermal degradation and minimizes ambient vapor pressure.
H302 Harmful if swallowed[2]Systemic toxicity upon ingestion; requires strict laboratory hygiene.
H315 & H320 Skin & Eye Irritation[2][3]Direct membrane disruption; mandates strict barrier protection.
H335 Respiratory Irritation[2]Volatile vapors or aerosolized dust irritate the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Safety protocols must be self-validating. We do not just wear gloves; we select the specific polymer that resists the chemical's unique permeation profile.

Table 2: PPE Matrix & Mechanistic Causality

PPE CategorySpecificationCausality (Why this specific gear?)
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to organic alcohols and fluorinated aromatics compared to latex, which is highly permeable to these solvents. Prevents H315 skin irritation[2].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against accidental splashes or aerosolized particulates that cause severe eye irritation (H320)[2]. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Flame-Retardant, Anti-Static Lab CoatMitigates electrostatic discharge (ESD) during the weighing of dry powders, reducing the risk of ignition or uncontrolled aerosolization of the compound.
Respiratory N95 or Half-Mask with OV CartridgesRequired only if engineering controls (fume hood) fail or are unavailable. The organic vapor (OV) cartridge protects against respiratory irritation (H335)[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that exposure risks are mitigated at every phase of the handling process.

Step 1: Pre-Task Assessment & Engineering Controls

  • Verify that the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm).

  • Retrieve the sealed container of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol from the 2-8°C refrigerator[1]. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation, which could degrade the ≥98% purity[1].

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears. Don the first pair.

  • Put on the anti-static lab coat, ensuring the cuffs are securely tucked under the gloves.

  • Don chemical splash goggles.

  • (Optional but recommended) Don a second pair of nitrile gloves for double-barrier protection during active transfer.

Step 3: Execution (Weighing & Transfer)

  • Perform all open-container operations strictly inside the chemical fume hood.

  • Use an anti-static weighing spatula to transfer the compound. The fluorinated nature of the molecule can cause the substance to cling to standard metal spatulas via static charge.

  • Seal the primary container immediately after transfer to minimize vapor release.

Step 4: Decontamination & Doffing

  • Wipe down the exterior of the sealed container and the analytical balance with a compatible solvent (e.g., 70% isopropanol).

  • Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

  • Remove goggles and lab coat, followed by the inner gloves. Wash hands thoroughly with soap and water as mandated by precautionary statement P302+P352[2].

Visualized Operational Logic

The following diagram illustrates the logical flow of our safety and operational protocols.

PPE_Workflow Start Pre-Task Assessment (Verify 2-8°C Storage & Fume Hood) FumeHood Engineering Controls (Activate Chemical Fume Hood) Start->FumeHood PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) FumeHood->PPE Execution Execution (Weighing & Transfer) PPE->Execution Spill Spill Detected? Execution->Spill SpillResponse Spill Response Protocol (Containment & EPA Disposal) Spill->SpillResponse Yes Decon Decontamination & Waste Routing Spill->Decon No SpillResponse->Decon End Task Complete Decon->End

Operational workflow and spill response logic for handling 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.

Spill Response & Disposal Plan

According to the US EPA Center for Computational Toxicology and Exposure[4], localized spills require immediate and structured containment to prevent environmental contamination and human exposure.

Small Spill Protocol (<50 mL or <50 g):

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do NOT use combustible materials like sawdust.

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.

Disposal Plan: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol must be treated as hazardous organic waste in accordance with P501 guidelines[2].

  • Routing: Route the sealed waste bags to the facility's central hazardous waste accumulation area.

  • Destruction: Due to the highly stable carbon-fluorine bond, disposal must be conducted via high-temperature incineration at an EPA-approved facility equipped with acid gas scrubbers. These scrubbers are critical to neutralize the highly toxic hydrofluoric acid (HF) byproducts generated during combustion. Never flush this compound down the sink or dispose of it in general trash.

References

1.[1] Title: 878572-08-8 | 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol | ChemScene Source: chemscene.com URL:

2.[2] Title: 878572-08-8 | 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol | ChemScene (Safety Information) Source: chemscene.com URL:

3.[4] Title: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol - Hazard: 878572-08-8 | DTXSID20661516 Source: epa.gov URL:

4.[3] Title: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol ... - PubChem - NIH Source: nih.gov URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.